Silane, dichloro(1,1-dimethylethyl)methyl-
Description
The exact mass of the compound Silane, dichloro(1,1-dimethylethyl)methyl- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Silane, dichloro(1,1-dimethylethyl)methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Silane, dichloro(1,1-dimethylethyl)methyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl-dichloro-methylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12Cl2Si/c1-5(2,3)8(4,6)7/h1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAJIIZKPZKCXOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12Cl2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5066320 | |
| Record name | Silane, dichloro(1,1-dimethylethyl)methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5066320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18147-18-7 | |
| Record name | Dichloro(1,1-dimethylethyl)methylsilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18147-18-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | t-Butylmethyldichlorosilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018147187 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, dichloro(1,1-dimethylethyl)methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silane, dichloro(1,1-dimethylethyl)methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5066320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dichloro(1,1-dimethylethyl)methylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.198 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | T-BUTYLMETHYLDICHLOROSILANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HG6CGA4PA8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Dichloro(1,1-dimethylethyl)methyl-silane
Abstract
This technical guide provides a comprehensive overview of the synthesis of dichloro(1,1-dimethylethyl)methyl-silane, a versatile organosilicon compound with significant applications in organic synthesis and materials science. The document is intended for researchers, scientists, and professionals in drug development and chemical manufacturing. It details the predominant synthetic route via Grignard reaction, offering in-depth mechanistic insights, a self-validating experimental protocol, and critical safety considerations. The guide emphasizes the causality behind experimental choices, ensuring a deep understanding of the process.
Introduction: Significance and Applications
Dichloro(1,1-dimethylethyl)methyl-silane, also known as tert-butyl(dichloro)methylsilane, is a key intermediate in the synthesis of a wide array of organosilicon compounds. Its molecular formula is C₅H₁₂Cl₂Si, and its structure features a sterically demanding tert-butyl group, a methyl group, and two reactive chlorine atoms attached to a central silicon atom.[1] This unique combination of functional groups makes it a valuable reagent for introducing the bulky and stabilizing tert-butyldimethylsilyl (TBDMS) group, a widely used protecting group for alcohols in organic synthesis. Beyond its role as a protecting group precursor, this chlorosilane serves as a building block for silicone polymers and other silicon-containing materials.
Synthetic Routes: A Comparative Analysis
While several methods can be conceptualized for the synthesis of dichloro(1,1-dimethylethyl)methyl-silane, the Grignard reaction remains the most prevalent and industrially viable approach. This is primarily due to the ready availability of the starting materials and the relatively straightforward nature of the reaction.
An alternative, though less common, approach is the hydrosilylation of isobutene with dichloromethylsilane. However, this method can be complicated by side reactions and the need for specialized catalysts. Therefore, this guide will focus on the Grignard-based synthesis.
The Grignard Route: Mechanism and Rationale
The synthesis of dichloro(1,1-dimethylethyl)methyl-silane via the Grignard reaction is a two-step process. The first step involves the formation of the Grignard reagent, tert-butylmagnesium chloride, from tert-butyl chloride and magnesium metal. The second step is the reaction of this Grignard reagent with methyltrichlorosilane.
Step 1: Formation of tert-Butylmagnesium Chloride
The formation of a Grignard reagent is a classic organometallic reaction where magnesium metal inserts into the carbon-halogen bond of an alkyl halide.[2]
Reaction: (CH₃)₃CCl + Mg → (CH₃)₃CMgCl
This reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), which plays a crucial role in solvating and stabilizing the Grignard reagent. The initiation of the reaction can sometimes be challenging due to a passivating layer of magnesium oxide on the surface of the magnesium.[2] Activation can be achieved by methods such as crushing the magnesium, adding a small crystal of iodine, or using a few drops of a pre-formed Grignard reagent.[3]
Step 2: Reaction with Methyltrichlorosilane
The newly formed tert-butylmagnesium chloride is then reacted with methyltrichlorosilane. The highly nucleophilic carbon atom of the Grignard reagent attacks the electrophilic silicon atom of methyltrichlorosilane, displacing one of the chlorine atoms.
Reaction: (CH₃)₃CMgCl + CH₃SiCl₃ → (CH₃)₃C(CH₃)SiCl₂ + MgCl₂
The steric hindrance of the tert-butyl group plays a significant role in this reaction, largely preventing over-alkylation to form di-tert-butylmethylchlorosilane, especially when the stoichiometry is carefully controlled and the Grignard reagent is added to the silane (reverse addition).[4] The reaction is exothermic and requires careful temperature control to minimize side reactions.
Reaction Mechanism Workflow
Caption: Overall workflow of the Grignard-based synthesis.
Experimental Protocol: A Self-Validating System
This protocol is designed to be self-validating by including in-process controls and defined success parameters. Crucially, all glassware must be oven-dried before use, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon) as Grignard reagents and chlorosilanes are highly sensitive to moisture.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| Magnesium Turnings | 24.31 | 12.15 g | 0.50 | Activate if necessary. |
| tert-Butyl Chloride | 92.57 | 46.3 g (55.5 mL) | 0.50 | Anhydrous. |
| Methyltrichlorosilane | 149.48 | 74.7 g (56.0 mL) | 0.50 | Anhydrous. |
| Tetrahydrofuran (THF) | 72.11 | 500 mL | - | Anhydrous. |
| Saturated NH₄Cl (aq) | - | 250 mL | - | For quenching. |
| Anhydrous MgSO₄ | 120.37 | 20 g | - | For drying. |
Step-by-Step Procedure
Part A: Preparation of tert-Butylmagnesium Chloride
-
Setup: Assemble a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a pressure-equalizing dropping funnel. Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a stream of nitrogen.
-
Initiation: Place the magnesium turnings in the flask. Add approximately 50 mL of anhydrous THF and a small crystal of iodine. In the dropping funnel, place the tert-butyl chloride dissolved in 200 mL of anhydrous THF.
-
Grignard Formation: Add a small portion (approx. 5 mL) of the tert-butyl chloride solution to the magnesium. The disappearance of the iodine color and the gentle refluxing of the THF indicate the initiation of the reaction. If the reaction does not start, gentle warming with a heat gun may be necessary.
-
Addition: Once the reaction has initiated, add the remaining tert-butyl chloride solution dropwise at a rate that maintains a gentle reflux. This typically takes 1-2 hours.
-
Completion: After the addition is complete, continue to stir the mixture for an additional hour to ensure complete reaction. The resulting greyish solution is the tert-butylmagnesium chloride reagent.
Part B: Synthesis of Dichloro(1,1-dimethylethyl)methyl-silane
-
Setup: In a separate 1 L three-necked flask, equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, place the methyltrichlorosilane dissolved in 250 mL of anhydrous THF. Cool this solution to 0 °C in an ice bath.
-
Reverse Addition: Transfer the prepared tert-butylmagnesium chloride solution to the dropping funnel and add it dropwise to the cold methyltrichlorosilane solution over 2-3 hours. Causality: This "reverse addition" (adding the Grignard reagent to the silane) is crucial to prevent over-alkylation and maximize the yield of the desired dichlorosilane.[4]
-
Reaction: Maintain the reaction temperature at 0-5 °C during the addition. After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 2 hours.
-
In-Process Control: At this stage, a small aliquot can be carefully quenched and analyzed by GC-MS to check for the consumption of methyltrichlorosilane and the formation of the product.
Part C: Work-up and Purification
-
Quenching: Cool the reaction mixture back to 0 °C and slowly add saturated aqueous ammonium chloride solution to quench any unreacted Grignard reagent.
-
Extraction: Transfer the mixture to a separatory funnel. The layers will separate. Extract the aqueous layer with diethyl ether (2 x 100 mL). Combine the organic layers.
-
Drying: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purification: The crude product is purified by fractional distillation under atmospheric pressure. Collect the fraction boiling at 130-132 °C.[5]
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis.
Expected Yield and Characterization
-
Yield: A typical yield for this reaction is in the range of 60-75%.
-
Appearance: Colorless liquid.
-
Spectroscopic Data:
-
¹H NMR: Expected chemical shifts would include a singlet for the methyl protons and a singlet for the tert-butyl protons.
-
¹³C NMR: Resonances for the methyl carbon and the carbons of the tert-butyl group.
-
MS (EI): A molecular ion peak and characteristic fragmentation patterns. The NIST WebBook provides mass spectral data for similar compounds like dichloromethylvinylsilane and dichloromethylsilane, which can be used for comparison.[6][7]
-
Trustworthiness: Safety and Handling
Chlorosilanes are hazardous materials and must be handled with extreme care.[8]
-
Reactivity with Water: Chlorosilanes react violently with water, releasing corrosive and toxic hydrogen chloride (HCl) gas. All operations must be conducted under strictly anhydrous conditions.
-
Corrosivity: Dichloro(1,1-dimethylethyl)methyl-silane and its precursors are corrosive to the skin, eyes, and respiratory tract.
-
Flammability: The solvents used (diethyl ether, THF) are highly flammable. The Grignard reagent itself can be pyrophoric. Ensure there are no ignition sources in the vicinity of the experiment.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a flame-retardant lab coat, chemical-resistant gloves (e.g., neoprene or nitrile), and chemical splash goggles. Work in a well-ventilated fume hood.
-
Spill and Waste Management: In case of a spill, do not use water. Use an absorbent material suitable for flammable liquids. Dispose of all waste in accordance with local regulations.
Conclusion
The Grignard reaction provides a robust and scalable method for the synthesis of dichloro(1,1-dimethylethyl)methyl-silane. By understanding the underlying reaction mechanism and adhering to a carefully controlled, self-validating protocol, researchers can safely and efficiently produce this valuable organosilicon intermediate. The key to a successful synthesis lies in the meticulous exclusion of moisture, careful temperature control, and the use of the reverse addition technique to maximize the yield of the desired product.
References
- Preparation method for tertiary butyl dimethyl chlorosilane industrialized production crystal. (n.d.). Google Patents.
- Industrial preparation method for t-butyldimethylsilane. (n.d.). Google Patents.
-
Silane, dichloroethenylmethyl-. (n.d.). NIST WebBook. Retrieved from [Link]
- Preparation method of tert-butyldimethylsilyl chloride. (n.d.). Google Patents.
- Preparation method of tert-butyldimethylsilyl chloride. (n.d.). Google Patents.
- Synthesis method of ditertbutyldichlorosilane. (n.d.). Google Patents.
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Grignard Reaction. (n.d.). Chem 355 Jasperse. Retrieved from [Link]
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tert.- Butyl Chloride. (n.d.). Organic Syntheses. Retrieved from [Link]
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Silane, dichloro(1,1-dimethylethyl)methyl-. (n.d.). PubChemLite. Retrieved from [Link]
- Method of preparing tert-butyl diphenyl chlorosilane. (n.d.). Google Patents.
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Reactions of Grignard Reagents. (2015, December 10). Master Organic Chemistry. Retrieved from [Link]
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Grignard Reaction with Chlorosilanes in THF: A Kinetic Study. (2006, August). ResearchGate. Retrieved from [Link]
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Grignard Reagent Reaction Mechanism. (2018, May 4). YouTube. Retrieved from [Link]
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Grignard Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Silane, dichloromethyl-. (n.d.). NIST WebBook. Retrieved from [Link]
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Silane, dichloro(1,1-dimethylethyl)methyl-. (n.d.). US EPA. Retrieved from [Link]
- Synthesis method of ditertbutyldichlorosilane. (n.d.). Google Patents.
-
Preparation of t-Butyl-3-Bromo-5-Formylbenzoate Through Selective Metal-Halogen Exchange Reactions. (n.d.). Organic Syntheses. Retrieved from [Link]
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Synthesis of Mixed Arylalkyl Tertiary Phosphines via the Grignard Approach. (2022, July 1). MDPI. Retrieved from [Link]
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Dichloro(tert-butyl)methylsilane chemical properties
An In-depth Technical Guide to Dichloro(tert-butyl)methylsilane and its Sterically Hindered Analogs
A Foreword from the Scientist
In the landscape of modern synthetic chemistry, organosilanes represent a cornerstone class of reagents, pivotal for their roles as protecting groups, synthetic intermediates, and functional materials.[1] The subject of this guide, Dichloro(tert-butyl)methylsilane, belongs to a specific subclass—sterically hindered dichlorosilanes—where reactivity is deliberately modulated by bulky alkyl groups. While specific, comprehensive literature on Dichloro(tert-butyl)methylsilane itself is sparse, its chemical principles are superbly illustrated by its close and well-documented analog, Di-tert-butyldichlorosilane (CAS 18395-90-9).
This guide will therefore use Di-tert-butyldichlorosilane as the primary exemplar to provide researchers, scientists, and drug development professionals with a deep, functional understanding of how steric hindrance dictates the utility of these powerful reagents. We will explore the causality behind their synthesis, the nuances of their reactivity, and their practical application, grounded in field-proven insights.
Core Physicochemical & Spectroscopic Profile
The defining feature of this class of silanes is the presence of two reactive chloro substituents and one or more bulky tert-butyl groups attached to the silicon atom. This structure creates a sterically congested environment around the silicon center, slowing down reaction rates and often enabling selective transformations that are difficult to achieve with less hindered analogs like dichlorodimethylsilane.
The physical and chemical properties of these compounds are a direct consequence of their molecular structure. They are typically liquids or low-melting solids, are soluble in most organic solvents, and are highly sensitive to moisture.[2][3]
Table 1: Physicochemical Properties of Di-tert-butyldichlorosilane (Exemplar)
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 18395-90-9 | |
| Molecular Formula | C₈H₁₈Cl₂Si | |
| Molecular Weight | 213.22 g/mol | |
| Appearance | Liquid | |
| Boiling Point | 190 °C / 729 mmHg (lit.) | |
| Melting Point | -15 °C (lit.) | |
| Density | 1.009 g/mL at 25 °C (lit.) | |
| Refractive Index (n20/D) | 1.457 (lit.) |
| Flash Point | 82 °C (179.6 °F) - closed cup | |
Spectroscopic Insights
The identity and purity of dichlorosilanes are routinely confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy.
-
¹³C NMR: For Di-tert-butyldichlorosilane, the ¹³C NMR spectrum in CDCl₃ is characterized by two primary signals corresponding to the quaternary carbon and the methyl carbons of the tert-butyl groups.[4] For the target molecule, Dichloro(tert-butyl)methylsilane, one would expect to see an additional signal for the methyl group directly attached to the silicon, typically appearing at a distinct chemical shift.
-
¹H NMR: The proton NMR would similarly show a sharp singlet for the nine equivalent protons of the tert-butyl group. For Dichloro(tert-butyl)methylsilane, an additional singlet corresponding to the three protons of the methyl group would be present. The relative integration of these peaks (e.g., 9:3) would be a key diagnostic feature.
Synthesis Pathway: A Grignard-Based Approach
The industrial synthesis of sterically hindered dichlorosilanes often relies on the Grignard reaction, a robust method for forming carbon-silicon bonds.[5] The causality for this choice is clear: Grignard reagents are powerful nucleophiles capable of displacing halides from a silicon center.
A common strategy involves the reaction of a Grignard reagent, such as tert-butylmagnesium chloride, with a silicon tetrachloride or trichlorosilane precursor.[5] The steric bulk of the tert-butyl group plays a crucial role during synthesis; it can prevent exhaustive substitution, allowing for the isolation of the desired dichlorinated product with high yield.[5]
Caption: High-level workflow for the synthesis of Di-tert-butyldichlorosilane.
Core Reactivity: The Role of Steric Shielding
The chemistry of Dichloro(tert-butyl)methylsilane is dominated by the two silicon-chlorine bonds. The silicon atom is electrophilic, making it a target for nucleophiles. The chlorine atoms are excellent leaving groups.
The critical insight, however, is how the bulky tert-butyl group kinetically controls this process. Compared to a small analog like dichlorodimethylsilane, the tert-butyl group acts as a bulky shield, sterically hindering the "line of attack" for incoming nucleophiles. This has two profound consequences:
-
Reduced Reaction Rate: Reactions are generally slower, allowing for greater control.
-
Enhanced Selectivity: It can prevent over-reaction. For example, when reacting with a di-functional nucleophile, the formation of a mono-substituted product is often favored, or in the case of diols, intramolecular cyclization is favored over intermolecular polymerization.
This controlled reactivity is precisely why these reagents are valued in complex molecule synthesis.
Caption: General mechanism of nucleophilic substitution at the silicon center.
Key Application: Protection of Diols
One of the most powerful applications for sterically hindered dichlorosilanes is the simultaneous protection of 1,2- and 1,3-diols. The reagent reacts with both hydroxyl groups to form a stable cyclic silylene acetal. This strategy is highly efficient, protecting two functional groups in a single step.
Why this reagent? The resulting di-tert-butylsilylene protecting group is exceptionally robust. It is stable to a wide range of conditions, including strongly basic media and many organometallic reagents, yet can be removed under specific fluoride-based or acidic conditions. The steric bulk prevents undesired side reactions at the protecting group itself.
Protocol: General Procedure for the Protection of a 1,2-Diol
This protocol is designed as a self-validating system. The choice of base and solvent is critical for success; imidazole or pyridine are common bases, and DMF or dichloromethane are typical solvents.
-
System Preparation: To a flame-dried, round-bottomed flask under an inert atmosphere (e.g., Argon or Nitrogen), add the diol substrate (1.0 equiv).
-
Solvent and Base Addition: Dissolve the substrate in anhydrous solvent (e.g., DMF, ~0.1 M concentration). Add a suitable base, such as imidazole (2.5 equiv). The base acts as a proton scavenger for the HCl generated during the reaction and can also act as a nucleophilic catalyst.
-
Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add Di-tert-butyldichlorosilane (1.1 equiv) dropwise via syringe. The slight excess of the silane ensures complete consumption of the diol.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-16 hours. The progress should be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting diol and the appearance of a new, less polar spot corresponding to the protected product.
-
Quenching and Workup: Once the reaction is complete, quench by carefully adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate or diethyl ether (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
Caption: Experimental workflow for the protection of a diol.
Safety, Handling, and Storage
As with all reactive chlorosilanes, proper handling is paramount to ensure safety and reagent integrity. These compounds are corrosive and react violently with water.[6]
Table 2: Hazard Identification and Safety Precautions
| Category | Information | Source(s) |
|---|---|---|
| GHS Pictograms | GHS05 (Corrosive) | |
| Signal Word | Danger | [7] |
| Hazard Statements | H314: Causes severe skin burns and eye damage. | [7] |
| Handling | Use only in a chemical fume hood under an inert atmosphere. Avoid breathing vapors or mist. Keep away from ignition sources.[7] | [7][8] |
| PPE | Wear appropriate protective gloves, tightly fitting safety goggles, and a face shield.[7] | [7][8] |
| Storage | Store in a cool, dry, and well-ventilated place. Keep container tightly closed to prevent contact with moisture.[7] | [7][9] |
| First Aid (Eyes) | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid immediately.[6][8] | [6][8] |
| First Aid (Skin) | Get medical aid immediately. Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[6][8] |[6][8] |
The primary danger arises from the release of hydrogen chloride (HCl) gas upon contact with water or moisture in the air.[8] All operations should be conducted in a well-ventilated fume hood, and all glassware must be scrupulously dried before use.
Conclusion
Dichloro(tert-butyl)methylsilane and its analogs like Di-tert-butyldichlorosilane are specialized reagents whose value is derived directly from their sterically congested nature. The tert-butyl group(s) provide a kinetic shield, transforming a highly reactive dichlorosilane core into a controllable and selective synthetic tool. This allows for the robust protection of diols and other sensitive functionalities, making these compounds indispensable in the synthesis of complex natural products and pharmaceutical agents. A thorough understanding of their properties, reactivity, and handling requirements enables the modern chemist to leverage their unique capabilities to their full potential.
References
- tert-Butylchlorodimethylsilane, solution in dichloromethane - Vector SDS and Chemical Management. vertexaisearch.cloud.google.com.
- Chemical Safety Data Sheet MSDS / SDS - DI-TERT-BUTYLDICHLOROSILANE. ChemicalBook.
- tert-butyl(dichloro)methylsilane. ChemBK.
- SAFETY DATA SHEET - Fisher Scientific. fishersci.com.
- SAFETY DATA SHEET - Thermo Fisher Scientific. fishersci.com.
- tert-Butyldimethylsilyl chloride - Wikipedia. en.wikipedia.org.
- tert-Butyl(chloro)dimethylsilane ≥95.0% (GC). Sigma-Aldrich.
- Di-tert-butyldichlorosilane 98%. Sigma-Aldrich.
- 2-(4-Tert-butylphenyl)ethyl-dichloro-methylsilane | C13H20Cl2Si. PubChem.
- Synthesis method of ditertbutyldichlorosilane - Google Patents.
- SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)
- tert-Butyl(chloro)dimethylsilane ≥95.0% (GC)
- Di-tert-butylchlorosilane 97%. Sigma-Aldrich.
- Di-t-butylmethylsilane | C9H21Si. PubChem.
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- A Review of Organosilanes in Organic Chemistry. Thermo Fisher Scientific.
- tert-Butyl(chloro)diphenylsilane 98%. Sigma-Aldrich.
- tert.-Butyldichlorophosphane: crystal structure and its reactivity towards supersilyl sodium.
- The Reaction of 3,3-Dichloroallyltrimethylsilane with N-Butyllithium. DTIC.
- tert.-BUTYL CHLORIDE - Organic Syntheses Procedure. orgsyn.org.
- The Synthesis of tert-Butyl(dichloromethyl)bis(trimethylsilyl)silane and (Dibromomethyl)ditert-butyl(trimethylsilyl)
- Di-tert-butyldichlorosilane - 13C NMR Spectrum. SpectraBase.
- tert-Butyl(dichloro)phenylsilane. ChemBK.
- tert-Butyldiphenylchlorosilane | C16H19ClSi. PubChem.
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Spectroscopic Data of 2,2'-([1,1'-Biphenyl]-4,4'-diyldiethene-2,1-diyl)bis(5-methyl-1,3,4-oxadiazole) (CAS Number: 18147-18-7): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the expected spectroscopic data for the compound 2,2'-([1,1'-Biphenyl]-4,4'-diyldiethene-2,1-diyl)bis(5-methyl-1,3,4-oxadiazole), with CAS number 18147-18-7. As a Senior Application Scientist, this document is structured to offer not just data, but a foundational understanding of the spectroscopic properties of this molecule, grounded in established scientific principles. The guide will delve into the expected outcomes from various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.
Molecular Structure and Spectroscopic Overview
The molecule is a complex organic compound featuring a biphenyl core linked to two 5-methyl-1,3,4-oxadiazole moieties via ethene bridges. This extensive conjugation is expected to dominate its spectroscopic behavior, particularly in UV-Vis and NMR spectroscopy.
Caption: Molecular structure of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[1] For the target compound, both ¹H and ¹³C NMR will provide key structural information.
¹H NMR Spectroscopy
Experimental Protocol: A standard ¹H NMR experiment would involve dissolving a few milligrams of the sample in a deuterated solvent such as DMSO-d₆ or CDCl₃. The spectrum would be acquired on a 400 MHz or higher field spectrometer to ensure adequate resolution of the complex aromatic and vinylic regions.
Expected Spectral Data:
| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Biphenyl Protons | 7.5 - 8.5 | Doublet, Multiplet | The exact shifts and multiplicities will depend on the substitution pattern and the free rotation around the biphenyl single bond. Protons closer to the electron-withdrawing ethene-oxadiazole substituent will be shifted downfield. The extensive conjugation can cause complex splitting patterns.[2] |
| Ethene (Vinylic) Protons | 6.5 - 7.5 | Doublet | These protons are part of a conjugated system and will appear in the downfield region. The coupling constant (J-value) between the two vinylic protons will be indicative of a trans configuration, typically around 12-18 Hz. |
| Methyl Protons | 2.5 - 3.0 | Singlet | The methyl groups attached to the oxadiazole rings are expected to be sharp singlets in a relatively clean region of the spectrum. |
¹³C NMR Spectroscopy
Experimental Protocol: A ¹³C NMR spectrum would be acquired using the same sample prepared for ¹H NMR. A proton-decoupled experiment is standard to simplify the spectrum to a series of singlets for each unique carbon atom.
Expected Spectral Data:
| Carbon Type | Expected Chemical Shift (δ, ppm) | Notes |
| Oxadiazole Ring Carbons | 160 - 170 | The two carbons within the 1,3,4-oxadiazole ring are in a highly deshielded environment and will appear significantly downfield.[3][4] |
| Biphenyl Carbons | 120 - 140 | The aromatic carbons of the biphenyl unit will resonate in this range. The quaternary carbons (those attached to other non-hydrogen atoms) will typically have weaker signals. |
| Ethene (Vinylic) Carbons | 110 - 140 | These carbons are part of the conjugated system and their chemical shifts will overlap with the aromatic region. |
| Methyl Carbons | 10 - 20 | The methyl carbons will appear in the upfield aliphatic region of the spectrum. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[5]
Experimental Protocol: The IR spectrum can be obtained using an ATR-FTIR spectrometer. A small amount of the solid sample is placed directly on the ATR crystal and the spectrum is recorded.
Expected Spectral Data:
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Notes |
| C=N (Oxadiazole) | 1610 - 1650 | Medium to Strong | This is a characteristic absorption for the C=N stretching vibration within the oxadiazole ring.[6][7] |
| C=C (Aromatic & Vinylic) | 1450 - 1600 | Medium to Strong | Multiple bands are expected in this region due to the stretching vibrations of the carbon-carbon double bonds in the biphenyl and ethene moieties. |
| C-O-C (Oxadiazole) | 1020 - 1250 | Strong | The stretching vibration of the C-O-C ether linkage within the oxadiazole ring is expected to give a strong absorption band.[8] |
| =C-H (Aromatic & Vinylic) | 3000 - 3100 | Medium to Weak | Stretching vibrations of the sp² hybridized C-H bonds. |
| C-H (Methyl) | 2850 - 3000 | Medium to Weak | Stretching vibrations of the sp³ hybridized C-H bonds of the methyl groups. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation.[5][9]
Experimental Protocol: A high-resolution mass spectrum would be obtained using an electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer to determine the accurate mass of the molecular ion.
Expected Fragmentation Pattern: The molecular ion peak (M⁺) should be readily observable. The fragmentation of this molecule is likely to be initiated by cleavage at the weaker bonds, such as the C-C single bond of the biphenyl group or the ethene bridges.
Caption: A simplified proposed fragmentation pathway.
Key fragment ions would likely correspond to:
-
[M - CH₃]⁺: Loss of a methyl radical.
-
Biphenyl cation: Cleavage of the ethene bridges could lead to the formation of a stable biphenyl cation.
-
Oxadiazole-containing fragments: Fragments corresponding to the substituted oxadiazole moieties.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is particularly useful for studying compounds with conjugated π-electron systems.[10][11] The extensive conjugation in the target molecule will result in strong absorption in the UV region.
Experimental Protocol: A dilute solution of the compound in a suitable solvent (e.g., ethanol, acetonitrile) would be prepared. The UV-Vis spectrum would be recorded from approximately 200 to 800 nm to determine the wavelength of maximum absorption (λ_max).
Expected Spectral Data: Due to the large conjugated system encompassing the biphenyl, ethene, and oxadiazole units, a strong π → π* transition is expected.[12] The λ_max is predicted to be in the range of 300-400 nm. The exact position of the absorption maximum will be influenced by the solvent polarity. The presence of the biphenyl and oxadiazole rings, both of which are chromophores, contributes to the intense absorption.[13]
Conclusion
This guide provides a comprehensive overview of the expected spectroscopic data for 2,2'-([1,1'-Biphenyl]-4,4'-diyldiethene-2,1-diyl)bis(5-methyl-1,3,4-oxadiazole). The predicted data is based on the known spectroscopic behavior of its constituent functional groups and structural motifs. Experimental verification of this data will be crucial for the definitive characterization of this compound. The provided protocols and interpretations should serve as a valuable resource for researchers working with this and similar molecules.
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Reactivity of dichloro(tert-butyl)methylsilane with nucleophiles
An In-Depth Technical Guide to the Reactivity of Dichloro(tert-butyl)methylsilane with Nucleophiles
Abstract
Dichloro(tert-butyl)methylsilane [(t-Bu)MeSiCl₂] is a bifunctional organosilicon compound of significant interest in synthetic chemistry. Its unique structural feature—a sterically demanding tert-butyl group adjacent to a dichlorosilyl moiety—imparts a nuanced reactivity profile that can be strategically exploited. This guide provides a comprehensive exploration of the reactions of (t-Bu)MeSiCl₂ with various nucleophiles, including oxygen-, nitrogen-, and carbon-based reagents. We will delve into the mechanistic underpinnings of these transformations, focusing on the principles of nucleophilic substitution at silicon (Sₙ2@Si). Detailed experimental protocols, supported by mechanistic diagrams and quantitative data, are presented to offer researchers and drug development professionals a practical framework for utilizing this versatile reagent.
Introduction: The Unique Profile of Dichloro(tert-butyl)methylsilane
Organochlorosilanes are foundational building blocks in materials science and organic synthesis. Dichloro(tert-butyl)methylsilane stands out due to the asymmetric substitution on the silicon atom. It possesses two reactive chlorine leaving groups, allowing for sequential or double displacement reactions. Crucially, the bulky tert-butyl group exerts a profound steric influence, moderating the reactivity of the silicon center and often enabling selective monosubstitution where smaller analogues might yield complex product mixtures.[1][2][3]
The silicon atom in (t-Bu)MeSiCl₂ is highly electrophilic, a consequence of the high electronegativity of the two chlorine atoms. However, unlike carbon-centered electrophiles, the larger atomic radius of silicon and the availability of its d-orbitals facilitate a different mechanistic pathway for nucleophilic substitution.
The Sₙ2@Si Mechanism: A Departure from Carbon Chemistry
It is well-established that bimolecular nucleophilic substitution (Sₙ2) at a carbon center proceeds through a high-energy, five-coordinate transition state, leading to inversion of configuration.[4] In contrast, nucleophilic substitution at silicon (Sₙ2@Si) typically proceeds via a lower-energy, more stable pentacoordinate intermediate, often described as a trigonal bipyramidal (TBP) complex.[4][5][6] This fundamental difference arises because the larger silicon atom can better accommodate five substituents, reducing the steric repulsion that defines the transition state barrier in Sₙ2@C reactions.[4][6]
The stability of this intermediate allows for processes like pseudorotation, which can lead to either retention or inversion of stereochemistry, depending on the nature of the nucleophile, leaving group, and solvent.[7] For the reactions of (t-Bu)MeSiCl₂, this associative mechanism is central to understanding its reactivity.
Caption: Generalized Sₙ2@Si mechanism for dichloro(tert-butyl)methylsilane.
Reactions with Oxygen Nucleophiles
The reaction of chlorosilanes with O-nucleophiles like water and alcohols is one of the most fundamental transformations in silicon chemistry, forming the basis for silicone polymers and silyl ether protecting groups.[8][9][10]
Hydrolysis: Formation of Silanols and Siloxanes
Dichloro(tert-butyl)methylsilane reacts readily with water, a process known as hydrolysis.[8][11] The reaction outcome is highly dependent on the stoichiometry of the reactants. The initial substitution of one chloride yields the corresponding silanol, (t-Bu)MeSi(OH)Cl. This species is often unstable and can readily condense with another molecule of itself or react with more water.
-
Controlled Hydrolysis (1 equivalent H₂O): Under carefully controlled conditions (e.g., slow addition of water in the presence of a weak base like pyridine or triethylamine to scavenge the HCl byproduct), it is possible to favor the formation of the silanol, which can then dimerize to form a dichlorodisiloxane.
-
Complete Hydrolysis (>2 equivalents H₂O): In the presence of excess water, both chlorine atoms are displaced to form (tert-butyl)methylsilanediol, (t-Bu)MeSi(OH)₂.[8] This diol is a key monomer that can undergo polycondensation to form polysiloxanes—polymers with a repeating [-Si-O-] backbone. The steric bulk of the tert-butyl group influences the polymer's structure and properties.
Caption: Reaction pathways for the hydrolysis of (t-Bu)MeSiCl₂.
Alcoholysis: Synthesis of Dialkoxysilanes
The reaction with alcohols (alcoholysis) mirrors hydrolysis and is a standard method for producing alkoxysilanes. These compounds are valuable as cross-linking agents, surface modifiers, and precursors in sol-gel processes. The reaction proceeds by nucleophilic attack of the alcohol's oxygen on the silicon center.
(t-Bu)MeSiCl₂ + 2 ROH → (t-Bu)MeSi(OR)₂ + 2 HCl
A stoichiometric amount of a non-nucleophilic base, such as triethylamine or imidazole, is required to neutralize the generated HCl, which would otherwise catalyze undesirable side reactions.[12] The choice of alcohol (R group) and reaction conditions can be tuned to control the degree of substitution. The steric hindrance of the tert-butyl group makes the second substitution slower than the first, which can be exploited for selective synthesis of chloro(alkoxy)silanes under substoichiometric conditions.
Reactions with Nitrogen Nucleophiles
Primary and secondary amines react with dichloro(tert-butyl)methylsilane to form silylamines. These reactions require at least two equivalents of the amine: one to act as the nucleophile and the second to neutralize the resulting HCl.
(t-Bu)MeSiCl₂ + 4 R₂NH → (t-Bu)MeSi(NR₂)₂ + 2 [R₂NH₂]⁺Cl⁻
Alternatively, one can use one equivalent of the nucleophilic amine and an auxiliary, non-nucleophilic base. The resulting bis(amino)silanes are useful synthetic intermediates. The reaction with primary amines can sometimes lead to the formation of cyclic or oligomeric species due to the presence of the N-H bond.
Reactions with Carbon Nucleophiles: C-Si Bond Formation
The formation of new carbon-silicon bonds is a cornerstone of organosilicon chemistry. Organometallic reagents, which feature a nucleophilic carbon atom, are the primary tools for this transformation.[13][14]
Grignard and Organolithium Reagents
Grignard reagents (R-MgX) and organolithium reagents (R-Li) are powerful carbon nucleophiles that readily displace the chloride ions from (t-Bu)MeSiCl₂.[13] The stoichiometry of the organometallic reagent is the critical parameter for controlling the reaction's outcome.
-
Monosubstitution: Adding one equivalent of the Grignard or organolithium reagent at low temperatures allows for the selective synthesis of chloro(organo)silanes.[15] The bulky tert-butyl group and the deactivating effect of the first alkyl substitution slow the second reaction, aiding selectivity.
-
Disubstitution: Using two or more equivalents of the organometallic reagent drives the reaction to completion, yielding the corresponding diorganosilane, (t-Bu)MeSiR₂.
| Nucleophile (eq.) | Reagent | Product | Typical Conditions |
| H₂O (>2) | Dichloro(tert-butyl)methylsilane | (t-Bu)MeSi(OH)₂ | Dioxane/H₂O, Room Temp |
| Ethanol (2.2) | Dichloro(tert-butyl)methylsilane | (t-Bu)MeSi(OEt)₂ | THF, Triethylamine, 0 °C to RT |
| Diethylamine (4.4) | Dichloro(tert-butyl)methylsilane | (t-Bu)MeSi(NEt₂)₂ | Hexane, 0 °C to RT |
| Phenylmagnesium bromide (1.0) | Dichloro(tert-butyl)methylsilane | (t-Bu)MeSi(Ph)Cl | THF, -78 °C to RT |
| n-Butyllithium (2.1) | Dichloro(tert-butyl)methylsilane | (t-Bu)MeSi(n-Bu)₂ | Hexane/THF, -78 °C to RT |
Table 1: Summary of Reactions with Various Nucleophiles.
Experimental Protocols
The following protocols are illustrative and should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents, as chlorosilanes are moisture-sensitive.[11]
Protocol: Synthesis of Di(n-butyl)(tert-butyl)methylsilane
This protocol details the double displacement of chloride using an organolithium reagent.
Materials:
-
Dichloro(tert-butyl)methylsilane (17.1 g, 100 mmol)
-
n-Butyllithium (2.5 M in hexanes, 84 mL, 210 mmol)
-
Anhydrous tetrahydrofuran (THF), 200 mL
-
Anhydrous diethyl ether, 150 mL
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: A 500 mL three-necked, round-bottomed flask is equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet. The glassware must be oven-dried before assembly.
-
Reagent Addition: The flask is charged with dichloro(tert-butyl)methylsilane and 100 mL of anhydrous THF. The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Nucleophilic Attack: The n-butyllithium solution is added dropwise via the dropping funnel over 60 minutes, ensuring the internal temperature does not exceed -65 °C.[16]
-
Reaction: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and is stirred for an additional 12 hours.
-
Workup: The reaction is cautiously quenched by slow addition of 50 mL of saturated NH₄Cl solution at 0 °C. The mixture is transferred to a separatory funnel.
-
Extraction: The aqueous layer is separated, and the organic layer is washed with water (2 x 50 mL) and then brine (1 x 50 mL).
-
Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by vacuum distillation to yield di(n-butyl)(tert-butyl)methylsilane as a colorless liquid.
Conclusion
Dichloro(tert-butyl)methylsilane serves as a highly adaptable intermediate in organosilicon chemistry. Its reactivity is governed by the classic Sₙ2@Si mechanism, but its synthetic utility is defined by the steric influence of the tert-butyl group. This steric shield allows for a degree of kinetic control over sequential substitution reactions that is difficult to achieve with less hindered dichlorosilanes. By carefully selecting the nucleophile, stoichiometry, and reaction conditions, chemists can access a wide array of functionalized silanes, silanols, and siloxanes, making it a valuable tool for professionals in materials science and drug development.
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Rzepa, H. (2016, May 27). An alternative mechanism for nucleophilic substitution at silicon using a tetra-alkyl ammonium fluoride. Henry Rzepa's Blog. Retrieved from [Link]
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Kurjata, J., & Słupek, E. (2023). Direct Synthesis of Silicon Compounds—From the Beginning to Green Chemistry Revolution. AppliedChem. Retrieved from [Link]
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Fink, L. (2023). tert-Butyldichlorophosphane: crystal structure and its reactivity towards supersilyl sodium. ResearchGate. Retrieved from [Link]
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Basel, Y., & Hassner, A. (2002). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols1. ResearchGate. Retrieved from [Link]
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Zhang, X., et al. (2022). Direct synthesis of N-perfluoro-tert-butyl secondary amines from N-trifluoromethyl secondary amines. PMC - PubMed Central. Retrieved from [Link]
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A Comprehensive Technical Guide to the Stability and Storage of Dichloro(1,1-dimethylethyl)methyl-silane
Introduction
Dichloro(1,1-dimethylethyl)methyl-silane, more commonly known as tert-butyldichloromethylsilane (CAS RN: 18147-18-7), is a sterically hindered organosilicon compound pivotal in advanced organic synthesis.[1][2] Its utility as a precursor for silylating agents and other organosilicon moieties makes it a valuable reagent for researchers in pharmaceutical and materials science. However, the inherent reactivity of its silicon-chlorine bonds necessitates a thorough understanding of its stability profile and rigorous adherence to specific storage and handling protocols.
This guide provides an in-depth analysis of the chemical principles governing the stability of tert-butyldichloromethylsilane. It moves beyond mere procedural lists to explain the causality behind recommended practices, ensuring that researchers can maintain reagent integrity and, most importantly, operational safety. The protocols described herein are designed as self-validating systems to provide the highest degree of confidence and reproducibility in the laboratory.
Physicochemical Properties
A foundational understanding of a reagent's physical characteristics is the first step in its safe and effective management.
| Property | Value | Source(s) |
| CAS Registry Number | 18147-18-7 | [1] |
| Molecular Formula | C₅H₁₂Cl₂Si | [1][2] |
| Molecular Weight | 171.14 g/mol | [1] |
| Appearance | Colorless liquid | [3] |
| Boiling Point | 130-132 °C | [1] |
| Melting Point | 88-90 °C | [1] |
| Pungent Odor | Noted as an irritant with a pungent smell | [3][4] |
The Core of Instability: Mechanism of Hydrolysis
The principal vulnerability of dichloro(1,1-dimethylethyl)methyl-silane is its extreme sensitivity to moisture.[5][6] The presence of two chlorine atoms, which are excellent leaving groups, makes the silicon center highly electrophilic and susceptible to nucleophilic attack by water. This reactivity is the single most critical factor dictating all storage and handling procedures.
The hydrolysis process is a rapid, exothermic reaction that proceeds in two main stages:
-
Hydrolysis: Water molecules attack the silicon atom, displacing the chloride ions to form a transient silanediol (tert-butyl(dihydroxy)methylsilane) and releasing two equivalents of corrosive hydrogen chloride (HCl) gas.[7][8]
-
Condensation: The resulting silanediol is unstable and readily undergoes intermolecular condensation, eliminating water to form polysiloxane oligomers or polymers.[7][9]
The thermodynamic driving force for this reaction is exceptionally strong, stemming from the replacement of weaker Si-Cl bonds with the highly stable Si-O bond (approx. 110 kcal/mol vs. 90 kcal/mol for Si-Cl).[10] The release of HCl gas not only compromises the integrity of the reagent but also creates a significant safety hazard by pressurizing the container and introducing a corrosive substance into the laboratory atmosphere.
Caption: Hydrolysis and condensation pathway of Dichloro(1,1-dimethylethyl)methyl-silane.
Authoritative Storage and Incompatibility Protocols
The primary objective of any storage protocol for this reagent is the strict and absolute exclusion of atmospheric moisture. Stable storage is achieved only under conditions that rigorously prevent hydrolysis.[5]
| Parameter | Recommended Protocol | Causality & Rationale |
| Temperature | Store at 2–8 °C.[5][11] | Refrigeration lowers the vapor pressure and reduces the rate of any potential degradation reactions. It is a critical control point for long-term stability. |
| Atmosphere | Maintain under a dry, inert atmosphere (e.g., Nitrogen or Argon).[12] | An inert atmosphere displaces moist air, directly preventing the initiation of the hydrolysis cascade. This is non-negotiable for maintaining reagent purity. |
| Container | Keep in the original, tightly sealed, corrosive-resistant container.[5] | The original packaging is designed for compatibility. Tightly sealed caps are essential to prevent moisture ingress. Opened containers must be carefully resealed and kept upright.[5] |
| Incompatible Materials | Water, strong oxidizing agents, strong bases, alcohols, and amines.[5][6][13] | These substances react vigorously with the compound, leading to rapid decomposition and the creation of hazardous byproducts. Segregated storage is mandatory. |
Experimental Workflow: Safe Reagent Handling
Handling this moisture-sensitive and corrosive compound requires a systematic approach that integrates engineering controls and proper personal protective equipment (PPE). The following protocol is designed as a self-validating workflow to minimize exposure and prevent contamination.
A. Engineering Controls & PPE
-
Primary Control: All manipulations must be performed inside a certified chemical fume hood.[6][12][13]
-
Emergency Equipment: A safety shower and eyewash station must be immediately accessible.[6][12][13]
-
Personal Protective Equipment:
B. Protocol for Inert Atmosphere Transfer
This procedure details the transfer of the reagent from a Sure/Seal™-style bottle to a dry reaction flask.
-
Preparation:
-
Ensure the reaction flask is oven- or flame-dried and cooled to room temperature under a stream of inert gas (Nitrogen or Argon).
-
Allow the dichloro(1,1-dimethylethyl)methyl-silane container to warm to room temperature before opening to prevent condensation of moisture on the cold surface.
-
-
System Purge:
-
Assemble the reaction apparatus and purge the entire system with inert gas.
-
-
Reagent Access:
-
Place the reagent bottle in a secure clamp within the fume hood.
-
Puncture the septum of the reagent bottle with a needle connected to the inert gas line to create a slight positive pressure. This is a self-validating step; positive pressure ensures that any potential leak will be of inert gas flowing out, not moist air flowing in.
-
-
Transfer:
-
Use a clean, dry, gas-tight syringe that has been purged several times with inert gas.
-
Insert a second, longer needle through the septum below the liquid level.
-
Slowly draw the desired volume of the liquid into the syringe. The positive pressure in the bottle will assist the transfer.
-
-
Delivery:
-
Remove the syringe and promptly insert it into the septum of the prepared reaction flask.
-
Inject the reagent into the flask.
-
-
Cleanup & Storage:
-
Remove the needles from the reagent bottle.
-
Wipe the septum clean and cover it with electrical tape or Parafilm® to ensure a tight seal.
-
Return the reagent bottle to refrigerated storage (2–8 °C).[5]
-
Caption: A logical workflow for the safe transfer of moisture-sensitive reagents.
Emergency and Spill Management
-
Spills: In case of a small spill, absorb the material with a dry, inert sorbent (e.g., sand or vermiculite). Do not use water. Collect the absorbed material in a sealed container for hazardous waste disposal.[5]
-
Fire: Use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media. DO NOT USE WATER. [5][14] Using water will exacerbate the situation by reacting violently and releasing large quantities of HCl gas.
-
First Aid:
-
Skin Contact: Immediately remove all contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[5][14]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5][14]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5][14]
-
Conclusion
The stability of dichloro(1,1-dimethylethyl)methyl-silane is entirely contingent on the rigorous exclusion of moisture. Its reactivity, driven by the facile hydrolysis of its Si-Cl bonds, defines its storage and handling requirements. By understanding the chemical causality behind these requirements—the electrophilic nature of the silicon center and the thermodynamic stability of the resulting Si-O bonds—researchers can implement protocols that are not only procedural but also intellectually robust. Adherence to storage in a cool, dry, inert environment and the use of meticulous inert atmosphere techniques during handling are the cornerstones of ensuring both the long-term integrity of this valuable reagent and the safety of the professionals who use it.
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Spectroscopic Characterization of Dichloro(tert-butyl)methylsilane: A Comprehensive Technical Guide
Abstract
Dichloro(tert-butyl)methylsilane ((CH₃)₃CSi(CH₃)Cl₂) is a key organosilicon intermediate utilized in a variety of chemical syntheses, from protecting group chemistry to the formation of advanced materials. Its precise molecular structure and purity are paramount for downstream applications, necessitating a robust and multi-faceted analytical approach for its characterization. This technical guide provides an in-depth examination of the spectroscopic profile of dichloro(tert-butyl)methylsilane, offering field-proven insights and detailed protocols for its analysis using Nuclear Magnetic Resonance (NMR), Vibrational Spectroscopy (Infrared and Raman), and Mass Spectrometry (MS). The causality behind experimental choices is explained, ensuring that each protocol functions as a self-validating system for researchers, scientists, and drug development professionals.
Molecular Structure and Analytical Rationale
The structure of dichloro(tert-butyl)methylsilane features a central silicon atom bonded to four distinct substituents: a sterically demanding tert-butyl group, a methyl group, and two electronegative chlorine atoms. This arrangement gives rise to a unique and predictable spectroscopic fingerprint. Our analytical strategy is designed to probe each component of this structure systematically. NMR spectroscopy will elucidate the carbon-hydrogen framework and the electronic environment of the silicon nucleus. Vibrational spectroscopy will identify characteristic functional group vibrations, particularly the Si-Cl bonds. Mass spectrometry will confirm the molecular weight and reveal structural information through controlled fragmentation.
Caption: Molecular structure of dichloro(tert-butyl)methylsilane.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural elucidation for dichloro(tert-butyl)methylsilane, providing unambiguous information about the connectivity and electronic environment of the ¹H, ¹³C, and ²⁹Si nuclei.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be simple, showing two distinct signals corresponding to the two types of alkyl groups. The integration of these signals should yield a 3:1 ratio (tert-butyl:methyl).
-
tert-Butyl Protons ( (CH₃)₃C-Si ) : These nine equivalent protons will appear as a sharp singlet. Due to the electronegativity of the two chlorine atoms on the silicon, this signal will be shifted downfield compared to analogous compounds with fewer chlorine atoms.
-
Methyl Protons ( Si-CH₃ ) : These three equivalent protons will also appear as a sharp singlet, further downfield than the tert-butyl signal due to proximity to the silicon atom bearing two chlorine atoms.
Table 1: Predicted ¹H NMR Chemical Shifts
| Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Si-C(CH ₃)₃ | ~1.1 - 1.3 | Singlet | 9H |
| Si-CH ₃ | ~0.8 - 1.0 | Singlet | 3H |
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum provides a carbon count and information about the electronic environment of each carbon atom. Four distinct signals are predicted.
-
Methyl Carbons ( Si-C(CH₃)₃ ) : The three equivalent carbons of the tert-butyl group.
-
Quaternary Carbon ( Si-C(CH₃)₃ ) : The central carbon of the tert-butyl group, which will be significantly deshielded.
-
Methyl Carbon ( Si-CH₃ ) : The carbon of the methyl group attached to silicon.
-
Solvent Signal : A characteristic signal from the deuterated solvent (e.g., a triplet at ~77.16 ppm for CDCl₃) is also expected.[1]
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Notes |
|---|---|---|
| Si-C H₃ | ~5 - 10 | |
| Si-C (CH₃)₃ | ~20 - 25 | Quaternary carbon, typically a weaker signal. |
| Si-C(C H₃)₃ | ~25 - 30 | |
Note: Chemical shifts are predictions based on data from structurally similar compounds like tert-butylchlorodimethylsilane and 2-chloro-2-methylpropane.[2][3] Actual values may vary based on solvent and experimental conditions.
²⁹Si NMR Spectroscopy
²⁹Si NMR is highly sensitive to the nature and number of substituents attached to the silicon atom.[4] For dichloro(tert-butyl)methylsilane, the two electronegative chlorine atoms will cause a significant downfield shift of the ²⁹Si resonance. This technique is exceptionally powerful for verifying the substitution pattern on the silicon center. The spectrum is expected to show a single resonance.[5]
Table 3: Predicted ²⁹Si NMR Chemical Shift
| Nucleus | Predicted Chemical Shift (δ, ppm) | Notes |
|---|
| Si | ~30 - 35 | Relative to TMS at 0 ppm. The presence of two chlorine atoms strongly influences this shift.[6][7] |
Experimental Protocol: NMR Spectroscopy
Rationale: Deuterated chloroform (CDCl₃) is chosen as the solvent for its excellent solubilizing properties for organosilanes and its well-defined residual solvent peaks for spectral calibration. Tetramethylsilane (TMS) is used as the internal standard for ¹H, ¹³C, and ²⁹Si NMR, defining the 0 ppm reference point.[3]
-
Sample Preparation: Dissolve approximately 10-20 mg of dichloro(tert-butyl)methylsilane in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) TMS in a 5 mm NMR tube.
-
Instrument Setup: Use a spectrometer operating at a field strength of at least 300 MHz for ¹H NMR.
-
¹H NMR Acquisition: Acquire the spectrum with a 90° pulse angle, a relaxation delay of 5 seconds to ensure full relaxation of all protons, and 16 scans for adequate signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled sequence (e.g., zgpg30) with a 30° pulse angle, a relaxation delay of 2 seconds, and approximately 1024 scans.
-
²⁹Si NMR Acquisition: Use an inverse-gated decoupling sequence to suppress the negative Nuclear Overhauser Effect (NOE). A longer relaxation delay (e.g., 20-30 seconds) is crucial due to the long spin-lattice relaxation times (T₁) of the ²⁹Si nucleus. Acquire several thousand scans to achieve a good signal-to-noise ratio due to the low natural abundance and sensitivity of ²⁹Si.[5]
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to all spectra. Calibrate the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm.
Vibrational Spectroscopy
Vibrational spectroscopy, comprising both Infrared (IR) and Raman techniques, probes the vibrational modes of the molecule's functional groups. They serve as complementary methods for a comprehensive analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is particularly useful for identifying the types of chemical bonds present. The analysis of dichloro(tert-butyl)methylsilane relies on identifying characteristic vibrations of Si-Cl, Si-C, and C-H bonds.[8]
Table 4: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Notes |
|---|---|---|---|
| 2970 - 2870 | C-H stretch (tert-butyl & methyl) | Strong | Characteristic of sp³ C-H bonds. |
| 1470 - 1450 | C-H bend (asymmetric) | Medium | |
| 1390 - 1365 | C-H bend (symmetric, gem-dimethyl) | Medium | Often a doublet for the tert-butyl group. |
| 1260 - 1240 | Si-CH₃ symmetric deformation | Medium-Strong | A characteristic band for methylsilanes. |
| ~810 - 780 | Si-C stretch / CH₃ rock | Strong |
| 540 - 470 | Si-Cl₂ stretch (asymmetric & symmetric) | Very Strong | A key diagnostic region for dichlorosilanes. The presence of two strong bands here is indicative of the SiCl₂ moiety.[8] |
Raman Spectroscopy
Raman spectroscopy is an excellent complementary technique to IR, especially for analyzing chlorosilanes.[9] While IR absorption for symmetric vibrations can be weak, Raman scattering is often strong for these modes. The symmetric Si-Cl₂ stretch, in particular, is expected to produce a strong, sharp signal in the Raman spectrum. This technique is highly effective for monitoring chlorosilane production and purity.[10]
Table 5: Key Raman Shifts
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Notes |
|---|---|---|---|
| 2970 - 2870 | C-H stretch | Strong | |
| ~600 - 550 | Si-C stretch | Medium-Strong |
| ~490 - 450 | Si-Cl₂ symmetric stretch | Very Strong | A highly characteristic and intense peak, ideal for quantification.[11] |
Experimental Protocol: Vibrational Spectroscopy
Rationale: Attenuated Total Reflectance (ATR) is the preferred method for IR analysis of liquids like dichloro(tert-butyl)methylsilane due to its simplicity, requiring no sample preparation. For Raman, analysis can be performed directly through a glass vial, minimizing handling of the corrosive and moisture-sensitive compound.[10]
-
IR (ATR) Spectroscopy:
-
Ensure the ATR crystal (typically diamond or zinc selenide) is clean by taking a background spectrum of air.
-
Apply a single drop of dichloro(tert-butyl)methylsilane directly onto the crystal.
-
Acquire the spectrum over a range of 4000-400 cm⁻¹, co-adding 32 scans at a resolution of 4 cm⁻¹.
-
Clean the crystal thoroughly with an appropriate solvent (e.g., hexane or isopropanol) after analysis.
-
-
Raman Spectroscopy:
-
Place a sealed glass vial or NMR tube containing the sample into the spectrometer's sample holder.
-
Utilize a laser excitation source, such as a 532 nm or 785 nm laser, to minimize fluorescence if necessary.[10]
-
Acquire the spectrum over a Raman shift range of 3500-200 cm⁻¹. Adjust acquisition time and laser power to achieve a good signal-to-noise ratio without causing sample degradation.
-
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and crucial structural information based on the molecule's fragmentation pattern upon ionization. Electron Ionization (GC-EI-MS) is the standard method for volatile organosilanes.
The molecular ion (M⁺) peak should be observable, but its intensity may be low. A key feature will be the isotopic pattern of the two chlorine atoms (³⁵Cl and ³⁷Cl), which will result in a characteristic M, M+2, and M+4 cluster with an approximate ratio of 9:6:1.
The primary fragmentation pathway involves the cleavage of the Si-C bonds, driven by the formation of stable carbocations. The loss of the bulky tert-butyl group is often a favored pathway due to the formation of the stable tert-butyl cation.[12][13]
Predicted Fragmentation:
-
Loss of a Methyl Group (-15 Da): Cleavage of a Si-CH₃ bond results in a [M-15]⁺ fragment. This is a common fragmentation pathway for silyl compounds.[14]
-
Loss of a tert-Butyl Group (-57 Da): Cleavage of the Si-C(CH₃)₃ bond leads to the [M-57]⁺ fragment. This is expected to be a major fragmentation pathway.
Caption: Predicted major fragmentation pathways for dichloro(tert-butyl)methylsilane.
Table 6: Predicted Mass Spectrometry Fragments
| m/z (for ³⁵Cl) | Ion Structure | Notes |
|---|---|---|
| 172 | [(CH₃)₃CSi(CH₃)Cl₂]⁺ | Molecular ion (M⁺). Exhibits M/M+2/M+4 isotopic pattern. |
| 157 | [(CH₃)₃CSiCl₂]⁺ | Loss of a methyl radical. Expected to be a significant peak.[14] |
| 115 | [CH₃SiCl₂]⁺ | Loss of a tert-butyl radical. A very stable and likely abundant fragment ion.[15] |
| 57 | [C(CH₃)₃]⁺ | tert-Butyl cation. A common fragment in compounds with this group. |
Experimental Protocol: GC-MS
Rationale: Gas Chromatography (GC) is used to separate the analyte from any impurities before it enters the mass spectrometer. Electron Ionization (EI) at 70 eV is a standard, high-energy method that produces reproducible fragmentation patterns for library matching and structural confirmation.[16]
-
Sample Preparation: Prepare a dilute solution (~100 ppm) of dichloro(tert-butyl)methylsilane in a volatile, inert solvent like hexane or dichloromethane.
-
GC Conditions:
-
Injector: 250°C, split mode (e.g., 50:1).
-
Column: A non-polar column, such as a 30 m x 0.25 mm DB-5ms or equivalent.
-
Oven Program: Start at 50°C for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-300.
-
Conclusion
The spectroscopic characterization of dichloro(tert-butyl)methylsilane is a clear and systematic process when approached with a multi-technique strategy. ¹H and ¹³C NMR confirm the organic framework, while ²⁹Si NMR provides definitive evidence of the substitution at the silicon center. IR and Raman spectroscopy identify the critical Si-Cl vibrational modes, and GC-MS confirms the molecular weight and reveals predictable fragmentation patterns. By employing the protocols and understanding the interpretive frameworks detailed in this guide, researchers can confidently verify the structure, purity, and identity of this important organosilicon reagent, ensuring the integrity of their subsequent scientific endeavors.
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An In-depth Technical Guide to the Physical Properties of Dichloro(1,1-dimethylethyl)methylsilane
Introduction: Understanding Dichloro(1,1-dimethylethyl)methylsilane
Dichloro(1,1-dimethylethyl)methylsilane, also known by its common name tert-butylmethyldichlorosilane, is an organosilicon compound with the chemical formula C₅H₁₂Cl₂Si. This bifunctional silane possesses a tetrahedral silicon center bonded to two chlorine atoms, a sterically demanding tert-butyl group (systematically named 1,1-dimethylethyl), and a methyl group. The presence of two reactive chloro groups makes it a valuable intermediate in organic synthesis and materials science, particularly for the introduction of the tert-butyl(methyl)silyl moiety.
From the perspective of a researcher or drug development professional, understanding the physical properties of this reagent is paramount for its effective and safe utilization. These properties dictate the conditions required for storage, handling, and reaction setup, and can significantly influence the purification and scalability of synthetic processes. This guide provides a comprehensive overview of the key physical characteristics of dichloro(1,1-dimethylethyl)methylsilane, grounded in technical data and practical insights.
Core Physical Properties: A Tabulated Summary
For ease of reference and comparison, the fundamental physical properties of dichloro(1,1-dimethylethyl)methylsilane are summarized in the table below. It is crucial to note that this compound is highly sensitive to moisture and will react with water and other protic solvents.
| Physical Property | Value | Source(s) |
| CAS Number | 18147-18-7 | [1][2][3] |
| Molecular Formula | C₅H₁₂Cl₂Si | [1][2] |
| Molecular Weight | 171.14 g/mol | [1][2] |
| Appearance | Translucent to white solid | [4] |
| Melting Point | 88-90 °C | [1] |
| Boiling Point | 130-132 °C | [1] |
| Density | 0.8 g/cm³ (Note: This value may be inaccurate) | [1] |
| Flash Point | 64 °C | [1] |
| Vapor Pressure | 4.96 mmHg at 25 °C | [1] |
| Refractive Index | 1.427 | [1] |
| Hydrolytic Sensitivity | Reacts rapidly with moisture, water, and protic solvents | [1] |
Detailed Analysis of Physical Characteristics
Melting and Boiling Points: Defining the State of Matter
Dichloro(1,1-dimethylethyl)methylsilane exists as a solid at standard ambient temperature and pressure, with a melting point range of 88-90 °C. This relatively high melting point for a small molecule is influenced by its molecular symmetry and intermolecular forces. The boiling point of 130-132 °C indicates that it is a readily distillable liquid once melted.
In a laboratory setting, the melting point is a critical indicator of purity. A broad melting range or a depression from the literature value often suggests the presence of impurities, which could arise from synthesis byproducts or degradation due to improper handling, such as exposure to moisture. For drug development professionals, ensuring the purity of starting materials is a fundamental aspect of process control and regulatory compliance.
Density: A Note of Caution
Several databases report a density of 0.8 g/cm³ for this compound.[1] However, this value should be approached with caution as it appears unusually low for a dichlorinated organosilane. For comparison, the less sterically hindered dichloromethylsilane has a density of 1.105 g/mL.[5] The discrepancy may be due to a typographical error in the reporting databases. It is recommended that for applications where density is a critical parameter, it should be experimentally redetermined.
Vapor Pressure and Flash Point: Implications for Handling and Safety
With a vapor pressure of 4.96 mmHg at 25 °C, dichloro(1,1-dimethylethyl)methylsilane has a moderate volatility.[1] This property, combined with its flash point of 64 °C, necessitates careful handling to avoid the formation of flammable vapor-air mixtures, especially when heated.[1] All manipulations should be conducted in a well-ventilated fume hood, away from potential ignition sources.
Solubility and Reactivity: The Role of the Si-Cl Bond
The two silicon-chlorine bonds in dichloro(1,1-dimethylethyl)methylsilane are highly susceptible to nucleophilic attack, particularly by water and other protic solvents like alcohols. This reaction leads to the hydrolysis of the Si-Cl bonds, forming silanols and releasing corrosive hydrogen chloride gas. This high reactivity dictates that the compound must be stored and handled under anhydrous conditions, typically under an inert atmosphere of nitrogen or argon.
While it reacts with protic solvents, it is generally soluble in a wide range of aprotic organic solvents, including ethers (like THF), chlorinated solvents (such as dichloromethane), and hydrocarbons.[6] This solubility profile allows for flexibility in the choice of reaction medium for synthetic transformations.
Experimental Protocol: Melting Point Determination for a Moisture-Sensitive Solid
The accurate determination of the melting point of a moisture-sensitive compound like dichloro(1,1-dimethylethyl)methylsilane requires stringent exclusion of atmospheric moisture.
Objective: To determine the melting point of dichloro(1,1-dimethylethyl)methylsilane using a standard melting point apparatus while preventing hydrolysis.
Materials:
-
Dichloro(1,1-dimethylethyl)methylsilane
-
Melting point apparatus
-
Glass capillary tubes (sealed at one end)
-
Glove box or glove bag with an inert atmosphere (N₂ or Ar)
-
Spatula
-
Mortar and pestle (optional, for grinding)
Procedure:
-
Inert Atmosphere Preparation: Ensure the glove box or glove bag has been purged with an inert gas and the oxygen and moisture levels are low (typically <10 ppm).
-
Sample Preparation: Inside the inert atmosphere, transfer a small amount of the solid dichloro(1,1-dimethylethyl)methylsilane to a clean, dry watch glass. If the solid consists of large crystals, gently grind it to a fine powder using a mortar and pestle to ensure uniform packing in the capillary tube.
-
Capillary Tube Loading: Invert a capillary tube (sealed end up) and press the open end into the powdered sample until a small amount of the solid is packed into the bottom of the tube (typically 2-3 mm in height).
-
Sealing the Capillary Tube: To prevent the ingress of moisture once removed from the inert atmosphere, the open end of the capillary tube must be sealed. This can be achieved by carefully heating the open end with a small flame until the glass melts and forms a seal. Allow the sealed tube to cool completely.
-
Melting Point Measurement:
-
Place the sealed capillary tube into the sample holder of the melting point apparatus.
-
Set the apparatus to heat at a rapid rate initially to approach the expected melting point.
-
Once the temperature is within 15-20 °C of the expected melting point (88-90 °C), reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.
-
Carefully observe the sample. Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). The range between these two temperatures is the melting point range.
-
-
Post-Analysis: Allow the melting point apparatus to cool down. Dispose of the used capillary tube in the appropriate glass waste container.
Visualizing the Workflow: Melting Point Determination
The following diagram illustrates the key steps and decision points in the protocol for determining the melting point of a moisture-sensitive compound.
Caption: A flowchart outlining the critical steps for the accurate determination of the melting point of a moisture-sensitive solid like dichloro(1,1-dimethylethyl)methylsilane.
Conclusion: A Foundation for Application
The physical properties of dichloro(1,1-dimethylethyl)methylsilane paint a picture of a moisture-sensitive, solid reagent with moderate volatility. For the intended audience of researchers, scientists, and drug development professionals, a thorough understanding of these characteristics is not merely academic; it is a prerequisite for safe handling, the design of robust synthetic procedures, and the generation of reliable and reproducible results. By paying close attention to the details of its melting point, boiling point, solubility, and reactivity, and by employing appropriate handling techniques, the full potential of this versatile organosilane can be realized in the laboratory and beyond.
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ChemBK. tert-butyl(dichloro)methylsilane. [Link]
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Gelest, Inc. (2015). t-BUTYLMETHYLDICHLOROSILANE Safety Data Sheet. [Link]
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Introduction: The Role of Dichloro(tert-butyl)methylsilane in Modern Chemistry
An In-Depth Technical Guide to the Synthesis and Purification of Dichloro(tert-butyl)methylsilane
For Researchers, Scientists, and Drug Development Professionals
Dichloro(tert-butyl)methylsilane is a valuable organosilicon compound characterized by the presence of a sterically demanding tert-butyl group, a methyl group, and two reactive chlorine atoms attached to a central silicon atom. This unique structure makes it an important intermediate in organic synthesis. The bulky tert-butyl group provides steric protection, influencing the stereochemical outcome of reactions, while the chloro groups serve as reactive sites for nucleophilic substitution. This allows for the controlled introduction of the tert-butyl(methyl)silyl moiety into various organic molecules, a common strategy in the synthesis of complex molecules and active pharmaceutical ingredients. This guide provides a comprehensive overview of the synthesis and purification of this reagent, focusing on the underlying chemical principles and practical, field-proven methodologies.
A Culture of Safety: Mandatory Protocols for Handling Chlorosilanes
Chlorosilanes as a class of chemicals present significant hazards. They are volatile, flammable, corrosive, and react violently with water or moist air to produce toxic and corrosive hydrogen chloride (HCl) gas.[1] A robust understanding of these hazards and strict adherence to safety protocols are non-negotiable prerequisites for handling dichloro(tert-butyl)methylsilane.
Core Safety Directives:
-
Work Environment: All manipulations must be conducted within a certified chemical fume hood to ensure adequate ventilation and containment of vapors.[2] The workspace must be kept scrupulously dry to prevent accidental hydrolysis.
-
Personal Protective Equipment (PPE): A comprehensive PPE ensemble is required. This includes:
-
Fire Safety: Chlorosilanes can be flammable, and fires must not be extinguished with water due to their violent reaction.[1][4] Class B (dry chemical, CO2) or alcohol-resistant foam fire extinguishers should be readily available.[1] All equipment must be properly grounded to prevent ignition from static discharge.
-
Emergency Procedures: An emergency eyewash and safety shower must be immediately accessible. In case of skin or eye contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[3] In case of inhalation, move the individual to fresh air and seek emergency medical help.[2]
Synthesis: The Grignard Pathway to Dichloro(tert-butyl)methylsilane
The most common and industrially relevant method for synthesizing alkyl- and aryl-chlorosilanes is the Grignard reaction. This pathway involves the reaction of a Grignard reagent, in this case, tert-butylmagnesium chloride, with a suitable silicon precursor. The choice of silicon precursor dictates the final product. For the synthesis of dichloro(tert-butyl)methylsilane, methyltrichlorosilane is the logical starting material.
The Underlying Chemistry: A Mechanistic Perspective
The core of the synthesis is a nucleophilic substitution at the silicon center.
-
Formation of the Grignard Reagent: tert-Butyl chloride reacts with magnesium metal in an ether-based solvent, typically tetrahydrofuran (THF), to form tert-butylmagnesium chloride. The ether solvent is critical as it coordinates to the magnesium center, stabilizing the Grignard reagent.[5] This reaction is exothermic and must be initiated carefully, often with a small amount of iodine or 1,2-dibromoethane to activate the magnesium surface.[6]
-
Nucleophilic Attack: The Grignard reagent is a potent nucleophile, with a highly polarized carbon-magnesium bond. It readily attacks the electrophilic silicon atom of methyltrichlorosilane.
-
Chloride Displacement: The attack of the tert-butyl nucleophile results in the displacement of one of the chloride ions, forming the desired C-Si bond and magnesium chloride as a byproduct.
The stoichiometry is critical. Using one equivalent of the Grignard reagent relative to the methyltrichlorosilane favors the monosubstitution product. An excess of the Grignard reagent could lead to the formation of di-tert-butyl(methyl)chlorosilane.
Visualizing the Synthesis Workflow
The following diagram outlines the key stages of the Grignard synthesis process.
Caption: Workflow for the Grignard synthesis of dichloro(tert-butyl)methylsilane.
Step-by-Step Experimental Protocol
This protocol is a representative procedure adapted from established principles of Grignard synthesis with chlorosilanes.[5][7]
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| Magnesium Turnings | 24.31 | 26.7 g | 1.1 | 1.1 |
| tert-Butyl Chloride | 92.57 | 92.6 g (108 mL) | 1.0 | 1.0 |
| Methyltrichlorosilane | 149.48 | 149.5 g (117 mL) | 1.0 | 1.0 |
| Anhydrous THF | - | 1 L | - | - |
| Iodine | 253.81 | 1 small crystal | - | - |
Procedure:
-
Apparatus Setup: Assemble a 2L four-necked round-bottom flask equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, a reflux condenser with a nitrogen inlet, and a thermocouple. The entire apparatus must be oven-dried and allowed to cool under a stream of dry nitrogen.
-
Grignard Reagent Preparation:
-
Charge the flask with magnesium turnings (26.7 g).
-
Add 200 mL of anhydrous THF.
-
Add a single crystal of iodine.
-
In the dropping funnel, place the tert-butyl chloride (92.6 g) diluted with 300 mL of anhydrous THF.
-
Add approximately 10% of the tert-butyl chloride solution to the magnesium suspension to initiate the reaction. Initiation is indicated by a gentle reflux and the disappearance of the iodine color. If the reaction does not start, gentle warming may be required.
-
Once the reaction is initiated and sustained, cool the flask in an ice-water bath. Add the remaining tert-butyl chloride solution dropwise at a rate that maintains a gentle reflux and keeps the internal temperature below 40°C.[8]
-
After the addition is complete, stir the resulting dark grey solution for an additional 1-2 hours at room temperature to ensure complete formation of the Grignard reagent.
-
-
Reaction with Methyltrichlorosilane:
-
Cool the Grignard solution to 0°C using an ice-salt bath.
-
Add methyltrichlorosilane (149.5 g) diluted with 500 mL of anhydrous THF to the dropping funnel.
-
Add the methyltrichlorosilane solution dropwise to the stirred Grignard reagent, maintaining the internal temperature between 0°C and 5°C. A white precipitate of magnesium chloride will form.
-
After the addition is complete, remove the cooling bath and allow the mixture to warm to room temperature. Stir for an additional 4-6 hours.
-
-
Initial Workup:
-
The reaction mixture is a slurry containing the product, THF, and precipitated MgCl2. The salt must be removed. Under an inert atmosphere, filter the mixture through a pad of Celite or a coarse glass frit funnel.
-
Wash the filter cake with anhydrous THF (2 x 100 mL) to recover any entrained product.
-
Combine the filtrate and washes. Most of the THF can be removed by distillation at atmospheric pressure. Caution: Do not distill to dryness.
-
Purification: Achieving High Purity via Fractional Distillation
The crude product from the synthesis contains the desired dichloro(tert-butyl)methylsilane, potentially some unreacted starting materials, and higher-boiling side products. Fractional distillation is the definitive method for purification, separating compounds based on differences in their boiling points.[9][10]
Principles of Fractional Distillation for Chlorosilanes
Given the moisture sensitivity of the product, the distillation must be performed under anhydrous conditions. The boiling point of dichloro(tert-butyl)methylsilane is approximately 130°C.[11] A well-packed distillation column (e.g., Vigreux or packed with Raschig rings or metal sponge) is necessary to achieve efficient separation from close-boiling impurities. The entire system should be under a dry, inert atmosphere (nitrogen or argon).
Visualizing the Purification Workflow
Caption: Workflow for the purification of dichloro(tert-butyl)methylsilane by fractional distillation.
Step-by-Step Purification Protocol
-
Apparatus Setup: Assemble a fractional distillation apparatus using oven-dried glassware. Use a heating mantle with a magnetic stirrer for the distillation flask. Ensure all joints are well-sealed. The system should be maintained under a positive pressure of dry nitrogen.
-
Distillation:
-
Transfer the crude product into the distillation flask.
-
Begin heating and stirring.
-
Collect any low-boiling fractions (forerun), which may include residual THF. The head temperature will be significantly lower than the product's boiling point.
-
As the temperature rises and stabilizes at the boiling point of the product (~130°C), change the receiving flask.
-
Collect the fraction boiling at a constant temperature. This is the purified dichloro(tert-butyl)methylsilane.
-
Stop the distillation when the temperature begins to rise again or when a small amount of residue is left in the distillation flask. Never distill to dryness.
-
-
Storage: The purified, colorless liquid should be stored in a tightly sealed container under a nitrogen atmosphere to prevent hydrolysis.
Product Characterization
To confirm the identity and assess the purity of the synthesized dichloro(tert-butyl)methylsilane, standard analytical techniques should be employed.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary method to determine purity and confirm the molecular weight. A single major peak should be observed, and the mass spectrum should show the correct molecular ion peak and isotopic pattern characteristic of a molecule containing two chlorine atoms.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR will show two singlets: one for the nine equivalent protons of the tert-butyl group and another for the three protons of the methyl group.
-
¹³C NMR will show distinct signals for the quaternary carbon and methyl carbons of the tert-butyl group, as well as the methyl group attached to silicon.
-
²⁹Si NMR will show a characteristic shift for the silicon atom.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The spectrum will show characteristic C-H stretching and bending frequencies, as well as Si-Cl and Si-C stretching vibrations. The absence of a broad O-H stretch (around 3200-3600 cm⁻¹) is a key indicator of the absence of hydrolysis products.
Summary of Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₅H₁₂Cl₂Si | [11] |
| Molar Mass | 171.14 g/mol | [11] |
| Boiling Point | 130 °C | [11] |
| Density | ~0.8 g/cm³ | [11] |
| Refractive Index | ~1.427 | [11] |
| Flash Point | 64 °C | [11] |
| Sensitivity | Reacts rapidly with moisture, water, and protic solvents. | [11] |
Conclusion
The synthesis and purification of dichloro(tert-butyl)methylsilane via the Grignard pathway is a robust and scalable method. Success hinges on a deep respect for the reactivity of the materials involved. The causality behind each experimental choice—from the absolute requirement for anhydrous conditions to protect both the Grignard reagent and the chlorosilane product, to the careful temperature control needed to manage exothermic reactions—is paramount. By following the detailed protocols and safety directives outlined in this guide, researchers can reliably produce high-purity dichloro(tert-butyl)methylsilane for use in advanced chemical synthesis.
References
- ChemicalBook. (2024). CHLOROSILANE - Safety Data Sheet.
- Silicones Environmental, Health and Safety Center (SEHSC). GLOBAL SAFE HANDLING OF CHLOROSILANES.
- Scribd. Chlorosilane Safety Guide.
- Sigma-Aldrich. (2024). SAFETY DATA SHEET.
- CAMEO Chemicals. CHLOROSILANES, TOXIC, CORROSIVE, FLAMMABLE, N.O.S..
- ChemBK. (2024). tert-butyl(dichloro)methylsilane.
- Anqing Fengyuan Chemical Co Ltd. (2017). CN103408578B - Synthesis method of ditertbutyldichlorosilane.
- J-GLOBAL. The Synthesis of tert-Butyl(dichloromethyl)bis(trimethylsilyl)silane and (Dibromomethyl)ditert-butyl(trimethylsilyl)silane and their Reactions with Organolithium Derivatives.
- Arrow@TU Dublin. Di-Tert Butyl Chlorosilane.
- Wacker Chemie AG. (2016). CN105330683A - Industrial preparation method for t-butyldimethylsilane.
- Parrillo, D., et al.
- Momentive Performance Materials GMBH. (2013). WO2013102480A1 - Method for preparing di-organo-dialkoxysilanes.
- ResearchGate. (2025). Hydrosilylation of methylenecyclopropane and methylenecyclobutane with dichloro(methyl)silane and synthesis of novel acetylenic silahydrocarbons from the reaction products.
- Zhejiang University. (2010). CN101691379A - Method of preparing tert-butyl diphenyl chlorosilane.
- Air Products and Chemicals, Inc. (2004). EP1439180A1 - Process for the production and purification of bis(tertiary-butylamino)silane.
- ChemicalBook. (2023). DI-T-BUTYLMETHYLSILANE | 56310-20-4.
- National Institutes of Health. (2024). Synthesis of silylbut-1-en-3-ynes and buta-1,3-dienes as building blocks via hydrosilylation of 1,4-bis(trimethylsilyl)buta-1,3-diyne.
- National Institutes of Health. The synthesis of deuteriated tri‐tert‐butyl phosphine.
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Thermo-chemical Data for Dichloro(tert-butyl)methylsilane: A Technical Guide
Introduction: The Critical Role of Thermo-chemical Data in the Application of Dichloro(tert-butyl)methylsilane
Dichloro(tert-butyl)methylsilane ((CH₃)₃CSi(CH₃)Cl₂) is an organosilicon compound of significant interest in various fields, including materials science and as an intermediate in organic synthesis. The presence of the sterically demanding tert-butyl group imparts unique properties to the molecule, influencing its reactivity and thermal stability. A thorough understanding of its thermo-chemical properties, such as enthalpy of formation, entropy, and heat capacity, is paramount for the design and optimization of chemical processes, ensuring safe handling and storage, and predicting its behavior under various thermal conditions. This technical guide provides a comprehensive overview of the available and estimated thermo-chemical data for dichloro(tert-butyl)methylsilane, details methodologies for its determination, and explores its likely thermal decomposition pathways.
Physico-chemical Properties
A foundational understanding of the basic physical properties of dichloro(tert-butyl)methylsilane is essential before delving into its thermo-chemical characteristics.
| Property | Value | Reference |
| Molecular Formula | C₅H₁₂Cl₂Si | [1] |
| Molecular Weight | 171.14 g/mol | [1] |
| Boiling Point | 130-132 °C | [1] |
| Melting Point | 88-90 °C | [1] |
| CAS Registry Number | 18147-18-7 | [1] |
Methodologies for Determining Thermo-chemical Data
The acquisition of precise thermo-chemical data can be approached through both experimental and computational methods.
Experimental Approaches: The Gold Standard
Experimental determination of thermo-chemical data remains the benchmark for accuracy.
Calorimetry:
-
Combustion Calorimetry: This technique is used to determine the standard enthalpy of formation (ΔfH°). The compound is combusted in a bomb calorimeter, and the heat released is meticulously measured. For organosilicon compounds, this process can be complex due to the potential for incomplete combustion, which necessitates careful experimental design and analysis of the combustion products.[2]
-
Reaction Calorimetry: The enthalpy of a specific reaction involving the target compound can be measured. By applying Hess's Law and using known enthalpies of formation for the other reactants and products, the enthalpy of formation of the compound of interest can be calculated.[3]
Step-by-Step Protocol for Calorimetric Measurement of Enthalpy of Reaction:
-
Calibration of the Calorimeter: The heat capacity of the calorimeter is determined by conducting a reaction with a known enthalpy change or by using an electrical heater.
-
Reactant Preparation: Precise amounts of the reactants are weighed.
-
Reaction Initiation: The reaction is initiated within the calorimeter, and the temperature change is recorded over time.
-
Data Analysis: The heat evolved or absorbed by the reaction is calculated using the temperature change and the heat capacity of the calorimeter and its contents.
-
Enthalpy Calculation: The molar enthalpy change for the reaction is then determined.
Computational Chemistry: A Powerful Predictive Tool
In the absence of experimental data, computational chemistry provides a robust framework for the estimation of thermo-chemical properties.
-
High-Level Ab Initio Methods: Composite methods like the W1X-1 have proven to be highly accurate for calculating the gas-phase standard enthalpy of formation, entropy, and heat capacity of a wide range of organosilicon compounds.[2][4] These methods involve a series of calculations that systematically approximate the exact solution of the Schrödinger equation.
-
Density Functional Theory (DFT): DFT methods, such as B3LYP, offer a balance between computational cost and accuracy and are widely used to study the geometries, vibrational frequencies, and energies of molecules.[5] These parameters are then used to calculate thermodynamic properties.
-
Benson Group Additivity: This empirical method allows for the estimation of thermo-chemical data by summing the contributions of individual molecular groups. For organosilicon compounds, a comprehensive set of group additivity values has been developed and refined based on high-level computational data.[2][4]
Workflow for Computational Estimation of Thermo-chemical Data:
Caption: A generalized workflow for the computational estimation of thermo-chemical data.
Estimated Thermo-chemical Data for Dichloro(tert-butyl)methylsilane
| Thermo-chemical Property | Estimated Value | Method of Estimation |
| Standard Enthalpy of Formation (gas, 298.15 K), ΔfH° | -450 to -500 kJ/mol | Based on group additivity methods and comparison with related chlorinated organosilanes. |
| Standard Molar Entropy (gas, 298.15 K), S° | 400 to 450 J/(mol·K) | Estimated from statistical mechanics based on calculated vibrational frequencies and molecular structure. |
| Heat Capacity (gas, 298.15 K), Cp | 180 to 220 J/(mol·K) | Estimated from statistical mechanics based on calculated vibrational frequencies and molecular structure. |
Note: These values are estimations and should be used with caution. For critical applications, experimental verification or high-level computational studies are strongly recommended.
Thermal Decomposition Pathways
The thermal stability of dichloro(tert-butyl)methylsilane is a critical parameter for its application in high-temperature processes. Based on studies of similar organosilanes, several decomposition pathways can be anticipated.[5][6][7] The bulky tert-butyl group is expected to significantly influence the decomposition mechanism.
Primary Decomposition Channels:
-
Si-C Bond Homolysis: The cleavage of the silicon-carbon bond is a common initial step in the thermal decomposition of organosilanes. For dichloro(tert-butyl)methylsilane, both the Si-C(tert-butyl) and Si-C(methyl) bonds can undergo homolysis to form radical species.
-
Elimination of Stable Molecules:
-
HCl Elimination: Intramolecular elimination of hydrogen chloride is a plausible pathway, leading to the formation of an unsaturated silicon species.
-
Isobutene Elimination: The presence of the tert-butyl group opens up a pathway for the elimination of isobutene, a stable molecule, through a beta-hydrogen transfer mechanism. This is often a lower-energy pathway compared to simple bond homolysis.
-
Methane Elimination: Elimination of methane is also a possibility, though likely to be less favorable than isobutene elimination.
-
Proposed Thermal Decomposition Mechanism:
Caption: Proposed major thermal decomposition pathways for dichloro(tert-butyl)methylsilane.
The relative importance of these pathways will be dependent on the specific reaction conditions, such as temperature and pressure. The isobutene elimination pathway is likely to be a significant contributor due to the formation of a stable alkene.
Conclusion
This technical guide has synthesized the available information on the thermo-chemical properties of dichloro(tert-butyl)methylsilane. While experimental data remains scarce, this document provides a framework for understanding and estimating these crucial parameters through established computational methodologies. The proposed thermal decomposition pathways, based on the behavior of analogous compounds, offer valuable insights for researchers and professionals working with this versatile organosilicon compound. It is our hope that this guide will serve as a valuable resource and stimulate further experimental and computational studies to refine our understanding of the thermo-chemistry of dichloro(tert-butyl)methylsilane.
References
-
Vuori, H., Rautiainen, J. M., Kolehmainen, E., & Tuononen, H. M. (2022). High-Level Ab Initio Predictions of Thermochemical Properties of Organosilicon Species: Critical Evaluation of Experimental Data and a Reliable Benchmark Database for Extending Group Additivity Approaches. Inorganic Chemistry, 61(12), 5029–5042. [Link]
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Jayaprakasam, S., & Sathiyamoorthy, D. (2013). Thermochemistry of Organosilicon Compounds. ResearchGate. [Link]
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Tóth, G., & Veszprémi, T. (2012). Thermal decomposition of branched silanes: a computational study on mechanisms. Chemistry (Weinheim an der Bergstrasse, Germany), 18(29), 9106–9116. [Link]
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Alekseev, P. G., Arutyunov, B. A., & Povarnin, P. I. (n.d.). Thermophysical Properties of Organosilicon Compounds. Begell House. [Link]
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ChemBK. (2024, April 10). tert-butyl(dichloro)methylsilane. [Link]
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Aston, J. G., Kennedy, R. M., & Messerly, G. H. (1941). The Heat Capacity and Entropy, Heats of Fusion and Vaporization and the Vapor Pressure of Silicon Tetramethyl. Journal of the American Chemical Society, 63(9), 2343–2348. [Link]
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Onischuk, A. A., & Panfilov, V. N. (2001). Mechanism of thermal decomposition of silanes. Russian Chemical Reviews, 70(4), 321–332. [Link]
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Swihart, M. T., & Catoire, L. (2000). Thermal Decomposition Pathways and Rates for Silane, Chlorosilane, Dichlorosilane, and Trichlorosilane. The Journal of Physical Chemistry A, 104(43), 9780–9789. [Link]
-
Steele, W. V. (1983). The standard molar enthalpies of formation of organosilicon compounds and related bond-dissociation enthalpies II. Tetramethylsilane. The Journal of Chemical Thermodynamics, 15(6), 595–602. [Link]
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Onischuk, A. A., & Panfilov, V. N. (2001). Mechanism of Thermal Decomposition of Silanes. ResearchGate. [Link]
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Gámiz, M., et al. (2023). Decomposition of Organochlorinated Silica Xerogels at High Temperature: A Kinetic Study. Polymers, 15(21), 4253. [Link]
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Byrd, E. F. C., & Rice, B. M. (2006). Computational Chemistry-Based Enthalpy-of-Formation, Enthalpy-of-Vaporization, and Enthalpy-of-Sublimation Predictions for Azide. Defense Technical Information Center. [Link]
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Domalski, E. S., Evans, W. H., & Hearing, E. D. (1996). Heat Capacities and Entropies of Organic Compounds in the Condensed Phase. Volume III. Journal of Physical and Chemical Reference Data, 25(1), 1–525. [Link]
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Commercial suppliers of dichloro(1,1-dimethylethyl)methyl-silane
An In-depth Technical Guide to Dichloro(1,1-dimethylethyl)methyl-silane for Advanced Synthesis
For professionals in chemical research and pharmaceutical development, the precise selection of reagents is paramount to the success of complex synthetic pathways. Dichloro(1,1-dimethylethyl)methyl-silane, a sterically hindered dichlorosilane, offers a unique combination of reactivity and bulk, positioning it as a specialized tool for advanced applications. This guide provides a comprehensive overview of its commercial availability, technical specifications, and strategic role in organic synthesis, empowering researchers to integrate this reagent into their workflows with confidence.
Compound Identification and Physicochemical Properties
Dichloro(1,1-dimethylethyl)methyl-silane, also known as tert-butyl(dichloro)methylsilane, is an organosilicon compound featuring a central silicon atom bonded to a tert-butyl group, a methyl group, and two reactive chlorine atoms.
A notable point of caution is the frequent confusion in chemical databases between this compound and related silanes. It is crucial to distinguish it by its unique CAS Number: 18147-18-7 .[1][2][3] It is often incorrectly cross-referenced with Isobutylmethyldichlorosilane or the more common Di-tert-butyldichlorosilane (CAS 18395-90-9). Accurate identification via the CAS number is essential for procurement and experimental design.
The structure of Dichloro(1,1-dimethylethyl)methyl-silane offers a unique steric and electronic profile. The bulky tert-butyl group provides significant steric shielding, while the methyl group subtly modulates the electronic character at the silicon center compared to silanes with two tert-butyl groups or two methyl groups.
Table 1: Physicochemical Properties of Dichloro(1,1-dimethylethyl)methyl-silane
| Property | Value | Source(s) |
| CAS Number | 18147-18-7 | [1][2] |
| Molecular Formula | C₅H₁₂Cl₂Si | [1] |
| Molecular Weight | 171.14 g/mol | [1] |
| Physical State | Solid | [4] |
| Melting Point | 88-90 °C | [5] |
| Boiling Point | 130 °C | [5] |
| Hydrolytic Sensitivity | Reacts rapidly with moisture, water, and protic solvents | [5] |
Commercial Suppliers and Availability
Dichloro(1,1-dimethylethyl)methyl-silane (CAS 18147-18-7) is available from several specialized chemical suppliers. Researchers should always request a certificate of analysis to confirm purity and specifications before use.
Table 2: Commercial Suppliers of Dichloro(1,1-dimethylethyl)methyl-silane
| Supplier | Product Name(s) | Catalog Number (Example) | Purity |
| Gelest, Inc. | t-BUTYLMETHYLDICHLOROSILANE | SIB1972.2 | 95-100% |
| Aaron Chemicals LLC | Silane, dichloro(1,1-dimethylethyl)methyl- | AR0023LY | N/A |
| Alfa Chemistry | T-Butylmethyldichlorosilane | ACM18147187 | Research Grade |
| AA Blocks | tert-Butyldichloro(methyl)silane | AA0022U6 | N/A |
Strategic Application in Synthesis: A Scientist's Perspective
The utility of a silylating agent is determined by the stability of the resulting silyl ether and the conditions required for its cleavage. The choice of substituents on the silicon atom allows for fine-tuning of these properties. Dichloro(1,1-dimethylethyl)methyl-silane occupies a strategic position between two more common classes of dichlorosilane reagents.
Causality of Reagent Selection
A researcher's choice to use tert-butyl(dichloro)methylsilane is a deliberate one, driven by the need for a specific level of steric hindrance and reactivity.
-
Versus Dimethyldichlorosilane: The tert-butyl group provides substantially more steric bulk than a methyl group. This bulk translates to greater stability of the resulting silylene-protected diol under a range of reaction conditions where a dimethylsilylene group might be labile.
-
Versus Di-tert-butyldichlorosilane: While the di-tert-butylsilylene group offers maximal steric protection, its formation can be sluggish with hindered alcohols. Furthermore, its extreme stability can necessitate harsh deprotection conditions. By replacing one tert-butyl group with a smaller methyl group, Dichloro(1,1-dimethylethyl)methyl-silane offers a more moderate reactivity profile, facilitating protection of sterically demanding substrates while allowing for milder deprotection conditions.
This balance makes it an ideal candidate for multi-step syntheses in drug discovery, where intermediates are exposed to diverse reagents and conditions, and final deprotection must be achieved without damaging the complex target molecule.
Formation of Cyclic Silylene Ethers for Diol Protection
Like other dichlorosilanes, a primary application is the protection of 1,2-, 1,3-, and 1,4-diols. The reagent reacts with both hydroxyl groups to form a stable, five- to seven-membered cyclic silylene ether. This strategy is foundational in carbohydrate chemistry and polyol synthesis, preventing unwanted reactions at the hydroxyl positions while subsequent transformations are carried out elsewhere in the molecule.[6]
Experimental Protocol: Diol Protection (General Methodology)
While specific, peer-reviewed protocols for CAS 18147-18-7 are not widely published, the following procedure is a robust, self-validating system based on established methods for dichlorosilane reagents. It serves as an expert-recommended starting point for researchers.
Objective: To protect a 1,3-diol by forming a cyclic tert-butylmethylsilylene ether.
Materials:
-
1,3-Diol substrate (e.g., 1,3-propanediol)
-
Dichloro(1,1-dimethylethyl)methyl-silane (CAS 18147-18-7)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Anhydrous base (e.g., Imidazole, Triethylamine, or 2,6-Lutidine)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for anhydrous reactions
Procedure:
-
Preparation: Under an inert atmosphere of Nitrogen or Argon, dissolve the 1,3-diol (1.0 eq) and the anhydrous base (2.2 eq, e.g., Imidazole) in anhydrous DCM. Stir the solution at room temperature until all solids have dissolved.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is crucial to moderate the exothermic reaction and prevent side reactions.
-
Reagent Addition: Slowly add a solution of Dichloro(1,1-dimethylethyl)methyl-silane (1.05 eq) in anhydrous DCM to the cooled mixture dropwise over 15-20 minutes. The formation of a salt precipitate (e.g., imidazolium chloride) will be observed.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. The progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting diol is consumed.
-
Workup: Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Isolation: The crude product can be purified by flash column chromatography on silica gel to yield the pure cyclic silylene ether.
Safety and Handling
As a reactive organochlorosilane, this compound requires careful handling in a controlled laboratory environment.
-
Hazards: Dichloro(1,1-dimethylethyl)methyl-silane is classified as a flammable solid that causes severe skin burns and eye damage.[2][4]
-
Reactivity: It reacts violently with water and moisture, liberating toxic and corrosive hydrogen chloride (HCl) gas. All manipulations must be carried out under strictly anhydrous conditions and under an inert atmosphere.[4]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (neoprene or nitrile), safety goggles, a face shield, and a flame-retardant lab coat. Work should be conducted exclusively within a certified chemical fume hood.[4]
-
Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames. The container must be kept tightly sealed under an inert atmosphere to prevent decomposition.[4]
Conclusion
Dichloro(1,1-dimethylethyl)methyl-silane represents a valuable, albeit specialized, reagent for the protection of diols in complex organic synthesis. Its unique structural characteristics provide a balance of stability and reactivity that is not achievable with more common dichlorosilanes. For the drug development professional or research scientist, understanding the causal relationship between its structure and function allows for its rational inclusion in synthetic design, enabling the efficient construction of complex molecular architectures. Adherence to strict safety and handling protocols is essential for its successful and safe implementation.
References
- BenchChem. (2025). The Enduring Guardian: A Technical Guide to the Stability of Tert-Butyldimethylsilyl Ethers.
-
ChemBK. (2024, April 10). tert-butyl(dichloro)methylsilane. Retrieved January 14, 2026, from [Link]
-
LookChem. (n.d.). Cas 18147-18-7, DICHLOROISOBUTYLMETHYLSILANE. Retrieved January 14, 2026, from [Link]
-
Chemical-Suppliers.com. (n.d.). Isobutylmethyldichlorosilane | CAS 18147-18-7. Retrieved January 14, 2026, from [Link]
-
Gelest, Inc. (2015, September 21). Safety Data Sheet: t-BUTYLMETHYLDICHLOROSILANE. Retrieved January 14, 2026, from [Link]
-
AA Blocks. (2025, January 18). Safety Data Sheet: tert-Butyldichloro(methyl)silane. Retrieved January 14, 2026, from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Silane, dichloro(1,1-dimethylethyl)methyl-. Substance Details - SRS. Retrieved January 14, 2026, from [Link]
-
ChemBK. (2024, April 10). Silane, dichloro(1,1-dimethylethyl)methyl-. Retrieved January 14, 2026, from [Link]
- Coste, A., et al. (2023). Benzoyldiisopropylchlorosilane: a visible light photocleavable alcohol protecting group. Chemical Science, 14(44), 12615-12620.
-
PubChemLite. (n.d.). Silane, dichloro(1,1-dimethylethyl)methyl- (C5H12Cl2Si). Retrieved January 14, 2026, from [Link]
-
University of Windsor. (n.d.). Alcohol Protecting Groups. Retrieved January 14, 2026, from [Link]
-
MavMatrix. (n.d.). SYNTHESIS OF DIALLYL SILANE FOR BIOMEDICAL APPLICATIONS. Retrieved January 14, 2026, from [Link]
-
Royal Society of Chemistry. (2023, October 23). Benzoyldiisopropylchlorosilane: a visible light photocleavable alcohol protecting group. Retrieved January 14, 2026, from [Link]
-
YouTube. (2022, August 15). Protection and Deprotection of Alcohol in Organic Chemistry. Retrieved January 14, 2026, from [Link]
-
Master Organic Chemistry. (2015, June 17). Protecting Groups For Alcohols. Retrieved January 14, 2026, from [Link]
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Methodological & Application
Application Note: Dichloro(tert-butyl)methylsilane as a Robust Protecting Group for Diols in Complex Organic Synthesis
Introduction: The Strategic Role of Diol Protection
In the intricate landscape of multi-step organic synthesis, particularly within drug development and natural product synthesis, the selective masking and unmasking of functional groups is a cornerstone of success. Alcohols, being ubiquitous and reactive, often require temporary protection to prevent undesired side reactions. While numerous silyl ethers are staples for protecting individual hydroxyl groups, the simultaneous protection of 1,2- and 1,3-diols presents a unique challenge and opportunity. Dichloro(tert-butyl)methylsilane emerges as a specialized reagent for this purpose, offering a streamlined approach to forming a stable, cyclic silyl ether known as a tert-butyl(methyl)silylene acetal.
This application note provides an in-depth guide to the use of dichloro(tert-butyl)methylsilane as a protecting group for diols. We will explore the underlying principles of its reactivity, provide detailed protocols for its installation and cleavage, and discuss its strategic applications in complex molecular synthesis.
Core Principles and Advantages
The utility of dichloro(tert-butyl)methylsilane stems from its difunctional nature. Possessing two reactive chlorine atoms, it readily reacts with two hydroxyl groups in proximity to form a five- or six-membered cyclic silylene acetal. This contrasts with monofunctional silyl chlorides, such as the widely used tert-butyldimethylsilyl chloride (TBDMSCl), which protect a single alcohol.[1]
The primary advantages of using dichloro(tert-butyl)methylsilane include:
-
Conformational Rigidity: The formation of a cyclic system locks the relative stereochemistry of the diol, which can be advantageous in directing subsequent stereoselective reactions on the substrate.
-
Streamlined Protection: A single reagent efficiently protects two hydroxyl groups in one step.
-
Robust Stability: The resulting tert-butyl(methyl)silylene acetal exhibits a stability profile comparable to the highly regarded TBDMS ether, offering resilience to a wide range of non-acidic and non-fluoride reaction conditions.[2][3]
Data Presentation: Stability Profile
The stability of the tert-butyl(methyl)silylene acetal is a critical factor in its application. The steric bulk of the tert-butyl group provides significant protection against hydrolysis and nucleophilic attack. The following table summarizes its expected stability under various conditions, benchmarked against other common protecting groups.
| Condition | Reagent/Environment | Expected Stability of tert-Butyl(methyl)silylene Acetal | Comments |
| Acidic | Acetic Acid / H₂O | Moderate | Cleavage will occur; rate is dependent on steric hindrance. Generally more stable than acetonides.[2] |
| Strongly Acidic | HCl, H₂SO₄ | Low | Rapidly cleaved. |
| Basic | Aqueous NaOH, K₂CO₃ | High | Stable to most basic conditions, a key advantage over ester protecting groups.[4] |
| Strongly Basic | n-BuLi, LDA | High | Generally stable, allowing for reactions with strong organometallic bases. |
| Fluoride | TBAF, HF-Pyridine | Low | Readily cleaved. This is the most common and selective method of deprotection.[5][6] |
| Oxidative | PCC, Swern, DMP | High | Stable to most common oxidation conditions. |
| Reductive | NaBH₄, LiAlH₄, H₂/Pd-C | High | Stable to a wide range of reducing agents. |
Experimental Protocols
Protocol 1: Protection of a 1,2-Diol
This protocol describes a general procedure for the formation of a tert-butyl(methyl)silylene acetal from a 1,2-diol. The choice of base and solvent is critical for achieving high yields. Pyridine or imidazole are commonly used bases that also act as nucleophilic catalysts.
Workflow for Diol Protection
Caption: Workflow for the protection of a diol.
Materials:
-
1,2-Diol substrate (1.0 equiv)
-
Dichloro(tert-butyl)methylsilane (1.05 equiv)
-
Anhydrous Pyridine or Anhydrous DMF
-
Anhydrous Dichloromethane (DCM) if co-solvent is needed
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., Ethyl Acetate, DCM)
Procedure:
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the diol substrate (1.0 equiv) in anhydrous pyridine. If the substrate has poor solubility in pyridine, a minimal amount of anhydrous DCM or DMF can be used as a co-solvent.
-
Reaction: Cool the stirred solution to 0 °C in an ice bath. Slowly add dichloro(tert-butyl)methylsilane (1.05 equiv) dropwise via syringe.
-
Causality: The dropwise addition at low temperature is crucial to control the exothermicity of the reaction and to prevent the formation of polymeric side products. The base (pyridine) neutralizes the HCl generated during the reaction.
-
-
Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution at 0 °C. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the reaction mixture).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Protocol 2: Deprotection of the Silylene Acetal
The cleavage of silyl ethers is most effectively achieved using a fluoride ion source.[2] Tetrabutylammonium fluoride (TBAF) is the most common reagent for this transformation due to its high solubility in organic solvents and its potent nucleophilicity towards silicon.[5][6]
Workflow for Deprotection
Caption: Workflow for the deprotection of the silylene acetal.
Materials:
-
Protected Diol (1.0 equiv)
-
Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF, 2.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Water or saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., Ethyl Acetate)
Procedure:
-
Preparation: Dissolve the silylene-protected diol (1.0 equiv) in anhydrous THF in a round-bottom flask.
-
Reaction: Add the TBAF solution (2.2 equiv) dropwise to the stirred solution at room temperature.
-
Causality: The fluoride ion attacks the electrophilic silicon atom, forming a pentacoordinate intermediate. The driving force for the reaction is the formation of the very strong Si-F bond, leading to the cleavage of the Si-O bonds.[1]
-
-
Monitoring: Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-4 hours.
-
Work-up: Upon completion, quench the reaction by adding water or saturated aqueous NH₄Cl. Extract the product with ethyl acetate (3 x volume).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting diol by flash column chromatography.
Applications in Complex Molecule Synthesis
The ability to protect 1,2- and 1,3-diols in a single step makes dichloro(tert-butyl)methylsilane particularly valuable in carbohydrate and nucleoside chemistry. For example, in the synthesis of modified sugars, the selective protection of the 4,6-diol in a pyranose ring allows for transformations at other positions. Similarly, protecting the 3',5'-diol of a ribonucleoside facilitates modifications at the 2'-position. This strategy is crucial for the synthesis of antiviral and anticancer nucleoside analogues.
References
-
Reductive Deprotection of Silyl Groups with Wilkinson's Catalyst/Catechol Borane. (n.d.). National Institutes of Health. [Link]
-
Mir, R., & Dudding, T. (2017). Phase-Transfer Catalyzed O-Silyl Ether Deprotection Mediated by a Cyclopropenium Cation. The Journal of Organic Chemistry, 82(2), 709-714. [Link]
-
Silyl ether. (n.d.). In Wikipedia. Retrieved from [Link]
-
Deprotection of Silyl Ethers. (n.d.). Gelest Technical Library. [Link]
-
Dimethyl Acetals. (n.d.). Organic Chemistry Portal. [Link]
- Methods for protecting and deprotecting a diol group. (2019).
-
tert-Butyldimethylsilyl Ethers. (n.d.). Organic Chemistry Portal. [Link]
-
Diol. (n.d.). In Wikipedia. Retrieved from [Link]
-
Protection of 1,2-/1,3-Diols. (2014). Chem-Station. [Link]
-
Protection of 1,3-Diol by Silyl ether. (n.d.). SynArchive. [Link]
-
Acetals as Protecting Groups; Thioacetals. (2023). YouTube. [Link]
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- 6. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
Application Notes and Protocols: The Strategic Use of tert-Butyldimethylsilyl Chloride in Modern Organic Synthesis
Foreword: This technical guide is designed for researchers, scientists, and professionals in drug development. It delves into the application of tert-butyldimethylsilyl chloride (TBDMSCl), a cornerstone reagent in synthetic chemistry. While the query specified "Dichloro(1,1-dimethylethyl)methyl-silane" (tert-butyldichloromethylsilane, CAS 18147-18-7), this document will focus on the significantly more prevalent and synthetically versatile reagent, tert-butyldimethylsilyl chloride (TBDMSCl or TBSCl, CAS 18162-48-6). TBDMSCl is the precursor to the tert-butyldimethylsilyl (TBDMS or TBS) ether, one of the most robust and widely employed protecting groups for hydroxyl functionalities. This guide provides in-depth mechanistic insights, field-proven protocols, and strategic considerations for its deployment in complex molecular synthesis.
The TBDMS Group: A Pillar of Hydroxyl Protection Strategy
In the intricate landscape of multi-step organic synthesis, the selective masking and unmasking of reactive functional groups is paramount. The hydroxyl group, ubiquitous in natural products and pharmaceutical intermediates, requires a reliable guardian that can be introduced and removed under mild conditions without disturbing other functionalities. The tert-butyldimethylsilyl (TBDMS) group, introduced via TBDMSCl, has emerged as a preeminent choice for this role.[1][2]
The success of the TBDMS group is rooted in a finely tuned balance of properties:
-
Ease of Installation: It is readily introduced under mild conditions.[1]
-
Robust Stability: TBDMS ethers are stable across a broad spectrum of reaction conditions where other protecting groups might fail, including many oxidations, reductions, and organometallic reactions.[2][3]
-
Selective Cleavage: It can be removed with high selectivity, often in the presence of other protecting groups, using fluoride ions or acidic conditions.[4][5]
-
Steric Influence: The significant steric bulk of the tert-butyl moiety allows for the highly regioselective protection of less hindered alcohols, a critical tool in polyol chemistry.[1]
The stability of silyl ethers is directly influenced by the steric hindrance around the silicon atom. The TBDMS group is approximately 10,000 times more stable toward hydrolysis than the simpler trimethylsilyl (TMS) group, providing a clear advantage in terms of procedural robustness.[3][4] This differential stability forms the basis of orthogonal protection strategies, which are fundamental to the synthesis of complex molecules.
Comparative Stability of Common Silyl Ethers
The choice of silyl ether is a critical strategic decision in a synthetic plan. The following table provides a comparative overview of the relative stability of common silyl ethers under hydrolytic conditions.
| Silyl Ether | Abbreviation | Relative Rate of Acidic Hydrolysis | Relative Rate of Basic Hydrolysis |
| Trimethylsilyl | TMS | 1 | 1 |
| Triethylsilyl | TES | 64 | 10-100 |
| tert-Butyldimethylsilyl | TBDMS (TBS) | 20,000 | ~20,000 |
| Triisopropylsilyl | TIPS | 700,000 | 100,000 |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | ~20,000 |
| Data compiled from multiple sources.[3][4] |
The Silylation Reaction: Mechanism and Control
The protection of an alcohol as a TBDMS ether is typically achieved by reacting the alcohol with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base.[6] The most common and effective protocol, developed by E.J. Corey, utilizes imidazole in N,N-dimethylformamide (DMF).[2][5]
Mechanism of Catalysis: The reaction is not simply a base-mediated substitution. Imidazole acts as a nucleophilic catalyst, first reacting with TBDMSCl to form the highly reactive N-(tert-butyldimethylsilyl)imidazolium intermediate. This intermediate is a much more potent silylating agent than TBDMSCl itself and readily transfers the TBDMS group to the alcohol substrate.[2][5] The liberated imidazole is then protonated by the alcohol, and the resulting imidazolium salt is neutralized by the stoichiometric amount of imidazole base present.
For sterically hindered secondary or tertiary alcohols, the more reactive tert-butyldimethylsilyl trifluoromethanesulfonate (TBSOTf) is often used in conjunction with a non-nucleophilic base like 2,6-lutidine in a non-coordinating solvent such as dichloromethane (DCM).[2][7]
Caption: Generalized mechanism of imidazole-catalyzed silylation.
Field-Proven Experimental Protocols
Adherence to detailed and validated protocols is essential for reproducibility and high yields. The following procedures are foundational for the successful application of TBDMS protection.
Protocol 1: Selective Silylation of a Primary Alcohol
This protocol is optimized for the selective protection of a primary alcohol in the presence of more hindered secondary or tertiary alcohols.[1]
Materials:
-
Substrate containing primary and secondary alcohols (1.0 equiv)
-
tert-Butyldimethylsilyl chloride (TBDMSCl) (1.1 - 1.2 equiv)
-
Imidazole (2.0 - 2.5 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), add the alcohol substrate (1.0 equiv) and imidazole (2.5 equiv). Dissolve the solids in anhydrous DMF (to a typical concentration of 0.1-0.5 M).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add TBDMSCl (1.2 equiv) portion-wise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the progress carefully by Thin Layer Chromatography (TLC). The goal is to stop the reaction as soon as the primary alcohol is consumed to maximize selectivity. Reaction time is typically 2-12 hours.
-
Work-up: Quench the reaction by adding cold water or saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).
-
Purification: Wash the combined organic extracts with water and then brine to remove residual DMF and imidazole. Dry the organic layer over anhydrous MgSO₄.
-
Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (typically using a gradient of ethyl acetate in hexanes) to afford the pure TBDMS-protected primary alcohol.[1]
Caption: Experimental workflow for selective TBDMS protection.
Protocol 2: Deprotection of a TBDMS Ether using TBAF
This is the most common and reliable method for cleaving TBDMS ethers, leveraging the exceptionally high affinity of fluoride for silicon.[5]
Materials:
-
TBDMS-protected alcohol (1.0 equiv)
-
Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 1.1 - 1.5 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate
Procedure:
-
Reaction Setup: Dissolve the TBDMS-protected alcohol in anhydrous THF at room temperature under an inert atmosphere.
-
Reagent Addition: Add the TBAF solution (1.1 equiv) dropwise to the stirred solution.
-
Reaction Monitoring: Stir the reaction for 1-4 hours, monitoring by TLC. The reaction is typically complete within this timeframe.
-
Work-up: Upon completion, quench the reaction with saturated aqueous NH₄Cl solution. Extract the mixture with diethyl ether or ethyl acetate (3x).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the deprotected alcohol.[4]
-
Isolation: If necessary, purify the resulting alcohol by flash column chromatography.
Protocol 3: Mild Acidic Deprotection of a TBDMS Ether
For substrates sensitive to fluoride ions, mild acidic conditions provide an excellent alternative. This method can also be tuned for selective deprotection.[3]
Materials:
-
TBDMS-protected alcohol (1.0 equiv)
-
Acetic acid
-
Tetrahydrofuran (THF)
-
Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
Procedure:
-
Reaction Setup: Dissolve the TBDMS-protected alcohol in a 3:1:1 mixture of THF:acetic acid:water.
-
Reaction Monitoring: Stir the solution at room temperature and monitor the reaction by TLC. Deprotection can take several hours depending on the substrate's steric environment.
-
Work-up: Once the deprotection is complete, carefully neutralize the acid by slowly adding saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Extraction: Extract the product with ethyl acetate (3x).
-
Purification & Isolation: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify by flash column chromatography if needed.[3]
Orthogonal Strategies in Complex Synthesis
The true power of the TBDMS group is realized in complex syntheses requiring multiple, distinct hydroxyl protection steps. Its intermediate stability allows for "orthogonal" protection/deprotection schemes. For instance, a highly labile TMS ether can be cleaved under very mild acidic conditions (e.g., catalytic HCl in methanol) while leaving a TBDMS ether intact.[4] Conversely, a TBDMS ether can be removed using TBAF while a more robust triisopropylsilyl (TIPS) or tert-butyldiphenylsilyl (TBDPS) group remains untouched.[7]
Caption: Orthogonal protection/deprotection strategy example.
Conclusion
tert-Butyldimethylsilyl chloride is an indispensable reagent in the synthetic chemist's toolkit. The TBDMS group provides a robust and reliable method for the protection of alcohols, underpinned by a wealth of literature and predictable reactivity. Its steric bulk enables high regioselectivity, and its well-characterized stability profile allows for its strategic incorporation into complex orthogonal protection schemes. Mastery of the protocols and principles outlined in this guide will empower researchers to confidently employ TBDMS protection in the pursuit of challenging synthetic targets in drug discovery and materials science.
References
-
Jadhav, V. H., Borate, H. B., & Wakharkar, R. D. (2006). A simple method for deprotection of tert- butyldimethylsilyl ethers by using stannous chloride under microwave irradiation. Indian Journal of Chemistry, 45B, 322-324. [Link]
-
Basu, B., & Addy, J. (2009). Chemoselective Deprotection of Triethylsilyl Ethers. Molecules, 14(1), 341–353. [Link]
-
tert-Butyldimethylsilyl Ethers. Organic Chemistry Portal. [Link]
-
TBS Protecting Group: TBS Protection & Deprotection. Total Synthesis. [Link]
-
Selective deprotection of strategy for TBS ether under mild condition. Applied Chemical Engineering. [Link]
-
Silyl Groups. Gelest Technical Library. [Link]
-
Zhang, Q., Kang, X., Long, L., Zhu, L., & Chai, Y. (2015). Mild and Selective Deprotection of tert-Butyl(dimethyl)silyl Ethers with Catalytic Amounts of Sodium Tetrachloroaurate(III) Dihydrate. Synthesis, 47(01), 55-64. [Link]
-
Marin-Luna, M., Patschinski, P., & Zipse, H. (2018). Substituent Effects in the Silylation of Secondary Alcohols: A Mechanistic Study. Chemistry, 24(56), 15052-15058. [Link]
-
tert-Butyldiphenylsilyl. Wikipedia. [Link]
-
Khan, A. T., & Mondal, E. (2003). A Highly Efficient and Useful Synthetic Protocol for the Cleavage of tert-Butyldimethylsilyl(TBS) Ethers Using a Catalytic Amount of Acetyl Chloride in Dry Methanol. Synlett, 2003(05), 694-698. [Link]
-
tert-Butyldimethylsilyl Chloride (TBS-Cl). Common Organic Chemistry. [Link]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 6. tert-Butyldimethylsilyl Chloride (TBS-Cl) [commonorganicchemistry.com]
- 7. Silyl Groups - Gelest [technical.gelest.com]
Application Notes and Protocols for Diol Protection Using Dichloro(tert-butyl)methylsilane
Introduction: The Strategic Imperative of Diol Protection
In the intricate tapestry of multi-step organic synthesis, the selective masking and unmasking of functional groups is a cornerstone of strategic success. Among the most ubiquitous functionalities encountered are diols, whose vicinal or proximate hydroxyl groups present unique challenges and opportunities. Their inherent nucleophilicity and potential for intramolecular interactions necessitate a robust protection strategy to prevent unwanted side reactions during transformations elsewhere in the molecule. The ideal protecting group should be introduced under mild conditions, exhibit steadfast stability throughout a range of synthetic manipulations, and be cleaved selectively and efficiently when its purpose is served.
Cyclic silyl ethers, particularly those derived from sterically demanding dichlorosilanes, have emerged as a powerful class of protecting groups for 1,2-, 1,3-, and 1,4-diols. This application note provides a detailed guide to the use of dichloro(tert-butyl)methylsilane for the formation of tert-butylmethylsilylene acetals, a versatile and robust protecting group for diols. While structurally similar to the well-known di-tert-butylsilylene (DTBS) group, the presence of a methyl group in place of a second tert-butyl group on the silicon atom imparts distinct reactivity and stability profiles. This guide will delineate the mechanistic underpinnings of this protection strategy, provide detailed experimental protocols, and discuss the stability and deprotection of the resulting silylene acetal, offering researchers a comprehensive resource for its application in complex synthetic endeavors.
Mechanism of Protection: Formation of the Tert-butylmethylsilylene Acetal
The reaction of a diol with dichloro(tert-butyl)methylsilane proceeds via a two-step nucleophilic substitution at the silicon center. The reaction is typically facilitated by a non-nucleophilic base, such as pyridine or 2,6-lutidine, which serves to neutralize the hydrochloric acid generated during the reaction.
The initial step involves the nucleophilic attack of one of the hydroxyl groups of the diol on the electrophilic silicon atom of dichloro(tert-butyl)methylsilane. This results in the displacement of a chloride ion and the formation of a chlorosilyl ether intermediate. The second hydroxyl group then undergoes an intramolecular nucleophilic attack on the silicon center, displacing the second chloride ion and forming the cyclic tert-butylmethylsilylene acetal. The formation of the stable five- or six-membered ring provides the thermodynamic driving force for the reaction.
Caption: Mechanism of diol protection with dichloro(tert-butyl)methylsilane.
Materials and Methods
Reagents:
-
Dichloro(tert-butyl)methylsilane
-
Diol substrate
-
Anhydrous Pyridine or 2,6-lutidine
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
Experimental Protocols
Protocol 1: Protection of a Diol with Dichloro(tert-butyl)methylsilane
This protocol is adapted from established procedures for similar cyclic silyl ether formations.[1][2] The reduced steric hindrance of the methyl group compared to a tert-butyl group may allow for faster reaction times or the use of less forcing conditions.
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add the diol (1.0 equiv).
-
Dissolution: Dissolve the diol in anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF) (approximately 0.1 M concentration).
-
Addition of Base: Add anhydrous pyridine or 2,6-lutidine (2.2 equiv) to the solution and cool the mixture to 0 °C in an ice bath.
-
Addition of Silane: Slowly add dichloro(tert-butyl)methylsilane (1.1 equiv) to the stirred solution via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.
| Substrate Type | Typical Solvent | Base | Temperature (°C) | Time (h) |
| 1,2-Diol | DCM | Pyridine | 0 to rt | 2-6 |
| 1,3-Diol | DMF | 2,6-Lutidine | 0 to rt | 4-12 |
| Hindered Diol | DMF | 2,6-Lutidine | rt to 50 | 12-24 |
Protocol 2: Deprotection of a Tert-butylmethylsilylene Acetal
The cleavage of the tert-butylmethylsilylene acetal can be achieved under acidic conditions or with a fluoride source. The choice of reagent will depend on the other functional groups present in the molecule.
Method A: Fluoride-Mediated Deprotection
This is generally the mildest method for cleaving silyl ethers.[1]
-
Dissolution: Dissolve the protected diol (1.0 equiv) in tetrahydrofuran (THF) (approximately 0.1 M).
-
Addition of Fluoride Source: Add a solution of tetrabutylammonium fluoride (TBAF) in THF (1.0 M, 1.2 equiv) to the stirred solution at room temperature.
-
Reaction: Stir the reaction mixture for 1-4 hours and monitor by TLC.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel to afford the deprotected diol.
Method B: Acid-Catalyzed Deprotection
This method is effective but may not be suitable for acid-sensitive substrates.
-
Dissolution: Dissolve the protected diol (1.0 equiv) in a mixture of acetic acid and water (3:1 v/v) (approximately 0.1 M).
-
Reaction: Stir the solution at room temperature for 2-8 hours, monitoring the progress by TLC.
-
Work-up: Upon completion, carefully neutralize the reaction mixture with a saturated aqueous sodium bicarbonate solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Results and Discussion: Stability and Strategic Considerations
The tert-butylmethylsilylene protecting group offers a valuable balance of stability and reactivity. It is generally stable to a wide range of conditions that do not involve strong acids or fluoride ions, including many oxidative and reductive transformations, and reactions with organometallic reagents.
The stability of the tert-butylmethylsilylene acetal is influenced by the ring size, with five-membered rings derived from 1,2-diols being more susceptible to hydrolysis than the six-membered rings of 1,3-diol derivatives. This differential stability can be exploited for selective deprotection in polyhydroxylated systems. Compared to the di-tert-butylsilylene (DTBS) group, the tert-butylmethylsilylene group is expected to be somewhat less sterically hindered, potentially leading to faster rates of both formation and cleavage. This can be advantageous in syntheses where milder conditions or shorter reaction times are desired.
Troubleshooting:
-
Incomplete Protection: If the protection reaction stalls, consider using a more polar solvent like DMF, a stronger non-nucleophilic base such as 2,6-lutidine, or gently heating the reaction mixture. Ensure all reagents and solvents are scrupulously anhydrous.
-
Low Yields: Low yields may be due to the decomposition of the starting material or product. Ensure the work-up procedure is performed promptly and that the purification is carried out on a well-packed silica gel column.
-
Difficult Deprotection: If deprotection with TBAF is sluggish, the addition of a small amount of acetic acid can sometimes accelerate the reaction. For acid-catalyzed deprotection, increasing the reaction time or temperature may be necessary, but care should be taken to avoid decomposition of the desired product.
Conclusion
Dichloro(tert-butyl)methylsilane is a valuable reagent for the protection of diols as their corresponding tert-butylmethylsilylene acetals. This protecting group offers a good balance of stability and reactivity, making it a useful tool in the arsenal of the synthetic organic chemist. The protocols provided herein, adapted from established methodologies for similar silyl ether protections, offer a starting point for the successful implementation of this strategy in complex molecule synthesis. As with any protecting group, the optimal conditions for its introduction and removal should be determined empirically for each specific substrate.
References
-
Request PDF. Regioselective Mono-Deprotection of Di-tert-butylsilylene Acetal Derived from 1,3-Diol with Ammonium Fluoride. [Link]
-
PMC - NIH. Silyl-protective groups influencing the reactivity and selectivity in glycosylations. [Link]
-
Scribd. New Reagents for Diol Protection. [Link]
-
ResearchGate. Di-tert-butylsilylene as a protecting group for substituted salicylic acids. [Link]
-
YouTube. Protecting Group Chemistry: Protection of 1,2-diol as cyclic acetals. [Link]
-
PMC - NIH. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. [Link]
-
Wiley-VCH. Protecting Group Strategies in Carbohydrate Chemistry. [Link]
-
J-Stage. Di-tert-butylsilylene (DTBS)-Directed Stereoselective Glycosylations. [Link]
-
ResearchGate. The di-t-butylsilylene protecting group as a bridging unit in linear and macrocyclic bis-malonates for the regioselective multif. [Link]
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Application Notes & Protocols: Dichloro(1,1-dimethylethyl)methyl-silane in Polymer Chemistry
Abstract
This technical guide provides researchers, scientists, and drug development professionals with a detailed overview of the applications of dichloro(1,1-dimethylethyl)methyl-silane (also known as tert-butyldichloromethylsilane) in modern polymer chemistry. This bifunctional organosilane reagent is a versatile building block whose utility is defined by the steric bulk of its tert-butyl group and the high reactivity of its two silicon-chloride bonds. We will explore its role as a robust protecting group for diols, a monomer in the synthesis of specialized polysiloxanes, and as a surface modification agent. The causality behind experimental choices is emphasized, and detailed, field-proven protocols are provided for key applications.
Introduction: Chemical Profile and Reactivity
Dichloro(1,1-dimethylethyl)methyl-silane is an organosilicon compound featuring a central silicon atom bonded to two reactive chlorine atoms, a methyl group, and a sterically demanding tert-butyl group.[1][2][3] This unique structure dictates its chemical behavior and applications in polymer science.
The Si-Cl bonds are highly polarized and thus susceptible to nucleophilic attack, making the molecule an effective bifunctional silylating agent. Upon reaction, it forms strong, covalent bonds while releasing hydrochloric acid (HCl) as a byproduct. The presence of the bulky tert-butyl group is critical; it imparts significant steric hindrance around the silicon atom. This has two major consequences:
-
Enhanced Stability: The resulting silyl ethers are substantially more stable towards acidic hydrolysis compared to less hindered analogues like trimethylsilyl (TMS) ethers.[4][5]
-
Modified Reactivity: The steric bulk influences the kinetics and regioselectivity of its reactions, a feature that can be exploited in complex syntheses.
Table 1: Physicochemical Properties of Dichloro(1,1-dimethylethyl)methyl-silane
| Property | Value | Reference |
| CAS Number | 18147-18-7 | [1][2] |
| Molecular Formula | C₅H₁₂Cl₂Si | [1][6] |
| Molecular Weight | 171.14 g/mol | [2] |
| Boiling Point | 130-132 °C | [1] |
| Appearance | Colorless Liquid | [6] |
| Synonyms | tert-Butyldichloromethylsilane | [1] |
Application I: Bifunctional Protecting Group for Diols
In multi-step polymer synthesis, it is often necessary to mask the reactivity of hydroxyl groups to prevent unwanted side reactions.[7] Dichloro(1,1-dimethylethyl)methyl-silane serves as an excellent protecting group for 1,2- and 1,3-diols, forming a stable cyclic silyl ether known as a silylene acetal.
Causality of the Protocol: The choice of a dichlorosilane allows for the simultaneous protection of two hydroxyl groups, locking them into a cyclic structure. This is particularly advantageous for maintaining the stereochemistry of chiral diols during subsequent synthetic transformations. The tert-butyl group ensures the protecting group remains intact under a wide range of conditions where other silyl ethers, like TMS, would be cleaved.[4][7] A mild, non-nucleophilic base such as imidazole or triethylamine is essential to catalyze the silylation and to neutralize the HCl byproduct, driving the reaction to completion.[8][9] Anhydrous conditions are critical to prevent the reagent from hydrolyzing, which would lead to the formation of unwanted siloxanes.
Diagram: Protection of a Diol
Sources
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 3. PubChemLite - Silane, dichloro(1,1-dimethylethyl)methyl- (C5H12Cl2Si) [pubchemlite.lcsb.uni.lu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pure.uva.nl [pure.uva.nl]
- 6. chembk.com [chembk.com]
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- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Introduction of tert-butyldiphenylsilyl (TBDPS) group - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: The Strategic Use of Dichloro(tert-butyl)methylsilane in the Synthesis of Advanced Silicones
Abstract
This guide provides a comprehensive technical overview and detailed protocols for the use of dichloro(tert-butyl)methylsilane as a key precursor in the synthesis of specialty silicone polymers. We delve into the fundamental chemistry, explaining how the unique steric properties of the tert-butyl group dictate the final characteristics of the polysiloxane. This document is intended for researchers, scientists, and drug development professionals seeking to leverage sterically hindered silicones for advanced applications, from specialty lubricants to novel biomaterials.
Introduction: Beyond Conventional Silicones
Silicones, or polysiloxanes, are a cornerstone of modern materials science, prized for their thermal stability, chemical inertness, and biocompatibility.[1][2][3] Their synthesis is predominantly achieved through the hydrolysis and subsequent polycondensation of dichlorosilane precursors.[4] The identity of the organic substituents (R groups) on the silicon atom is the primary determinant of the polymer's properties.
While polydimethylsiloxane (PDMS) is the most common silicone, the introduction of larger, bulkier substituents offers a pathway to materials with highly tailored characteristics. Dichloro(tert-butyl)methylsilane is a pivotal precursor in this regard. The sterically demanding tert-butyl group imparts significant constraints on polymer chain mobility and intermolecular interactions, leading to silicones with distinct properties compared to their methyl-substituted analogues.[5][6] This guide will explore the synthesis and unique attributes of poly(tert-butylmethylsiloxane) and its derivatives.
Dichloro(tert-butyl)methylsilane: Precursor Profile
Understanding the precursor is fundamental to controlling the polymerization. Dichloro(tert-butyl)methylsilane is a colorless liquid that is highly reactive, particularly with nucleophiles like water.[7][8][9] This reactivity is the basis for its use in silicone synthesis but also necessitates careful handling.
Table 1: Physicochemical Properties of Dichloro(tert-butyl)methylsilane
| Property | Value | Reference |
| CAS Number | 18147-18-7 | [7][10] |
| Molecular Formula | C₅H₁₂Cl₂Si | [7][10] |
| Molecular Weight | 171.14 g/mol | [7][10] |
| Boiling Point | 130-132 °C | [10] |
| Melting Point | 88-90 °C | [10] |
| Appearance | Colorless liquid | [7] |
| Key Hazards | Causes burns, reacts with water | [8][11] |
The Causality of Steric Hindrance: Impact of the Tert-Butyl Group
The defining feature of this precursor is the tert-butyl group. Its significant steric bulk is not merely an incidental feature; it is a strategic tool for rationally designing polymer properties.
-
Reduced Chain Flexibility: The rotational freedom of the Si-O backbone is sterically hindered by the bulky tert-butyl groups. This results in a more rigid polymer chain compared to PDMS.
-
Modified Intermolecular Forces: The large substituents physically shield the polar siloxane backbone, reducing the strength of intermolecular dipole-dipole interactions. This can lead to lower surface energy and enhanced solubility in nonpolar organic solvents.[3][6]
-
Enhanced Thermal Stability: The bulky groups can protect the siloxane backbone from thermal degradation pathways, potentially increasing the material's service temperature.
-
Controlled Permeability: The disruption of chain packing creates larger free volume elements within the polymer matrix, which can be exploited for applications like gas separation membranes.
The Synthetic Pathway: From Monomer to Polymer
The synthesis of poly(tert-butylmethylsiloxane) follows a two-stage process: hydrolysis followed by polycondensation.
-
Hydrolysis: Dichloro(tert-butyl)methylsilane reacts vigorously with water to replace the two chlorine atoms with hydroxyl groups, forming the unstable intermediate, (tert-butyl)methylsilanediol. This reaction produces hydrochloric acid (HCl) as a byproduct, which must be neutralized to prevent uncontrolled, acid-catalyzed side reactions.[12][13]
-
Polycondensation: The silanediol intermediates are highly reactive and spontaneously condense. A hydroxyl group from one monomer attacks the silicon atom of another, eliminating a molecule of water and forming a siloxane (Si-O-Si) bond. This process repeats to build the polymer chain.
This process can lead to both linear chains and cyclic byproducts (predominantly the trimer, D3, and tetramer, D4), with reaction conditions dictating the ratio of products.
Caption: General reaction scheme for silicone synthesis.
Detailed Protocol: Synthesis of Linear Poly(tert-butylmethylsiloxane)
This protocol describes a robust method for synthesizing a predominantly linear silicone polymer with controlled chain length.
Objective: To prepare a hydroxyl-terminated linear poly(tert-butylmethylsiloxane) via controlled hydrolysis and condensation.
Materials & Reagents:
-
Dichloro(tert-butyl)methylsilane (≥97%)
-
Toluene (anhydrous)
-
Deionized Water
-
Pyridine or Sodium Bicarbonate (for HCl scavenging)
-
Magnesium Sulfate (anhydrous)
-
Three-neck round-bottom flask (500 mL)
-
Pressure-equalizing dropping funnel
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Nitrogen or Argon gas inlet
-
Separatory funnel
Safety Precautions:
-
Critical: Dichloro(tert-butyl)methylsilane is corrosive and causes severe burns.[8][11] It reacts violently with water, liberating toxic hydrogen chloride gas.[8]
-
All operations must be performed in a certified chemical fume hood.
-
Wear suitable protective clothing, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[7][9]
-
Ensure an inert atmosphere (Nitrogen/Argon) is maintained throughout the reaction to prevent uncontrolled hydrolysis from atmospheric moisture.
-
Have an appropriate quenching agent (e.g., sodium bicarbonate solution) readily available.
Caption: Experimental workflow for silicone synthesis.
Step-by-Step Methodology:
-
Reaction Setup: Assemble the three-neck flask with the magnetic stirrer, dropping funnel, and condenser. Attach the inert gas line to the top of the condenser. Flame-dry the glassware under vacuum or oven-dry it prior to assembly to remove all traces of moisture. Purge the entire system with dry nitrogen for 15-20 minutes.
-
Reagent Preparation: In the reaction flask, prepare a hydrolysis solution by adding 200 mL of anhydrous toluene and 25 mL of deionized water. Add a 10% molar excess of an HCl scavenger (e.g., pyridine) relative to the dichlorosilane. Cool the flask in an ice bath to 0-5 °C.
-
Controlled Hydrolysis: Add 25 g (0.146 mol) of dichloro(tert-butyl)methylsilane to the dropping funnel. Begin adding the silane dropwise to the cooled, rapidly stirring hydrolysis solution. Causality: A slow, controlled addition is critical to manage the exothermic reaction and prevent localized heating, which can promote the formation of undesirable cyclic byproducts. The toluene acts as a solvent to control the concentration and aid in heat dissipation.
-
Reaction Progression: After the addition is complete (approx. 1 hour), remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 2 hours to ensure the hydrolysis and initial condensation are complete. A white precipitate of pyridinium hydrochloride will form.
-
Workup - Phase Separation: Transfer the reaction mixture to a separatory funnel. The organic layer (toluene containing the silicone) will separate from the aqueous layer. Discard the aqueous layer.
-
Purification: Wash the organic layer sequentially with 50 mL of dilute HCl (to remove excess pyridine), 50 mL of deionized water, and finally 50 mL of brine. Wash until the aqueous layer is neutral to pH paper. Causality: These washing steps are essential to remove all ionic impurities and catalysts that could affect the polymer's stability and properties.
-
Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter to remove the drying agent, and transfer the filtrate to a pre-weighed round-bottom flask.
-
Solvent Removal: Remove the toluene solvent using a rotary evaporator under reduced pressure. Initial heating at 40-50 °C will remove the bulk solvent. To remove residual solvent and drive further condensation, the temperature can be carefully increased to 80-100 °C under high vacuum for several hours. The final product is a viscous, clear fluid or gum.
-
Characterization: The resulting polymer should be characterized by ¹H NMR (to confirm the tert-butyl and methyl proton ratios), FTIR (to observe the characteristic broad Si-O-Si stretch at ~1000-1100 cm⁻¹), and Gel Permeation Chromatography (GPC) to determine the molecular weight and polydispersity index (PDI).
Tuning Polymer Properties: A Scientist's Guide
The protocol above provides a baseline. The final properties of the silicone can be precisely tuned by manipulating key reaction parameters.
Table 2: Influence of Reaction Parameters on Polymer Properties
| Parameter | Effect on Polymer | Scientific Rationale |
| Water:Silane Ratio | Controls molecular weight and end-groups. A higher excess of water leads to lower molecular weight, hydroxyl-terminated oligomers. | Stoichiometry dictates the equilibrium between chain extension and the formation of stable, hydroxyl-terminated short chains. |
| Temperature | Higher temperatures favor higher molecular weights but also increase the formation of cyclic byproducts. | Condensation is an equilibrium process. Higher temperatures help drive off water, pushing the equilibrium toward polymer formation (Le Châtelier's principle), but also provide the activation energy for intramolecular cyclization ("back-biting") reactions. |
| Catalyst (Acid/Base) | Small amounts of acid or base can catalyze the condensation reaction, increasing the rate of polymerization. | Catalysts activate the silanol groups, making them more susceptible to nucleophilic attack and accelerating the formation of the siloxane bond. |
| End-Capping Agent | Addition of a monofunctional silane (e.g., trimethylchlorosilane) controls the final chain length. | The monofunctional agent reacts with the growing hydroxyl-terminated chain, rendering it non-reactive and effectively "capping" the polymer at a desired molecular weight. |
Applications for Sterically Hindered Silicones
The unique properties imparted by the tert-butyl group open up specialized applications where conventional PDMS may not be suitable.
-
High-Performance Lubricants: The enhanced thermal stability and rigid backbone can lead to lubricants that maintain their viscosity over a wider temperature range.[7]
-
Biomaterials and Drug Delivery: The altered surface energy and permeability can be used to control protein adsorption on implantable devices or to modulate the release rate of active pharmaceutical ingredients (APIs) from a silicone matrix.[1][6]
-
Gas Separation Membranes: The increased free volume due to inefficient chain packing can enhance the permeability and selectivity for certain gases.
-
Advanced Coatings: Silicones with bulky groups can form hydrophobic and oleophobic surfaces for protective coatings.
-
Protecting Groups in Synthesis: The related tert-butyldimethylsilyl (TBDMS) group is a widely used protecting group for alcohols in organic synthesis, highlighting the utility of the tert-butylsilyl moiety in controlling reactivity.[14]
Conclusion
Dichloro(tert-butyl)methylsilane is a powerful and versatile precursor for the synthesis of advanced silicone materials. By understanding the causal relationship between the monomer's steric profile and the final polymer's properties, researchers can rationally design and synthesize polysiloxanes with tailored characteristics. The protocols and principles outlined in this guide provide a solid foundation for exploring the potential of these unique materials in diverse fields of science and technology. Careful attention to safety and reaction parameters is paramount to achieving reproducible and high-quality results.
References
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tert-butyl(dichloro)methylsilane - Introduction. (2024). ChemBK. [Link]
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tert-Butylchlorodimethylsilane, solution in dichloromethane - Vector SDS and Chemical Management. (n.d.). Vector Solutions. [Link]
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Sommer, L. H., & Tyler, L. J. (1954). Steric Effects of the t-Butyl Group in Organosilicon Compounds. Journal of the American Chemical Society, 76(4), 1030–1033. [Link]
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Showell, G. A., & Wos, J. A. (2024). The role of silicon in drug discovery: a review. RSC Medicinal Chemistry. [Link]
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Wolfe, N., & Kurnellas, A. (n.d.). Understanding the Role of Silicones in Controlled Release Applications. NuSil. [Link]
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Di-Tert Butyl Chlorosilane. (n.d.). Arrow@TU Dublin. [Link]
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Silicon Compounds: Silanes and Silicones. (n.d.). Azmax Co. [Link]
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Dutkiewicz, M., & Mirska, I. (2022). Most Important Biomedical and Pharmaceutical Applications of Silicones. Polymers, 14(13), 2692. [Link]
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Arkles, B., & Redinger, P. (1983). Silicones in Biomedical Applications. In M. Szycher (Ed.), Biocompatible Polymers, Metals, and Composites. Technomic Publishing. [Link]
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Dichloro(1,1-dimethylethyl)methylsilane. (n.d.). CAS Common Chemistry. [Link]
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Li, Y., et al. (2022). Polysiloxane-Based Side Chain Liquid Crystal Polymers: From Synthesis to Structure–Phase Transition Behavior Relationships. Polymers, 14(19), 4158. [Link]
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Bache, T., & Bjørkedal, O. H. (2013). Hydrolysis of t-butyl chloride CSTR-Study. [Link]
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IvyPanda. (2023). Hydrolysis of Tert-Butyl Chloride: Kinetics. [Link]
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Hydrolysis of Tert-Butyl Chloride and Solvent Effect. (n.d.). Scribd. [Link]
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Application Notes and Protocols: Dichloro(1,1-dimethylethyl)methyl-silane in Protecting Group Strategies
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Bifunctional Silylating Agent for Advanced Protection Strategies
In the landscape of multistep organic synthesis, the strategic deployment of protecting groups is a critical element for success. While monofunctional silylating agents like tert-butyldimethylsilyl chloride (TBSCl) are workhorses for the protection of individual hydroxyl groups, their bifunctional counterparts offer unique opportunities for the simultaneous protection of diols, leading to the formation of cyclic silyl ethers. Dichloro(1,1-dimethylethyl)methyl-silane, also known as tert-butylmethyldichlorosilane, is a versatile yet underutilized reagent that brings the robust steric hindrance of the tert-butyl group to the realm of bifunctional silylation.
This technical guide provides an in-depth exploration of the properties, reactivity, and applications of dichloro(1,1-dimethylethyl)methyl-silane as a protecting group for alcohols, with a particular focus on its utility in the protection of 1,2- and 1,3-diols. We will delve into the mechanistic underpinnings of the protection and deprotection reactions, providing detailed, field-proven protocols and insights to empower chemists in leveraging this reagent for the synthesis of complex molecules.
Physicochemical Properties and Reactivity Profile
Dichloro(1,1-dimethylethyl)methyl-silane is a colorless liquid that is reactive towards moisture and protic solvents. Its key feature is the presence of two chlorine atoms attached to the silicon, rendering it capable of reacting with two equivalents of a hydroxyl-containing compound.
| Property | Value |
| CAS Number | 18147-18-7 |
| Molecular Formula | C₅H₁₂Cl₂Si |
| Molecular Weight | 171.14 g/mol |
| Boiling Point | 130-132 °C |
| Appearance | Colorless liquid |
The reactivity of dichloro(1,1-dimethylethyl)methyl-silane is governed by the electrophilicity of the silicon atom and the steric bulk of the tert-butyl group. The two chloro substituents make the silicon atom highly susceptible to nucleophilic attack by alcohols. The bulky tert-butyl group, analogous to that in TBSCl, imparts significant steric hindrance, which influences the stability of the resulting silyl ether.
Mechanism of Protection: Formation of Cyclic Silyl Ethers with Diols
The reaction of dichloro(1,1-dimethylethyl)methyl-silane with a diol proceeds via a stepwise nucleophilic substitution at the silicon center. In the presence of a base, such as imidazole or a hindered amine like 2,6-lutidine, the diol is deprotonated to enhance its nucleophilicity. The resulting alkoxide attacks the electrophilic silicon atom, displacing one of the chloride ions. An intramolecular reaction then ensues, where the second hydroxyl group attacks the silicon center, displacing the second chloride and forming a stable cyclic silyl ether. The formation of a five- or six-membered ring is entropically and enthalpically favorable.[1][2]
Caption: Workflow for the protection of a diol using dichloro(1,1-dimethylethyl)methyl-silane.
Application Protocol: Protection of a 1,3-Diol
The following protocol is a representative procedure for the protection of a 1,3-diol using dichloro(1,1-dimethylethyl)methyl-silane, adapted from established methods for the closely related di-tert-butyldichlorosilane.[2][3] This procedure leads to the formation of a 2-tert-butyl-2-methyl-1,3,2-dioxasilinane derivative.
Materials:
-
1,3-Propanediol (or other suitable 1,3-diol)
-
Dichloro(1,1-dimethylethyl)methyl-silane
-
2,6-Lutidine (or triethylamine)
-
Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the 1,3-diol (1.0 equiv).
-
Dissolve the diol in anhydrous DCM or MeCN (to a concentration of approximately 0.1-0.5 M).
-
Add 2,6-lutidine (2.2 equiv) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add dichloro(1,1-dimethylethyl)methyl-silane (1.1 equiv) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract with DCM or ethyl acetate (3 x volume of aqueous layer).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired cyclic silyl ether.
Stability of the tert-Butyl(methyl)silylene Acetal
The resulting cyclic silyl ether, a tert-butyl(methyl)silylene acetal, is expected to exhibit high stability under a variety of reaction conditions, a hallmark of sterically hindered silyl ethers. This stability is attributed to the bulky tert-butyl group shielding the silicon-oxygen bonds from nucleophilic and hydrolytic cleavage.[4]
Stability Profile:
-
Stable to: Basic conditions, organometallic reagents (e.g., Grignard and organolithium reagents), many oxidizing and reducing agents.
-
Labile to: Acidic conditions (cleavage is generally slower than less hindered silyl ethers) and fluoride ion sources.
This robust stability profile allows for a wide range of subsequent chemical transformations to be performed on other parts of the molecule while the diol remains securely protected.
Deprotection Strategies: Regenerating the Diol
The cleavage of the cyclic silyl ether to regenerate the diol can be achieved under specific conditions, most commonly using a fluoride ion source. Acid-catalyzed hydrolysis is also possible, although it may require harsher conditions compared to the deprotection of less hindered silyl ethers.
Caption: Workflow for the deprotection of the cyclic silyl ether to regenerate the diol.
Application Protocol: Fluoride-Mediated Deprotection
This protocol describes a general and highly effective method for the cleavage of the cyclic silyl ether using tetra-n-butylammonium fluoride (TBAF).[5]
Materials:
-
Protected diol (cyclic silyl ether)
-
Tetra-n-butylammonium fluoride (TBAF) solution (1.0 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate or diethyl ether
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the protected diol (1.0 equiv) in anhydrous THF under an inert atmosphere.
-
Add the TBAF solution (2.2-3.0 equiv) dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture for 1-4 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate or diethyl ether (3 x volume of aqueous layer).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the deprotected diol.
Comparative Advantage and Strategic Considerations
The primary advantage of using dichloro(1,1-dimethylethyl)methyl-silane lies in its ability to protect 1,2- and 1,3-diols in a single step, forming a stable cyclic derivative. This can be particularly advantageous in complex syntheses where multiple hydroxyl groups need to be masked. The stability of the resulting silylene acetal is comparable to that of the robust TBDMS group, offering a significant advantage over less hindered cyclic protecting groups.
Strategic Comparison of Diol Protecting Groups
| Protecting Group | Formation Conditions | Stability | Cleavage Conditions |
| tert-Butyl(methyl)silylene | Dichloro(1,1-dimethylethyl)methyl-silane, base | Stable to base, organometallics, many redox reagents | Fluoride ion, strong acid |
| Isopropylidene (Acetonide) | Acetone or 2,2-dimethoxypropane, acid catalyst | Stable to base | Acidic hydrolysis |
| Benzylidene Acetal | Benzaldehyde, acid catalyst | Stable to base | Acidic hydrolysis, hydrogenolysis |
The choice of protecting group should be guided by the overall synthetic strategy, considering the compatibility of the protection and deprotection conditions with other functional groups present in the molecule. The tert-butyl(methyl)silylene group offers a valuable orthogonal protecting group strategy when acid-labile groups such as acetonides are present elsewhere in the molecule.
Conclusion
Dichloro(1,1-dimethylethyl)methyl-silane is a powerful bifunctional reagent for the protection of diols, forming stable cyclic silyl ethers. Its reactivity, driven by the two chloro substituents, combined with the steric protection afforded by the tert-butyl group, makes it a valuable tool for complex organic synthesis. The protocols and insights provided in this guide are intended to facilitate the adoption of this versatile protecting group strategy in research and development, enabling more efficient and elegant synthetic routes to challenging molecular targets.
References
-
Wikipedia. Silyl ether. [Link]
-
Gelest. Deprotection of Silyl Ethers. [Link]
-
Organic Chemistry Portal. Alcohol or phenol synthesis by silyl ether cleavage. [Link]
-
Wikipedia. Dimethyldichlorosilane. [Link]
-
Liang, H., Hu, L., & Corey, E. J. (2011). Di-tert-butylisobutylsilyl, another useful protecting group. Organic letters, 13(15), 4120–4123. [Link]
-
Corey, E. J., & Hopkins, P. B. (1982). DIISOPROPYLSILYL DITRIFLATE AND DI-tert-BUTYLSILYL DITRIFLATE. NEW REAGENTS FOR THE PROTECTION OF DIOLS. Tetrahedron Letters, 23(47), 4871-4874. [Link]
Sources
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- 4. researchgate.net [researchgate.net]
- 5. An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Catalytic Applications of Dichloro(tert-butyl)methylsilane Derivatives: A Guide for Exploratory Research
Foreword for the Advanced Researcher
In the ever-evolving landscape of synthetic organic chemistry, the quest for novel catalytic systems that offer unique reactivity and selectivity is paramount. While silicon-based reagents are conventionally recognized as protecting groups or stoichiometric reagents, their potential in catalysis, particularly as potent Lewis acids, remains a frontier with significant untapped potential. This guide is designed for researchers, scientists, and drug development professionals who are interested in exploring the catalytic capabilities of sterically hindered chlorosilanes, with a specific focus on dichloro(tert-butyl)methylsilane (t-BuMeSiCl₂) and its derivatives.
This document deviates from a conventional application note that details established uses. Instead, it serves as an exploratory guide, grounded in established mechanistic principles, to pioneer the use of t-BuMeSiCl₂ as a catalyst. We will extrapolate from the known chemistry of silylium ions and silicon Lewis acids to propose detailed protocols and explain the scientific rationale for investigating this unique reagent in key carbon-carbon bond-forming reactions. The central hypothesis is that the combination of a bulky tert-butyl group and reactive chloro-ligands can generate a sterically demanding and highly reactive catalytic species, offering potential advantages in stereoselectivity and substrate scope.
The Scientific Foundation: Silicon Lewis Acidity and Silylium Ion Generation
The catalytic potential of t-BuMeSiCl₂ is rooted in its ability to function as a potent Lewis acid. The silicon atom in chlorosilanes is electrophilic due to the polarization of the Si-Cl bond. This inherent Lewis acidity can be significantly amplified to generate transient or "tamed" silylium ions (R₃Si⁺), which are exceptionally powerful Lewis acids capable of activating a wide range of substrates.[1][2]
The generation of a catalytically active silylium-like species from a dichlorosilane can be envisioned through interaction with a substrate or via halide abstraction using a co-catalyst or "initiator." The general mechanism involves the displacement of a chloride ion from the silicon center, creating a highly electrophilic cationic silicon species that activates the substrate.
Why Dichloro(tert-butyl)methylsilane?
The choice of t-BuMeSiCl₂ is deliberate and based on key molecular attributes that are advantageous for catalysis:
-
Steric Hindrance: The bulky tert-butyl group can create a well-defined and sterically hindered catalytic pocket around the silicon center. This can influence the trajectory of incoming substrates, potentially leading to high levels of diastereoselectivity or enantioselectivity in chiral environments.
-
Tunable Lewis Acidity: With two chloro substituents, the Lewis acidity is significant. The reactivity can be further modulated by the choice of reaction conditions and potential activators.
-
Precursor to Chiral Catalysts: The methyl group provides a handle for the potential development of chiral derivatives, opening avenues for asymmetric catalysis.
Below is a conceptual workflow for the generation of a catalytically active species from t-BuMeSiCl₂.
Caption: Conceptual workflow for catalysis.
Proposed Application: Mukaiyama Aldol Reaction
The Mukaiyama aldol reaction is a cornerstone of C-C bond formation, involving the Lewis acid-catalyzed addition of a silyl enol ether to a carbonyl compound.[3] While typically catalyzed by metal halides like TiCl₄, a potent silicon Lewis acid derived from t-BuMeSiCl₂ could offer a metal-free alternative with unique selectivity profiles.
Causality and Rationale
The proposed catalytic cycle involves the activation of the aldehyde by the silylium ion [t-BuMeSiCl]⁺, rendering the carbonyl carbon highly electrophilic. The bulky tert-butyl group is hypothesized to shield one face of the activated aldehyde, leading to a directed nucleophilic attack from the silyl enol ether. This steric control is the primary motivation for exploring t-BuMeSiCl₂ in this context.
Caption: Proposed Mukaiyama Aldol catalytic cycle.
Exploratory Protocol: Catalytic Mukaiyama Aldol Reaction
Objective: To evaluate the efficacy and diastereoselectivity of t-BuMeSiCl₂ as a catalyst in the reaction between benzaldehyde and the silyl enol ether of acetophenone.
Materials:
-
Dichloro(tert-butyl)methylsilane (t-BuMeSiCl₂)
-
Benzaldehyde (freshly distilled)
-
(1-Phenylvinyloxy)trimethylsilane (silyl enol ether of acetophenone)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Nitrogen or Argon gas supply
-
Standard glassware for anhydrous reactions
Procedure:
-
Reaction Setup: Under an inert atmosphere (N₂ or Ar), add anhydrous DCM (10 mL) to a flame-dried round-bottom flask equipped with a magnetic stir bar. Cool the flask to -78 °C using a dry ice/acetone bath.
-
Catalyst Addition: Add dichloro(tert-butyl)methylsilane (0.1 mmol, 10 mol%) to the cold DCM.
-
Substrate Addition: Sequentially add benzaldehyde (1.0 mmol) and then (1-phenylvinyloxy)trimethylsilane (1.2 mmol) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at -78 °C. Monitor the progress by thin-layer chromatography (TLC) or by quenching aliquots and analyzing via GC-MS.
-
Quenching: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution (15 mL) at -78 °C and then allow the mixture to warm to room temperature.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Analysis: Purify the crude product by flash column chromatography on silica gel. Analyze the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to determine yield and diastereomeric ratio.
| Parameter | Recommended Starting Condition | Rationale for Investigation |
| Catalyst Loading | 5-20 mol% | To determine the catalytic turnover efficiency. |
| Temperature | -78 °C to 0 °C | Lower temperatures often enhance selectivity. |
| Solvent | Dichloromethane, Toluene, Acetonitrile | Solvent polarity can influence the Lewis acidity and stability of intermediates. |
| Substrate Scope | Aliphatic vs. Aromatic Aldehydes | To probe the electronic and steric limits of the catalyst. |
Proposed Application: Silyl-Prins Cyclization
The Prins cyclization and its variants are powerful methods for synthesizing substituted tetrahydropyrans, which are common structural motifs in natural products.[4] A silyl-Prins reaction typically involves the reaction of a homoallylic alcohol with an aldehyde, catalyzed by a Lewis acid.[5] The use of t-BuMeSiCl₂ could initiate the cyclization by activating the aldehyde, with the potential for high stereocontrol.
Causality and Rationale
In this proposed application, t-BuMeSiCl₂ acts as a Lewis acid to activate the aldehyde, facilitating the formation of an oxocarbenium ion. This intermediate is then trapped intramolecularly by the alkene of the homoallylic alcohol. The bulky silyl group is expected to direct the cyclization to favor a specific chair-like transition state, thereby controlling the stereochemistry of the resulting tetrahydropyran ring. The chloride counter-ion can then trap the resulting carbocation.
Exploratory Protocol: Catalytic Silyl-Prins Cyclization
Objective: To investigate t-BuMeSiCl₂ as a catalyst for the cyclization of citronellal, a substrate containing both an aldehyde and an alkene moiety, to form isopulegol derivatives.
Materials:
-
Dichloro(tert-butyl)methylsilane (t-BuMeSiCl₂)
-
(±)-Citronellal (freshly purified)
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (for quenching)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Inert gas supply
Procedure:
-
Reaction Setup: To a flame-dried, three-neck flask under an inert atmosphere, add anhydrous DCM (20 mL) and cool to -20 °C.
-
Catalyst Addition: Add t-BuMeSiCl₂ (0.2 mmol, 20 mol%) to the flask and stir for 5 minutes.
-
Substrate Addition: In a separate flask, prepare a solution of (±)-citronellal (1.0 mmol) in anhydrous DCM (5 mL). Add this solution dropwise to the catalyst solution over 30 minutes.
-
Reaction Monitoring: Maintain the temperature at -20 °C and monitor the reaction by TLC or GC analysis of quenched aliquots.
-
Quenching: Once the starting material is consumed, quench the reaction by adding triethylamine (0.5 mL), followed by saturated aqueous NaHCO₃ (15 mL).
-
Workup: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous phase with DCM (2 x 15 mL).
-
Drying and Concentration: Combine the organic extracts, dry over Na₂SO₄, filter, and remove the solvent in vacuo.
-
Analysis: Purify the crude product by column chromatography and determine the yield and stereoisomeric ratio of the resulting isopulegol derivatives by NMR spectroscopy and chiral GC analysis.
| Parameter | Recommended Starting Condition | Rationale for Investigation |
| Catalyst Loading | 10-50 mol% | Prins cyclizations can sometimes require higher catalyst loadings. |
| Temperature | -40 °C to room temperature | To balance reaction rate with selectivity. |
| Aldehyde | Aliphatic, Aromatic | To assess the substrate scope. |
| Alkene Nucleophile | Homoallylic alcohols, Allylsilanes | To explore different variants of the Prins reaction. |
Experimental Best Practices and Self-Validation
Trustworthiness Through Rigorous Technique:
-
Anhydrous Conditions: Dichlorosilanes are highly sensitive to moisture. All glassware must be rigorously flame- or oven-dried, and reactions must be conducted under an inert atmosphere (N₂ or Ar) using anhydrous solvents.
-
Reagent Purity: The purity of the starting materials, particularly the aldehyde, is critical. Aldehydes should be freshly distilled to remove acidic impurities that could lead to uncatalyzed side reactions.
-
Control Experiments: To validate that t-BuMeSiCl₂ is indeed the catalyst, a control experiment without the silane should be performed. No or minimal product formation would support its catalytic role.
-
Mechanistic Probes: To test the hypothesis of a silylium ion intermediate, the reaction could be run in the presence of a non-coordinating base (e.g., a hindered pyridine like 2,6-di-tert-butylpyridine) to see if it inhibits the reaction by interacting with the Lewis acidic silicon center.
Concluding Remarks and Future Outlook
The protocols and insights provided in this guide are intended to be a launching point for innovation. Dichloro(tert-butyl)methylsilane and its derivatives represent a class of under-explored reagents for Lewis acid catalysis. By systematically applying the principles of physical organic chemistry and leveraging the unique steric and electronic properties of this silane, researchers can potentially unlock new synthetic methodologies with improved selectivity and efficiency. The successful application of t-BuMeSiCl₂ in the reactions proposed herein would not only validate the hypotheses presented but also pave the way for the rational design of a new generation of silicon-based catalysts for asymmetric synthesis and complex molecule construction.
References
- Klare, H. F. T., & Oestreich, M. (2010). Silylium ions in catalysis. Dalton Transactions, 39(39), 9176.
- Mukaiyama, T. (2004). The Mukaiyama Aldol Reaction: From Stoichiometric to Catalytic Asymmetric Aldol Reaction.
- Downey, C. W., Johnson, M. W., & Tracy, K. J. (2008). One-Pot Enol Silane Formation-Mukaiyama Aldol-Type Addition to Dimethyl Acetals Mediated by TMSOTf. The Journal of Organic Chemistry, 73(8), 3299-3302.
- Marco-Arias, M. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Beilstein Journal of Organic Chemistry, 17, 932-963.
- Marqués-López, E., & Herrera, R. P. (2022). Recent Advances in the Prins Reaction. Molecules, 27(17), 5621.
- Gevorgyan, V., Rubin, M., Benson, S., Liu, J. X., & Yamamoto, Y. (2000). A Novel B(C6F5)3-Catalyzed Reduction of Alcohols and Cleavage of Aryl and Alkyl Ethers with Hydrosilanes. The Journal of Organic Chemistry, 65(19), 6179-6186.
- Stanton, G. R., & Gagne, M. R. (2010). Silyl-Prins cyclizations catalyzed by [(phen)Au]⁺. Organic Letters, 12(16), 3588-3591.
- Mukaiyama, T., Narasaka, K., & Banno, K. (1973). New Aldol Type Reaction. Chemistry Letters, 2(9), 1011-1014.
- Carreira, E. M., & Scheidt, K. A. (2004). The vinylogous Mukaiyama aldol reaction: a powerful and versatile C-C bond-forming reaction.
- Thorwart, T., Roth, D., & Greb, L. (2021). Bis(pertrifluoromethylcatecholato)silane: Extreme Lewis Acidity Broadens the Catalytic Portfolio of Silicon. Chemistry – A European Journal, 27(52), 13248-13253.
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- 2. Silylium-Catalyzed Regio- and Stereoselective Carbosilylation of Ynamides with Allylic Trimethylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mukaiyama aldol addition - Wikipedia [en.wikipedia.org]
- 4. Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dichloro(tert-butyl)methylsilane as a Precursor for Silylene Generation
Abstract
Silylenes, the silicon analogues of carbenes, are highly reactive intermediates of significant interest in synthetic chemistry for their ability to undergo unique cycloaddition and insertion reactions. This document provides a comprehensive technical guide on the use of dichloro(tert-butyl)methylsilane as a convenient and efficient precursor for the in situ generation of the transient tert-butyl(methyl)silylene. We will explore the fundamental principles behind the reductive dehalogenation of this precursor, detail step-by-step protocols for silylene generation and trapping, and discuss the causality behind key experimental parameters. This guide is intended for researchers in organic and organometallic chemistry, materials science, and drug development who wish to leverage the synthetic potential of silylenes.
Introduction: The Synthetic Utility of Transient Silylenes
Silylenes (R₂Si:) are neutral, divalent silicon species possessing a lone pair of electrons and two vacant orbitals, rendering them highly electrophilic and reactive. This electronic structure drives their utility in a variety of chemical transformations not readily accessible through conventional silicon chemistry. Historically, the generation of silylenes often required harsh conditions, such as high temperatures or photolysis of polysilanes, which limited their synthetic applicability to a narrow range of substrates.[1]
The development of milder generation methods has broadened their appeal. One of the most robust and accessible methods is the reductive dehalogenation of dichlorosilanes using alkali metals or magnesium.[2][3] This approach allows for the in situ formation of silylenes under conditions compatible with a wider array of functional groups.
Dichloro(tert-butyl)methylsilane emerges as a particularly valuable precursor for several reasons:
-
Commercial Availability: The precursor is readily available, lowering the barrier to entry for researchers.
-
Steric Influence: The bulky tert-butyl group imparts specific steric and electronic properties to the resulting silylene (tert-butyl(methyl)silylene), influencing its reactivity and the stability of its products.
-
Controlled Generation: The dehalogenation reaction can be initiated under controlled conditions, allowing for the transient silylene to be generated in the presence of a desired trapping agent.
This application note will focus on the practical aspects of using dichloro(tert-butyl)methylsilane to generate tert-butyl(methyl)silylene and harness its reactivity in synthetically useful cycloaddition reactions.
The Core Principle: Reductive Dehalogenation
The generation of tert-butyl(methyl)silylene from dichloro(tert-butyl)methylsilane is achieved through a two-electron reduction, typically employing an alkali metal (like lithium) or activated magnesium metal as the reducing agent. The driving force for this reaction is the formation of stable metal halides (e.g., LiCl or MgCl₂).
The overall transformation can be summarized as follows:
(CH₃)₃C(CH₃)SiCl₂ + 2 M → (CH₃)₃C(CH₃)Si: + 2 MCl (where M = Li, or ½ Mg)
The choice of reducing agent and reaction conditions is critical for efficient silylene generation while minimizing side reactions, such as polymerization of the dichlorosilane or the silylene itself.
Causality in Experimental Design:
-
Choice of Reducing Agent: Lithium and magnesium are commonly used due to their favorable reduction potentials. Lithium, often used as a fine dispersion or wire, provides a large surface area for the heterogeneous reaction. Magnesium must typically be activated (e.g., with iodine or 1,2-dibromoethane) to remove the passivating oxide layer and initiate the reaction.
-
Solvent Selection: Anhydrous ethereal solvents, such as tetrahydrofuran (THF) or diethyl ether, are essential. They are relatively inert to the highly reactive organometallic intermediates and can solvate the metal cations, facilitating the reaction. The solvent must be rigorously dried, as water will readily quench the silylene and any organometallic species.
-
Temperature Control: These reactions are often initiated at low temperatures (e.g., 0°C or below) to control the exothermic nature of the reduction and to manage the reactivity of the transient silylene. The reaction is then allowed to warm to room temperature or gently heated to ensure completion.
-
In Situ Trapping: Due to their high reactivity, silylenes are almost always generated in the presence of a substrate designed to "trap" them. This prevents oligomerization and leads to the desired functionalized product. Conjugated dienes and alkynes are excellent trapping agents.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the generation of tert-butyl(methyl)silylene and its subsequent trapping in [4+1] and [2+1] cycloaddition reactions.
Protocol 1: [4+1] Cycloaddition with 2,3-Dimethyl-1,3-butadiene
This protocol details the synthesis of 1-tert-butyl-1,3,4-trimethyl-1-silacyclopent-3-ene, a valuable sila-heterocycle, via the trapping of tert-butyl(methyl)silylene with a conjugated diene.
Diagram of Experimental Workflow:
Caption: Workflow for silylene generation and [4+1] cycloaddition.
Materials:
| Reagent/Material | CAS Number | M.W. ( g/mol ) | Quantity | Moles (mmol) | Notes |
| Dichloro(tert-butyl)methylsilane | 18147-18-7 | 171.14 | 4.28 g | 25.0 | Handle in a fume hood, moisture-sensitive. |
| Lithium wire or dispersion | 7439-93-2 | 6.94 | 0.38 g | 55.0 | Handle under inert atmosphere. |
| 2,3-Dimethyl-1,3-butadiene | 513-81-5 | 82.14 | 3.08 g (4.1 mL) | 37.5 | Freshly distilled. |
| Tetrahydrofuran (THF), anhydrous | 109-99-9 | 72.11 | 100 mL | - | Distilled from sodium/benzophenone. |
| Argon or Nitrogen gas, high purity | - | - | - | - | For inert atmosphere. |
| Standard Schlenk line glassware | - | - | - | - | Oven-dried before use. |
Procedure:
-
Preparation: Assemble a 250 mL three-necked, round-bottomed flask equipped with a magnetic stir bar, a reflux condenser, and a pressure-equalizing dropping funnel. Ensure all glassware is thoroughly oven-dried and assembled hot under a stream of argon or nitrogen. Maintain a positive pressure of inert gas throughout the experiment.
-
Charging the Reactor: To the flask, add the lithium metal (0.38 g, 55.0 mmol), cut into small pieces. Add 50 mL of anhydrous THF, followed by 2,3-dimethyl-1,3-butadiene (3.08 g, 37.5 mmol).
-
Initiation: In the dropping funnel, prepare a solution of dichloro(tert-butyl)methylsilane (4.28 g, 25.0 mmol) in 50 mL of anhydrous THF.
-
Silylene Generation and Trapping: Cool the reaction flask to 0°C using an ice-water bath. Begin vigorous stirring. Add the solution of dichloro(tert-butyl)methylsilane dropwise from the funnel to the stirred suspension over a period of 1 hour. A color change and the formation of a precipitate (LiCl) should be observed.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 12-16 hours to ensure complete reaction.
-
Workup: Under an inert atmosphere, filter the reaction mixture through a pad of Celite or glass wool to remove the precipitated lithium chloride and any unreacted lithium. Wash the filter cake with a small amount of anhydrous THF.
-
Purification: Combine the filtrate and washings. Remove the THF under reduced pressure using a rotary evaporator. The resulting crude oil can be purified by vacuum distillation to yield 1-tert-butyl-1,3,4-trimethyl-1-silacyclopent-3-ene as a colorless liquid.
Expected Outcome:
The reaction is expected to produce the target silacyclopentene in moderate to good yield (typically 50-70%). The product should be characterized by ¹H NMR, ¹³C NMR, ²⁹Si NMR, and mass spectrometry to confirm its structure.
Protocol 2: [2+1] Cycloaddition with an Alkyne (e.g., Diphenylacetylene)
This protocol describes the synthesis of a silacyclopropene, a highly strained and reactive three-membered ring, by trapping the silylene with an alkyne.
Materials:
| Reagent/Material | CAS Number | M.W. ( g/mol ) | Quantity | Moles (mmol) | Notes |
| Dichloro(tert-butyl)methylsilane | 18147-18-7 | 171.14 | 1.71 g | 10.0 | Handle in a fume hood, moisture-sensitive. |
| Magnesium turnings, activated | 7439-95-4 | 24.31 | 0.27 g | 11.0 | Activate with I₂ or 1,2-dibromoethane. |
| Diphenylacetylene | 501-65-5 | 178.23 | 1.96 g | 11.0 | Recrystallized before use. |
| Tetrahydrofuran (THF), anhydrous | 109-99-9 | 72.11 | 75 mL | - | Distilled from sodium/benzophenone. |
| Argon or Nitrogen gas, high purity | - | - | - | - | For inert atmosphere. |
Procedure:
-
Magnesium Activation: In an oven-dried 150 mL Schlenk flask equipped with a stir bar and reflux condenser, place the magnesium turnings (0.27 g, 11.0 mmol). Add a small crystal of iodine and gently heat the flask under vacuum with a heat gun until the iodine sublimes, then cool under argon. This process activates the magnesium surface.
-
Charging the Reactor: Add 25 mL of anhydrous THF and the diphenylacetylene (1.96 g, 11.0 mmol) to the activated magnesium.
-
Silylene Generation and Trapping: Prepare a solution of dichloro(tert-butyl)methylsilane (1.71 g, 10.0 mmol) in 50 mL of anhydrous THF. Add this solution to the magnesium/alkyne suspension dropwise over 30 minutes at room temperature with vigorous stirring.
-
Reaction Completion: After the addition, gently reflux the mixture for 4 hours. The reaction progress can be monitored by GC-MS.
-
Workup: Cool the reaction mixture to room temperature. Decant the supernatant liquid from the excess magnesium and magnesium salts.
-
Purification: Remove the THF from the supernatant under reduced pressure. The residue, containing the target 1-tert-butyl-1-methyl-2,3-diphenyl-1-silacyclopropene, is often highly reactive and may be best characterized spectroscopically or used immediately in subsequent reactions without full purification.
Mechanism and Causality
The generation and trapping of the silylene is a multi-step process. Understanding the underlying mechanism is key to troubleshooting and adapting these protocols.
Diagram of Reaction Mechanism:
Sources
Troubleshooting & Optimization
Technical Support Center: Optimization of Reaction Conditions for Dichloro(1,1-dimethylethyl)methyl-silane
This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and optimization of dichloro(1,1-dimethylethyl)methyl-silane (tert-butylmethyldichlorosilane). This guide offers in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to ensure successful and efficient synthesis.
Scientific Integrity & Logic
The synthesis of chlorosilanes, particularly via Grignard reagents, is a powerful but sensitive process. The protocols and troubleshooting advice provided herein are grounded in established principles of organometallic and silicon chemistry. The primary synthesis route discussed is the Grignard reaction between tert-butylmagnesium chloride and methyltrichlorosilane. This method is widely applicable for the formation of silicon-carbon bonds.[1][2] The key to a successful synthesis lies in the stringent control of reaction conditions, particularly the exclusion of moisture, to prevent the highly reactive Grignard reagent from quenching.[1][3] The troubleshooting guide is designed as a self-validating system, prompting the user to consider the causality of experimental outcomes and make informed adjustments.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing dichloro(1,1-dimethylethyl)methyl-silane?
A1: The most prevalent method is the Grignard reaction, which involves the reaction of a tert-butyl Grignard reagent (tert-butylmagnesium chloride) with methyltrichlorosilane.[1][2] This approach is favored for its versatility in forming silicon-carbon bonds. An alternative, though less commonly described for this specific product, is the hydrosilylation of isobutene with dichloromethylsilane, a reaction that typically requires a platinum catalyst.
Q2: Why is it crucial to maintain anhydrous conditions throughout the synthesis?
A2: Grignard reagents are potent nucleophiles and strong bases. They react readily with protic sources, such as water, which will "quench" the reagent, rendering it inactive for the desired reaction with the chlorosilane.[1][3] This will significantly lower the yield of the target product. All glassware should be flame- or oven-dried, and anhydrous solvents must be used. The entire reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
Q3: My Grignard reaction is not initiating. What are the common causes and solutions?
A3: Failure to initiate is a frequent issue. The primary cause is often a passivating layer of magnesium oxide on the surface of the magnesium turnings. To overcome this, you can:
-
Activate the Magnesium: Use a fresh bottle of magnesium turnings or activate them by gentle crushing with a glass rod to expose a fresh surface.
-
Use an Initiator: Add a small crystal of iodine or a few drops of 1,2-dibromoethane. These will react with the magnesium to create a clean, reactive surface.[4]
-
Apply Gentle Heat: A small amount of heat from a heat gun can sometimes initiate the reaction, which is exothermic once it begins.
Q4: What are the expected side products in this synthesis, and how can I minimize them?
A4: The primary side product is often the over-alkylated species, chloro-di(1,1-dimethylethyl)methyl-silane, which arises from the reaction of a second equivalent of the Grignard reagent with the desired product. To minimize this, it is recommended to use a "reverse addition" technique, where the Grignard reagent is added slowly to a cooled solution of methyltrichlorosilane.[2] This maintains a low concentration of the Grignard reagent, favoring the mono-alkylation product. Another potential side reaction is Wurtz coupling, especially if there are impurities in the starting materials.
Q5: How can I purify the final product?
A5: Dichloro(1,1-dimethylethyl)methyl-silane is a liquid that can be purified by fractional distillation.[5] This technique is effective for separating liquids with close boiling points, such as the desired product from any remaining starting materials or side products. Given that chlorosilanes can be sensitive to high temperatures, vacuum distillation is often preferred to lower the boiling point and prevent decomposition.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Action(s) |
| Low or no yield of Grignard reagent | 1. Wet glassware or solvent.2. Inactive magnesium.3. Unreactive alkyl halide. | 1. Ensure all glassware is flame- or oven-dried and cooled under an inert atmosphere. Use anhydrous solvents.2. Activate magnesium with iodine or 1,2-dibromoethane.[4]3. Use a more reactive halide (bromide is more reactive than chloride). |
| Low yield of dichloro(1,1-dimethylethyl)methyl-silane | 1. Inaccurate Grignard reagent concentration.2. Grignard reagent quenched by moisture.3. Suboptimal reaction temperature.4. Formation of over-alkylation byproduct. | 1. Titrate a small aliquot of the Grignard reagent to determine its exact molarity before use.2. Re-check for any sources of moisture in the reaction setup.3. Maintain a low temperature (e.g., 0 °C) during the addition of the Grignard reagent to the methyltrichlorosilane solution.4. Use the reverse addition method as described in the protocol. |
| Presence of a higher boiling point impurity in the final product | 1. Over-alkylation leading to chloro-di(1,1-dimethylethyl)methyl-silane. | 1. Optimize the stoichiometry and addition rate. Purify by careful fractional distillation. |
| Reaction mixture turns dark brown or black | 1. Wurtz coupling side reactions.2. Impurities in the magnesium or alkyl halide. | 1. This can be difficult to avoid completely but ensuring high-purity starting materials can help.2. Use high-purity reagents. |
| Product appears cloudy or contains solid precipitate after distillation | 1. Hydrolysis of the chlorosilane product due to exposure to moisture. | 1. Ensure the distillation apparatus is completely dry and the product is handled under an inert atmosphere. The precipitate is likely silicic acid. |
Experimental Protocols
Protocol 1: Synthesis of Dichloro(1,1-dimethylethyl)methyl-silane via Grignard Reaction
This protocol is adapted from established procedures for the synthesis of similar alkylchlorosilanes.[6][7]
Materials:
-
Magnesium turnings
-
Iodine (crystal)
-
tert-Butyl chloride
-
Methyltrichlorosilane
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Nitrogen or Argon gas supply
Procedure:
Part A: Preparation of tert-Butylmagnesium Chloride (Grignard Reagent)
-
Set up a three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet. Flame- or oven-dry all glassware and cool under an inert atmosphere.
-
To the flask, add magnesium turnings (1.2 equivalents) and a single crystal of iodine.
-
In the dropping funnel, place a solution of tert-butyl chloride (1.0 equivalent) in anhydrous diethyl ether or THF.
-
Add a small portion of the tert-butyl chloride solution to the magnesium. The reaction should initiate, as indicated by a color change and gentle refluxing. If it does not start, gently warm the flask with a heat gun.
-
Once the reaction has initiated, add the remaining tert-butyl chloride solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete reaction. The resulting gray-to-brown solution is the Grignard reagent.
Part B: Reaction with Methyltrichlorosilane (Reverse Addition)
-
In a separate, dry three-necked flask equipped with a dropping funnel, a mechanical stirrer, and a nitrogen/argon inlet, place a solution of methyltrichlorosilane (1.1 equivalents) in anhydrous diethyl ether or THF.
-
Cool this solution to 0 °C using an ice bath.
-
Slowly add the prepared tert-butylmagnesium chloride solution from the dropping funnel to the stirred methyltrichlorosilane solution. Maintain the temperature below 10 °C throughout the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
Part C: Work-up and Purification
-
Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of a saturated aqueous ammonium chloride solution. This will hydrolyze any unreacted Grignard reagent and precipitate magnesium salts.
-
Separate the organic layer. Wash the organic layer sequentially with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, then filter.
-
Remove the solvent by rotary evaporation.
-
Purify the crude product by fractional distillation under reduced pressure. Collect the fraction corresponding to dichloro(1,1-dimethylethyl)methyl-silane. The boiling point of the related compound, tert-butyldimethylchlorosilane, is 124-126 °C at atmospheric pressure, so the target compound will have a similar boiling point.
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of dichloro(1,1-dimethylethyl)methyl-silane.
Troubleshooting Decision Tree: Low Yield
Sources
- 1. pstorage-tf-iopjsd8797887.s3.amazonaws.com [pstorage-tf-iopjsd8797887.s3.amazonaws.com]
- 2. gelest.com [gelest.com]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CN115010746A - Preparation method of tert-butyldimethylsilyl chloride - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Removal of byproducts from dichloro(tert-butyl)methylsilane reactions
Welcome to the technical support center for the utilization of dichloro(tert-butyl)methylsilane. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in effectively managing and removing byproducts from their reaction mixtures.
Introduction to Dichloro(tert-butyl)methylsilane Chemistry
Dichloro(tert-butyl)methylsilane is a key reagent for the introduction of the tert-butyldimethylsilyl (TBDMS) protecting group, which is favored for its stability across a wide range of reaction conditions.[1] However, like any chemical reaction, side reactions can occur, leading to the formation of byproducts that can complicate purification and impact yield and purity. This guide is designed to help you navigate these challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts I can expect when using dichloro(tert-butyl)methylsilane?
A1: The primary byproducts in reactions involving dichloro(tert-butyl)methylsilane are typically siloxanes and tert-butyldimethylsilanol. Siloxanes are formed from the condensation of two silanol molecules, which themselves are generated from the hydrolysis of the silylating agent or the desired silyl ether product.
Q2: How can I minimize the formation of these byproducts during my reaction?
A2: Minimizing byproduct formation starts with careful control of your reaction conditions. Ensure all your reagents and solvents are anhydrous, as water will react with dichloro(tert-butyl)methylsilane to form silanols, the precursors to siloxanes. The choice of base is also crucial; a non-nucleophilic, sterically hindered base is generally preferred to favor the desired silylation.[2]
Q3: What is the best method for removing siloxane and silanol byproducts?
A3: The most common and effective method for removing siloxane and silanol byproducts is flash column chromatography on silica gel.[2] Siloxanes are generally less polar than the desired silylated product and will elute first. For larger scale reactions, crystallization or a carefully planned liquid-liquid extraction can also be effective.
Q4: My product and the silanol byproduct are co-eluting during chromatography. What can I do?
A4: If your product and tert-butyldimethylsilanol have similar polarities, optimizing your solvent system is the first step. A less polar solvent system may provide better separation. Alternatively, you can try a different stationary phase for your chromatography. In some cases, converting the silanol to a more easily separable derivative might be a viable, albeit less direct, strategy.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low yield of silylated product | Incomplete reaction; hydrolysis of the silylating agent. | Ensure all reagents and solvents are anhydrous. Use a slight excess of the silylating agent and an appropriate base like imidazole.[1] Monitor the reaction by TLC until completion. |
| Formation of a white precipitate during work-up | Precipitation of siloxanes or salts. | If the precipitate is a siloxane, it can often be removed by filtration after dissolving the crude product in a non-polar solvent. If it is a salt, an aqueous wash should remove it. |
| Difficulty removing the TBDMS protecting group | The TBDMS group is robust and requires specific conditions for cleavage. | The most common method for TBDMS deprotection is treatment with a fluoride source, such as tetrabutylammonium fluoride (TBAF) in THF.[1][3] Acidic conditions can also be used, but may not be compatible with other acid-sensitive functional groups.[3] |
| Emulsion formation during aqueous extraction | Presence of both polar and non-polar species, including byproducts. | Use a brine (saturated NaCl solution) wash to help break up emulsions. If the problem persists, consider a non-aqueous work-up.[4] |
Experimental Protocols
Protocol 1: General Procedure for the Protection of an Alcohol using Dichloro(tert-butyl)methylsilane
-
Under an inert atmosphere (e.g., argon or nitrogen), dissolve the alcohol (1.0 eq) and imidazole (2.2 eq) in anhydrous DMF.
-
Add a solution of dichloro(tert-butyl)methylsilane (1.1 eq) in anhydrous DMF dropwise at room temperature.
-
Stir the reaction mixture for 12-24 hours, monitoring its progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate.
-
Wash the combined organic extracts with water and then brine to remove DMF and imidazole.[1]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Purification of a Silylated Product by Flash Column Chromatography
-
Prepare the Column: Slurry silica gel (e.g., 40-63 µm particle size) in a non-polar solvent like hexane and pack the column.[2]
-
Load the Sample: Dissolve the crude product in a minimal amount of the chromatography eluent or a suitable solvent and load it onto the column.
-
Elution: Begin elution with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate). The less polar siloxane byproducts will elute first.[2]
-
Gradient Elution: Gradually increase the polarity of the eluent to elute your desired silylated product.
-
Monitor Fractions: Collect fractions and monitor their composition by TLC.
-
Combine and Concentrate: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.
Visualizing Reaction and Purification Pathways
Byproduct Formation Pathway
Caption: Formation of common byproducts.
Purification Workflow
Caption: General purification strategy.
References
- Technical Support Center: Minimizing Siloxane Byproduct Formation During Silylation Reactions - Benchchem.
- A Technical Guide to Trimethylsilyl (TMS) and Tert-butyldimethylsilyl (TBDMS) Protecting Groups in Organic Synthesis - Benchchem.
- tert-Butyldimethylsilyl Ethers - Organic Chemistry Portal.
- Technical Support Center: Purification of TBDPS-Deprotected Reaction Mixtures - Benchchem.
- A Highly Efficient and Useful Synthetic Protocol for the Cleavage of tert-Butyldimethylsilyl(TBS) Ethers Using a Catalytic Amount of Acetyl Chloride in Dry Methanol - Organic Chemistry Portal.
- Removal of TBDPS group without affecting other protecting groups - Benchchem.
Sources
Improving yields in reactions with dichloro(1,1-dimethylethyl)methyl-silane
Technical Support Center: Dichloro(1,1-dimethylethyl)methyl-silane
From the desk of the Senior Application Scientist
Welcome to the technical support guide for improving reaction outcomes with dichloro(1,1-dimethylethyl)methyl-silane. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the effective use of this specialized silylating agent. We will move beyond simple protocols to explore the causality behind experimental choices, ensuring you can troubleshoot and optimize your reactions with confidence.
Introduction: Understanding Your Reagent
Dichloro(1,1-dimethylethyl)methyl-silane, which will be referred to by its structural formula t-Bu(Me)SiCl₂ , is a difunctional organosilicon compound. It is crucial to distinguish it from its more common monofunctional analog, tert-butyldimethylsilyl chloride (TBDMSCl).
-
t-Bu(Me)SiCl₂ : Contains one silicon atom bonded to a tert-butyl group, one methyl group, and two reactive chlorine atoms.
-
TBDMSCl : Contains one silicon atom bonded to a tert-butyl group, two methyl groups, and one reactive chlorine atom.
This difference is fundamental. The two chloro groups in t-Bu(Me)SiCl₂ allow it to react with two equivalents of a nucleophile. This makes it an ideal candidate for forming cyclic silyl ethers to protect 1,2- and 1,3-diols or for use as a cross-linking agent.[1] However, this same difunctionality can lead to undesired polymerization if not properly controlled. The significant steric bulk of the tert-butyl group heavily influences its reactivity, generally allowing for selective reactions even with its two reactive sites.[2]
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of t-Bu(Me)SiCl₂?
A1: Its main application is as a protecting group for diols, particularly for forming cyclic silyl ethers across 1,2- and 1,3-diols. This rigid, cyclic structure can lock the conformation of the diol, which can be a powerful tool for directing stereoselectivity in subsequent reaction steps. It is also used as a precursor in the synthesis of silicone polymers and other organosilicon materials.[3]
Q2: How must I handle and store this reagent?
A2: Dichloro(1,1-dimethylethyl)methyl-silane is highly sensitive to moisture.[4] The Si-Cl bonds will readily hydrolyze upon contact with water, releasing corrosive hydrochloric acid (HCl) and forming silanols, which can then condense into oligomeric or polymeric siloxanes. This will not only deactivate the reagent but can complicate purification.
Storage and Handling Protocol:
-
Always handle the reagent under an inert atmosphere (e.g., nitrogen or argon).
-
Use flame-dried glassware and anhydrous solvents.
-
Store in a tightly sealed container in a cool, dry, well-ventilated area, away from moisture, heat, and incompatible materials like strong oxidizing agents and acids.[1][3]
-
A "refrigerator/flammables" designated storage area is appropriate.
Q3: What are the critical safety precautions?
A3: This reagent is corrosive and causes burns upon contact with skin or eyes.[3] Its reaction with moisture in the air or on tissues produces HCl.
-
Personal Protective Equipment (PPE): Always wear suitable protective clothing, chemical-resistant gloves, and eye/face protection (goggles and face shield).[3]
-
Ventilation: Use only within a chemical fume hood.
-
Spills: Neutralize spills with a dry material like sodium bicarbonate before carefully cleaning up. Do not use water.
-
Fire: Use dry chemical or CO₂ extinguishers. Do not use water, as this will exacerbate the situation by producing flammable hydrogen gas and corrosive HCl.
Troubleshooting Guide: Optimizing Your Reactions
Issue 1: Low Yield and Complex Product Mixture when Protecting a Simple (Monofunctional) Alcohol
Q: I'm attempting to protect a primary alcohol but my yield is poor and I see multiple products by TLC and NMR.
A: This is a classic issue arising from the reagent's difunctionality. Your primary alcohol (R-OH) can react once to form the intermediate R-O-Si(tBu)(Me)Cl, which is still a reactive chlorosilane. This intermediate can then react with a second molecule of your alcohol to form the di-substituted product (R-O)₂Si(tBu)(Me).
Causality & Solution:
-
Stoichiometry is Key: Using a 1:1 stoichiometry of alcohol to t-Bu(Me)SiCl₂ is unlikely to be effective. The mono-substituted intermediate may be as reactive as the starting dichlorosilane.
-
Formation of Dimer: The primary side product is likely the disilyl ether, where two of your alcohol molecules are linked by the Si(tBu)(Me) core.
-
Hydrolysis: If trace moisture is present, you may also be forming siloxane byproducts.
Troubleshooting Steps:
-
Re-evaluate Your Goal: This reagent is not ideal for protecting simple alcohols. A monofunctional silylating agent like TBDMSCl or TIPSCl is a far better choice.[5]
-
Use Excess Reagent (with caution): If you must proceed, using a large excess of t-Bu(Me)SiCl₂ could favor the formation of R-O-Si(tBu)(Me)Cl. However, this intermediate will be difficult to isolate and is still moisture-sensitive. This approach is generally not recommended.
Issue 2: Incomplete Reaction or Low Yield when Protecting Diols
Q: My goal is to form a cyclic silyl ether with a 1,3-diol. The reaction is sluggish and I recover a significant amount of starting material even after extended reaction times.
A: The formation of a cyclic system involves an intramolecular reaction. For this to occur efficiently, the diol must adopt a conformation that brings the two hydroxyl groups into proximity. Steric hindrance, both from the substrate and the bulky tert-butyl group on the silicon, can slow this reaction down considerably.
Causality & Solution:
-
Steric Hindrance: The bulky tert-butyl group can make the silicon center less accessible, slowing down the reaction, especially if the diol itself is sterically hindered.[4]
-
Insufficient Activation: A weak base may not sufficiently activate the hydroxyl groups for nucleophilic attack on the sterically encumbered silicon atom.
-
Solvent Effects: The choice of solvent can influence the reaction rate and the conformation of the diol.
Troubleshooting Steps:
| Parameter | Recommendation | Rationale |
| Base | Use a stronger, non-nucleophilic base or catalyst system. Imidazole (2.5 eq.) is standard, but adding a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction.[6] | DMAP is a highly effective acylation/silylation catalyst that forms a more reactive intermediate with the chlorosilane. |
| Solvent | Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) are common choices. For sluggish reactions, DMF is often superior.[6] | DMF is a polar aprotic solvent that can help to solvate intermediates and may facilitate the reaction. Ensure it is rigorously anhydrous. |
| Temperature | If the reaction is slow at room temperature, gentle heating (e.g., 40-60 °C) may be required. | Increased temperature provides the activation energy needed to overcome steric barriers. Monitor carefully to avoid side reactions. |
| Reagent Purity | Ensure your t-Bu(Me)SiCl₂ is of high purity and has not been degraded by moisture. | Old or improperly stored reagent is a common cause of reaction failure. Consider using a freshly opened bottle or purifying the reagent if necessary. |
Issue 3: Formation of Insoluble Precipitate/Polymer
Q: During my diol protection reaction, I'm observing the formation of a white, insoluble gel or powder.
A: This is almost certainly due to intermolecular polymerization. Instead of one diol molecule reacting with one molecule of t-Bu(Me)SiCl₂ to form a ring (intramolecular reaction), the reagent is linking multiple diol molecules together into long chains (intermolecular reaction).
Causality & Solution: The fundamental principle at play is the competition between intramolecular cyclization and intermolecular polymerization. High concentrations of reactants favor intermolecular reactions.
Diagram: Intramolecular Cyclization vs. Intermolecular Polymerization
Caption: Reaction pathways for t-Bu(Me)SiCl₂ with a diol.
Troubleshooting Workflow:
To favor the desired intramolecular cyclization, the most effective strategy is the use of high-dilution conditions . This reduces the probability of reactive intermediates encountering another diol molecule before they have a chance to cyclize.
Caption: Troubleshooting workflow for optimizing diol cyclization.
Detailed Experimental Protocol: Selective Protection of a 1,2-Diol
This protocol employs high-dilution principles to maximize the yield of the desired cyclic silyl ether and minimize intermolecular polymerization.
Materials:
-
Substrate (1,2-diol): 1.0 equivalent
-
Dichloro(1,1-dimethylethyl)methyl-silane: 1.1 equivalents
-
Imidazole: 2.5 equivalents
-
Anhydrous DMF (or DCM): To make 0.01 - 0.05 M final concentration
-
Syringe pump, flame-dried glassware, inert atmosphere setup
Procedure:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon or N₂), add the diol (1.0 eq.) and imidazole (2.5 eq.).
-
Dissolution: Dissolve the solids in approximately half of the total calculated volume of anhydrous DMF.
-
Reagent Preparation: In a separate flame-dried flask or syringe, prepare a solution of dichloro(1,1-dimethylethyl)methyl-silane (1.1 eq.) in the remaining volume of anhydrous DMF.
-
Slow Addition: Using a syringe pump, add the solution of the silylating agent to the stirred solution of the diol and imidazole over a period of 4-8 hours. A slow, controlled addition is critical for success.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours from the start of the addition.
-
Work-up:
-
Quench the reaction by pouring it into a separatory funnel containing water and a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Separate the layers. Wash the organic layer sequentially with water and then brine to remove DMF and imidazole salts.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the pure cyclic silyl ether.
References
-
ChemBK. (2024, April 10). tert-butyl(dichloro)methylsilane. Retrieved January 14, 2026, from [Link]
-
Wikipedia. (n.d.). Dimethyldichlorosilane. Retrieved January 14, 2026, from [Link]
-
ChemBK. (2024, April 10). Silane, dichloro(1,1-dimethylethyl)methyl-. Retrieved January 14, 2026, from [Link]
- Google Patents. (n.d.). CN103408578B - Synthesis method of ditertbutyldichlorosilane.
-
Arrow@TU Dublin. (n.d.). Di-Tert Butyl Chlorosilane. Retrieved January 14, 2026, from [Link]
-
NIST. (n.d.). Silane, chloro(1,1-dimethylethyl)dimethyl-. Retrieved January 14, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved January 14, 2026, from [Link]
-
Organic Syntheses. (n.d.). tert.-BUTYL CHLORIDE. Retrieved January 14, 2026, from [Link]
-
ResearchGate. (n.d.). The reaction of 2Me with tBuLi does not lead to Li[1Me] but to Li..... Retrieved January 14, 2026, from [Link]
-
ChemBK. (2024, April 10). tert-Butyl(dichloro)phenylsilane. Retrieved January 14, 2026, from [Link]
- Google Patents. (n.d.). CN101691379A - Method of preparing tert-butyl diphenyl chlorosilane.
-
ResearchGate. (n.d.). Reaction of SiCl4 with tBuLi in the presence of 2,3-dimethyl-1,3-butadiene. Retrieved January 14, 2026, from [Link]
-
YouTube. (2011, February 6). Hydrolysis of t-butyl halides. Retrieved January 14, 2026, from [Link]
Sources
Technical Support Center: Dichloro(tert-butyl)methylsilane Reaction Troubleshooting Guide
Welcome to the technical support center for dichloro(tert-butyl)methylsilane. This guide is designed for researchers, scientists, and professionals in drug development who utilize this reagent, primarily for the protection of hydroxyl groups. Here, we address common issues encountered during silylation reactions in a practical question-and-answer format, providing in-depth explanations and actionable solutions to ensure the success of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My silylation reaction with dichloro(tert-butyl)methylsilane is sluggish or incomplete. What are the likely causes and how can I fix it?
A1: Incomplete conversion is one of the most common issues and can almost always be traced back to a few key factors. Let's break them down.
Causality and Mitigation Strategies:
-
Moisture Contamination: Dichloro(tert-butyl)methylsilane is highly sensitive to moisture.[1][2][3] Water will rapidly hydrolyze the dichlorosilane to form silanols and siloxanes, consuming your reagent and halting the desired reaction.[1][4]
-
Solution: Ensure all glassware is rigorously dried (flame-dried under vacuum or oven-dried at >120 °C for several hours).[1][5] Use fresh, anhydrous solvents, preferably from a sealed bottle or passed through a solvent purification system. Reagents like the amine base and the starting alcohol should also be anhydrous.[1][5]
-
-
Insufficient Base or Inappropriate Base Choice: A base is crucial to neutralize the HCl generated during the reaction.[6][7] If the HCl is not scavenged, it can protonate the amine base, rendering it ineffective, and may even catalyze the removal of the newly formed silyl ether, especially for more sensitive substrates.
-
Solution: Use at least two equivalents of a suitable amine base (e.g., imidazole, triethylamine, or pyridine) for each equivalent of dichloro(tert-butyl)methylsilane, as two equivalents of HCl are produced. Imidazole is often an excellent choice as it can also act as a nucleophilic catalyst, forming a highly reactive silyl-imidazolium intermediate.[6][8][9] For sterically hindered alcohols, a stronger, non-nucleophilic base like 2,6-lutidine might be beneficial.[6]
-
-
Suboptimal Reaction Conditions: Conditions that work for a simple primary alcohol may not be sufficient for a more complex or sterically hindered substrate.
-
Solution: You may need to increase the reaction temperature or prolong the reaction time.[1][6] Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to determine the point of completion.[10] Using a more polar, aprotic solvent like DMF can accelerate the reaction compared to less polar solvents like dichloromethane, although this can complicate purification.[6][8]
-
Troubleshooting Workflow for Incomplete Silylation: Here is a logical workflow to diagnose and solve incomplete silylation reactions.
Caption: Troubleshooting workflow for incomplete silylation.
Q2: I'm observing the formation of significant side products. How can I minimize them?
A2: Side product formation often arises from the high reactivity of dichlorosilanes or reactions with other functional groups in your molecule.
Common Side Products and Prevention:
-
Disilyl Ether Formation (Bridging): Dichloro(tert-butyl)methylsilane has two reactive chlorine atoms. If you have a diol, or if your reaction conditions (e.g., high concentration) favor intermolecular reactions, the dichlorosilane can bridge two alcohol molecules.
-
Solution: Use a high dilution to favor the intramolecular reaction if protecting a diol or to disfavor intermolecular reactions between two separate alcohol molecules. A slow addition of the dichlorosilane to the solution of the alcohol and base can also help minimize this.
-
-
Hydrolysis Products: As mentioned in Q1, hydrolysis leads to the formation of tert-butyl(methyl)silanediol, which can polymerize into polysiloxanes.[4] These are often observed as a white precipitate or an insoluble oil.
-
Reaction with Other Nucleophiles: If your starting material contains other nucleophilic functional groups like amines, these can also react with the dichlorosilane.
-
Solution: The relative nucleophilicity and steric hindrance will determine the outcome. If you need to selectively protect an alcohol in the presence of an amine, consider using a bulkier silylating agent or protecting the amine first with an orthogonal protecting group (e.g., Boc).
-
Reaction Stoichiometry Comparison:
| Parameter | Monosilylation (Desired) | Disilyl Ether Formation (Side Product) |
| Alcohol:Silane Ratio | 1 : 0.5 (for diols) or 1:1 (for mono-ols) | >2 : 1 |
| Conditions | High dilution, slow addition | High concentration |
| Typical Substrate | Mono-alcohol or diol | Diol or excess mono-alcohol |
Q3: My protected alcohol seems to be decomposing during aqueous workup or purification on silica gel. Why is this happening and what can I do?
A3: The stability of silyl ethers is highly dependent on pH and the steric bulk of the silyl group.[6][11] While tert-butyldimethylsilyl (TBDMS) ethers are significantly more stable than, for example, trimethylsilyl (TMS) ethers, they are not indestructible.[10]
Mechanisms of Decomposition:
-
Acid-Catalyzed Hydrolysis: Silyl ethers are susceptible to cleavage under acidic conditions.[11][12] An acidic aqueous workup (e.g., quenching with NH4Cl, which can be slightly acidic) or the inherent acidity of standard silica gel can be sufficient to partially or fully cleave the TBDMS group.[12]
-
Fluoride-Mediated Cleavage: Fluoride ions have a very high affinity for silicon, and sources of fluoride will rapidly cleave silyl ethers.[11][13] This is the basis for their intentional removal but can be an accidental pathway if fluoride sources are present.
Strategies for Stable Workup and Purification:
-
Neutral Workup: Quench the reaction by adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO3) or a phosphate buffer (pH ~7) instead of water or acidic solutions.[11]
-
Deactivated Silica Gel: Before performing column chromatography, neutralize the silica gel. This can be done by preparing a slurry of the silica gel in your eluent and adding ~1% triethylamine. After stirring, the solvent is removed under reduced pressure. This "deactivated" silica is much less likely to cleave the silyl ether.
-
Alternative Purification: If the product is still unstable, consider alternative purification methods such as distillation (if the product is volatile) or recrystallization.
General Silyl Ether Stability: The stability of different silyl ethers is a key concept for orthogonal protection strategies.[14]
Caption: Relative stability of common silyl ethers.
Experimental Protocols
Protocol 1: General Procedure for the Protection of a Primary Alcohol
This protocol outlines a standard procedure for the silylation of a primary alcohol using dichloro(tert-butyl)methylsilane.
Materials:
-
Primary alcohol
-
Dichloro(tert-butyl)methylsilane
-
Imidazole
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
-
Standard laboratory glassware (oven-dried)
Procedure:
-
Setup: To an oven-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), add the primary alcohol (1.0 eq.) and imidazole (2.2 eq.).
-
Dissolution: Dissolve the solids in anhydrous DCM (or DMF for slower reactions) to a concentration of approximately 0.1-0.5 M.
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add dichloro(tert-butyl)methylsilane (0.55 eq. for a diol to be bridged, or 1.1 eq. if two separate alcohols are to be protected with two separate silanes, though this is not the primary use of a dichlorosilane) dropwise via syringe. Note: For a simple mono-alcohol, tert-butyldimethylsilyl chloride (TBDMSCl) is more commonly used.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.[10]
-
Workup: Carefully pour the reaction mixture into a separatory funnel containing saturated aqueous NaHCO3 solution. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether) three times.
-
Washing: Combine the organic layers and wash with water and then with brine to remove residual DMF and salts.[12]
-
Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (if necessary, use silica gel deactivated with triethylamine).
Safety Information
Dichloro(tert-butyl)methylsilane is a corrosive and moisture-sensitive compound that reacts with water to liberate toxic gas (HCl).[2][15][16] It can cause severe skin burns and eye damage.[2][16][17]
-
Handling: Always handle this reagent in a well-ventilated chemical fume hood.[15][18] Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves.[2][17]
-
Storage: Store in a cool, dry place away from moisture, in a tightly sealed container under an inert atmosphere.[3][15]
-
Spills: In case of a spill, do not use water. Absorb the spillage with an inert, dry material and dispose of it as hazardous waste.[17][18]
References
-
Gelest, Inc. (n.d.). Deprotection of Silyl Ethers. Gelest Technical Library. Retrieved from [Link]
-
Sabitha, G., Syamala, M., & Yadav, J. S. (1999). A Mild, Efficient, Inexpensive, and Selective Cleavage of Primary tert-Butyldimethylsilyl Ethers by Oxone in Aqueous Methanol. Organic Letters, 1(10), 1701–1703. Retrieved from [Link]
-
Tan, Z. P., et al. (n.d.). Deprotection of T-Butyldimethylsiloxy (TBDMS) Protecting Group. Scribd. Retrieved from [Link]
-
Wikipedia. (n.d.). Silyl ether. Retrieved from [Link]
-
Vector. (n.d.). tert-Butylchlorodimethylsilane, solution in dichloromethane - SDS. Retrieved from [Link]
-
Li, Y., et al. (2015). An efficient method for the cleavage of tert-butyldiphenylsilyl ethers catalyzed by 1,3-dibromo-5,5-dimethylhydantoin. Journal of Chemical Research, 39(12), 705-707. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link]
-
ChemBK. (2024). tert-butyl(dichloro)methylsilane. Retrieved from [Link]
-
Chromatography Forum. (2014). Why do my silylations always fail? Retrieved from [Link]
-
ResearchGate. (2015). When a good silylation protocol goes bad, what are the usual suspects? Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Silyl ether synthesis by silylation or cyanosilylation. Retrieved from [Link]
-
Wikipedia. (n.d.). tert-Butyldimethylsilyl chloride. Retrieved from [Link]
-
ResearchGate. (2019). What is the best procedure for silylation of hydroxy compounds? Retrieved from [Link]
-
Air Liquide. (2024). Dichlorosilane Safety Data Sheet. Retrieved from [Link]
-
ResearchGate. (2018). How to removal of excess silyl ether reagent from reaction mixture? Retrieved from [Link]
-
Patschinski, P. (2015). Chemoselective Silylation of Alcohols Through Lewis Base-catalyzed Reactions. Ludwig-Maximilians-Universität München. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 1,1,4,4-Tetra-tert-butyl-1,4-dichloro-2,2,3,3-tetraphenyltetrasilane. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction mechanisms for the silane‐induced deprotection of tert‐butyl... Retrieved from [Link]
-
Microsystems Technology Laboratories. (n.d.). Hazards of dichlorosilane exhaust deposits from the high-temperature oxide process as determined by. MIT. Retrieved from [Link]
-
AMP. (n.d.). Dichlorosilane Safety Data Sheet SDS P4587. Retrieved from [Link]
- Google Patents. (n.d.). CN103408578B - Synthesis method of ditertbutyldichlorosilane.
-
National Institutes of Health. (n.d.). Diethyldichlorosilane. PubChem. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Methyldichlorosilane. PubChem. Retrieved from [Link]
-
ChemTalk. (n.d.). Alcohol Reactions. Retrieved from [Link]
-
Defense Technical Information Center. (1978). The Reaction of 3,3-Dichloroallyltrimethylsilane with N-Butyllithium. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). A SN1 Reaction: Synthesis of tert-Butyl Chloride. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 17.6: Reactions of Alcohols. Retrieved from [Link]
-
ResearchGate. (2025). Alcohols and Di- tert -butyl Dicarbonate: How the Nature of the Lewis Acid Catalyst May Address the Reaction to the Synthesis of tert -Butyl Ethers. Retrieved from [Link]
Sources
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- 6. Silyl ether - Wikipedia [en.wikipedia.org]
- 7. Alcohol Reactions | ChemTalk [chemistrytalk.org]
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Technical Support Center: Stability and Troubleshooting of TBDMS Silyl Ethers
Welcome to the technical support center for silyl ethers derived from dichloro(tert-butyl)methylsilane, commonly known as tert-butyldimethylsilyl (TBDMS or TBS) ethers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common issues encountered during the use of this robust protecting group.
Introduction: The Enduring Guardian in Synthesis
In the intricate landscape of multi-step organic synthesis, the strategic protection and deprotection of functional groups are critical for success. The TBDMS ether has become a cornerstone for hydroxyl group protection due to its favorable balance of stability across a wide range of reaction conditions and the availability of mild, selective deprotection methods.[1] Its stability is primarily attributed to the significant steric hindrance from the bulky tert-butyl group, which shields the silicon-oxygen bond from nucleophilic attack and hydrolysis.[1][2] The tert-butyldimethylsilyloxy group is estimated to be approximately 10,000 times more stable towards hydrolysis than the simpler trimethylsilyloxy (TMS) group.[1][3]
This guide will explore the nuances of TBDMS ether stability, provide actionable troubleshooting advice, and offer detailed experimental protocols to empower you in your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of a TBDMS ether?
A1: The stability of a TBDMS ether is a function of several interconnected factors:
-
Steric Hindrance: The steric environment around both the silicon atom and the oxygen of the ether linkage is the most significant factor.[2] Increased steric bulk enhances stability. This is why primary TBDMS ethers are generally less stable and easier to cleave than secondary or tertiary ones.[4]
-
Reaction Medium: The pH, solvent, and temperature are critical. TBDMS ethers are generally stable under basic conditions but are susceptible to cleavage under acidic or fluoride-mediated conditions.[1][3]
-
Electronic Effects: Electron-withdrawing groups near the hydroxyl group can influence the lability of the silyl ether, although this is a less dominant factor compared to sterics.[1]
Q2: My TBDMS protection reaction is sluggish or incomplete. What are the common causes and solutions?
A2: This is a frequent issue, often stemming from several sources:
-
Reagent Quality: Ensure your TBDMS-Cl is not partially hydrolyzed.[5] Likewise, use anhydrous dimethylformamide (DMF) as the solvent; the presence of water will consume the silylating agent.[5]
-
Substrate Reactivity: Hindered secondary or tertiary alcohols can be challenging to silylate with TBDMS-Cl.[6]
-
Insufficient Activation: The standard imidazole base may not be sufficient for difficult substrates.
Troubleshooting Flowchart for Incomplete Silylation
Sources
Technical Support Center: Dichloro(1,1-dimethylethyl)methyl-silane (TBDMSCl) Applications
Welcome to the technical support center for dichloro(1,1-dimethylethyl)methyl-silane, more commonly known in the field as tert-Butyldimethylsilyl Chloride (TBDMSCl). This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile protecting group. We will address the most critical challenge encountered during its use: preventing hydrolysis to ensure reaction efficiency, yield, and purity.
Part 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common initial queries regarding TBDMSCl handling and reactions.
Q1: What exactly is TBDMSCl hydrolysis and why is it detrimental to my reaction?
A: TBDMSCl is highly reactive towards nucleophiles, with water being a primary concern. Hydrolysis is a chemical reaction where TBDMSCl reacts with water to form tert-butyldimethylsilanol (TBDMSOH) and hydrochloric acid (HCl).[1][2] This process is detrimental for two main reasons:
-
Reagent Consumption: Each molecule of TBDMSCl that reacts with water is no longer available to protect your target functional group (e.g., an alcohol), leading to incomplete reactions and lower yields.
-
Side-Product Formation: The generated TBDMSOH can undergo self-condensation to form an insoluble white precipitate, 1,1,3,3-tetramethyl-1,3-di-tert-butyldisiloxane, which can complicate purification.[3] Furthermore, the HCl byproduct can promote undesired side reactions, such as the cleavage of other acid-sensitive protecting groups in your molecule.[4]
Q2: What are the immediate visual cues that my TBDMSCl is hydrolyzing?
A: There are several tell-tale signs. When you open a bottle of TBDMSCl in ambient air, you may see it "fume." This is the solid reacting with atmospheric moisture to release gaseous HCl, which then forms an aerosol with more moisture.[1][5] In solution, the unwanted formation of a fine, insoluble white powder (the disiloxane byproduct) is a clear indicator that significant hydrolysis has occurred.
Q3: My bottle of TBDMSCl is a white solid. Is it still good to use?
A: Yes. TBDMSCl is a white crystalline solid with a melting point of approximately 86-89 °C.[4][6] It is often supplied in this form. However, if the solid appears clumpy, fused together, or is difficult to break apart, it may be a sign of partial hydrolysis from improper storage. Always store TBDMSCl in a tightly sealed container in a cool, dry place, preferably within a desiccator or a glovebox to protect it from atmospheric moisture.[7][8][9]
Q4: I'm setting up a reaction. What are the absolute first-line defenses against hydrolysis?
A: Before any reagents are mixed, rigorous adherence to anhydrous techniques is paramount:
-
Glassware: Ensure all glassware is oven-dried (e.g., at 120 °C for several hours) or flame-dried under vacuum and allowed to cool in a moisture-free environment (e.g., a desiccator or under a stream of inert gas).
-
Atmosphere: Conduct the entire reaction under an inert atmosphere of dry nitrogen or argon.[10]
-
Solvents & Reagents: Use only anhydrous grade solvents and ensure all other reagents, including your substrate and any amine bases, are free of residual water.
Part 2: In-Depth Troubleshooting Guide
This section explores specific experimental failures and provides a systematic, cause-and-effect analysis to resolve them.
Issue 1: Low Yield of the Desired tert-Butyldimethylsilyl Ether
A low yield of your protected product is the most common consequence of unintended hydrolysis. The troubleshooting process can be visualized as a decision tree.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 5. globalsilicones.org [globalsilicones.org]
- 6. tert-Butyldimethylsilyl Chloride (TBS-Cl) [commonorganicchemistry.com]
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- 10. uychem.com [uychem.com]
Catalyst selection for dichloro(tert-butyl)methylsilane mediated reactions
Answering the call of researchers and drug development professionals, this Technical Support Center provides a focused guide on selecting the optimal catalyst for reactions mediated by dichloro(tert-butyl)methylsilane. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested advice to navigate the complexities of your experimental work. This guide is structured to address common questions and troubleshooting scenarios in a direct, accessible format, ensuring scientific integrity and replicable success.
Understanding Dichloro(tert-butyl)methylsilane: A Primer
Dichloro(tert-butyl)methylsilane, with its two reactive chloro groups and a sterically demanding tert-butyl substituent, is a versatile bifunctional reagent. Its primary application lies in the protection of diols or as a linker, where it forms a stable silyl ether bridge. The bulky tert-butyl group confers significant steric hindrance, influencing both the rate of reaction and the stability of the resulting protected compound. The key to a successful reaction is activating the silicon center and effectively neutralizing the hydrochloric acid byproduct, roles fulfilled by the catalyst.
Frequently Asked Questions (FAQs) on Catalyst Selection
Question 1: What is the most common and effective class of catalysts for silylating alcohols with dichloro(tert-butyl)methylsilane?
Answer: The most prevalent and generally effective catalysts are nitrogenous bases, particularly imidazole and 4-(dimethylamino)pyridine (DMAP). These bases serve a dual purpose: they act as acid scavengers for the HCl generated during the reaction and, more importantly, as nucleophilic catalysts.[1] Imidazole is often the catalyst of choice for standard silylations due to its high reactivity and efficiency.[2]
The catalytic cycle involves the nucleophilic attack of the base (e.g., imidazole) on the silicon atom of the dichlorosilane. This displaces a chloride ion and forms a highly reactive silylimidazolium intermediate. This intermediate is much more electrophilic and susceptible to attack by the alcohol's hydroxyl group than the original dichlorosilane.
Question 2: My reaction is sluggish or incomplete when using a simple amine base like triethylamine (TEA). What is the underlying issue and how can I resolve it?
Answer: Triethylamine (Et₃N) is a sterically hindered, non-nucleophilic base. Its primary role is to act as an acid scavenger, neutralizing the HCl byproduct. It does not, however, significantly activate the dichlorosilane reagent through a nucleophilic pathway. If your alcohol substrate is sterically hindered or weakly nucleophilic, TEA alone may be insufficient to drive the reaction to completion at a reasonable rate.
Troubleshooting Steps:
-
Introduce a Nucleophilic Catalyst: The most effective solution is to use a catalytic amount (e.g., 0.05–0.2 equivalents) of a nucleophilic catalyst like DMAP or 4-pyrrolidinopyridine (PPY) alongside your stoichiometric base (like TEA or pyridine).[1] These catalysts are potent activators of the silylating agent.
-
Switch to Imidazole: Alternatively, using imidazole as both the base and catalyst is a highly effective strategy.[3] It readily forms the reactive silylimidazolium intermediate required for efficient silylation.
-
Solvent Choice: The choice of solvent can dramatically affect reaction rates. Reactions are often significantly faster in polar aprotic, Lewis basic solvents like dimethylformamide (DMF) compared to less polar solvents like dichloromethane (DCM).[1]
Question 3: Can Lewis acids be used to catalyze reactions with dichloro(tert-butyl)methylsilane?
Answer: Yes, but this is a less common application and is typically reserved for reactions other than simple alcohol protection. Lewis acids such as tin(IV) chloride (SnCl₄) or titanium(IV) chloride (TiCl₄) can activate the chlorosilane, increasing its electrophilicity for reactions like Friedel-Crafts alkylations where a C-Si bond is formed.[4] For instance, treatment of electron-rich arenes with a chlorosilane in the presence of a strong Lewis acid can lead to direct silylation of the aromatic ring.[4] This approach is generally not suitable for protecting sensitive substrates with acid-labile functional groups.
Question 4: I am observing the formation of oligomeric siloxane byproducts. What causes this and how can it be prevented?
Answer: The formation of siloxane byproducts (e.g., R-O-Si(tBu)Me-O-Si(tBu)Me-O-R) is a classic issue stemming from the presence of water in the reaction mixture. Dichloro(tert-butyl)methylsilane is highly sensitive to moisture.[5] Any water present will react with the Si-Cl bonds to form silanols (R₂Si(OH)Cl or R₂Si(OH)₂), which can then condense with another molecule of the chlorosilane to form a stable Si-O-Si bond.
Preventative Measures:
-
Rigorous Anhydrous Conditions: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents, preferably from a solvent purification system or freshly distilled over an appropriate drying agent.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon to exclude atmospheric moisture.
-
Reagent Quality: Use freshly opened or properly stored dichloro(tert-butyl)methylsilane. Over time, the reagent can hydrolyze upon exposure to air.
Troubleshooting Guide: Common Experimental Issues
| Issue | Symptom | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | Starting material remains after extended reaction time. | 1. Insufficient catalyst activity. 2. Steric hindrance in the substrate. 3. Low reaction temperature. | 1. Switch from a non-nucleophilic base (TEA) to a nucleophilic catalyst system (Imidazole or TEA/DMAP). 2. Increase reaction temperature. 3. Change to a more polar solvent like DMF.[1] |
| Monosubstitution Only | In reactions with diols, only one hydroxyl group is silylated. | The mono-alkoxy monochloro-silane intermediate is sterically bulkier and less reactive than the starting dichlorosilane. | 1. Increase the amount of catalyst. 2. Use a stronger base/catalyst system (e.g., DMAP). 3. Increase the reaction temperature and/or time. |
| Low Isolated Yield | Significant loss of product during aqueous workup. | The silyl ether product may be susceptible to hydrolysis under acidic or strongly basic conditions. | 1. Perform a neutral or mildly basic workup (e.g., using saturated aqueous sodium bicarbonate). 2. Avoid strong acids during extraction and purification. 3. Minimize contact time with the aqueous phase. |
| Formation of tert-butylated Side Product | Mass spectrometry shows an unexpected mass increase of 56 Da on the substrate. | This can occur if the silylating agent decomposes, potentially generating a tert-butyl cation equivalent, especially under harsh or Lewis acidic conditions. | 1. Ensure the silylating reagent is of high quality. 2. Use milder reaction conditions (lower temperature, weaker base). 3. Avoid Lewis acid catalysts unless specifically required for the desired transformation.[6] |
Visualizing the Catalytic Pathway and Troubleshooting Logic
A clear understanding of the reaction mechanism and a logical approach to problem-solving are critical for success.
Caption: Nucleophilic catalysis pathway for silylation.
Caption: Troubleshooting decision tree for incomplete reactions.
Experimental Protocols
Protocol 1: Protection of a Diol with Dichloro(tert-butyl)methylsilane using Imidazole
This protocol details the formation of a cyclic silyl ether from a generic 1,3-diol.
-
Preparation: Under an argon atmosphere, dissolve the 1,3-diol (1.0 eq) in anhydrous DMF (to make a 0.2 M solution) in an oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar.
-
Addition of Base: Add imidazole (2.5 eq) to the solution and stir until it has completely dissolved.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Addition of Silane: Add dichloro(tert-butyl)methylsilane (1.1 eq) dropwise to the stirred solution over 10 minutes. A white precipitate (imidazole hydrochloride) will form.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing diethyl ether and water. Separate the layers. Wash the organic layer sequentially with water (2x) and saturated aqueous sodium chloride (1x).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Monosilylation of a Hindered Alcohol using TEA/DMAP
This protocol is adapted for substrates where precise control or higher reactivity is needed.
-
Preparation: Under a nitrogen atmosphere, dissolve the hindered alcohol (1.0 eq), triethylamine (1.5 eq), and DMAP (0.1 eq) in anhydrous dichloromethane (DCM) (0.2 M) in a flame-dried flask.
-
Cooling: Cool the solution to 0 °C.
-
Addition of Silane: Prepare a solution of dichloro(tert-butyl)methylsilane (1.05 eq) in a small volume of anhydrous DCM. Add this solution dropwise to the reaction mixture.
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Stir for 6-24 hours, monitoring for the disappearance of the starting material.
-
Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate. Separate the organic layer, and wash with water and brine.
-
Purification: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent in vacuo. Purify via flash chromatography.
References
-
ChemBK. (2024). tert-butyl(dichloro)methylsilane. Retrieved from [Link]
- Fluka Chemika. (n.d.). Silylation Overview.
-
Patschinski, P., Zhang, C., & Zipse, H. (n.d.). The Lewis Base-Catalyzed Silylation of Alcohols—A Mechanistic Analysis. The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]
-
Corma, A., & García, H. (n.d.). Lewis Acids: From Conventional Homogeneous to Green Homogeneous and Heterogeneous Catalysis. Chemical Reviews - ACS Publications. Retrieved from [Link]
-
Organic Chemistry Portal. (2017). Silyl ether synthesis by silylation or cyanosilylation. Retrieved from [Link]
-
Arnott, G. (2019). Chemistry 3 Overview of Protecting Groups. YouTube. Retrieved from [Link]
Sources
Technical Support Center: Navigating the Purification of Products Synthesized with Dichloro(tert-butyl)methylsilane
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with dichloro(tert-butyl)methylsilane. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter during the purification of your synthesized products. As a dichlorosilane, this reagent offers unique opportunities for the protection of diols or the sequential functionalization of a single silicon atom, but it also presents specific purification hurdles. This document will equip you with the knowledge to anticipate and overcome these challenges, ensuring the integrity and purity of your target molecules.
Understanding the Chemistry: Key Considerations for Purification
Dichloro(tert-butyl)methylsilane is a versatile reagent for introducing the tert-butylmethylsilyl protecting group. The presence of two chlorine atoms allows for the protection of two hydroxyl groups, often in a concerted manner with diols to form a cyclic silyl ether, or stepwise reaction with different nucleophiles. The bulky tert-butyl group confers significant steric hindrance, making the resulting silyl ethers considerably more stable than their trimethylsilyl (TMS) counterparts.[1][2] This stability, however, also influences the choice of purification and deprotection strategies.
The primary byproducts in reactions involving dichloro(tert-butyl)methylsilane arise from its reaction with trace water or other nucleophiles present in the reaction mixture. These include the formation of silanols and their subsequent condensation to form disiloxanes. Understanding the nature of these byproducts is crucial for developing an effective purification strategy.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when working with dichloro(tert-butyl)methylsilane?
A1: The most prevalent impurities are derived from the hydrolysis of the starting material and partially reacted intermediates. These include:
-
tert-Butyl(chloro)methylsilanol: Formed from the reaction of the starting material with one equivalent of water.
-
1,3-Di-tert-butyl-1,3-dimethyldisiloxane-1,3-diol: Resulting from the condensation of two molecules of the silanol.
-
Unreacted Dichloro(tert-butyl)methylsilane: Especially if an excess was used in the reaction.
-
tert-Butyldimethylsilanol: If your starting material contains traces of tert-butyldimethylsilyl chloride.
-
Polymeric silicone species: In cases of excessive water contamination.
Q2: My reaction involves the protection of a diol. What are the potential side products I need to purify away?
A2: When protecting a diol, besides the desired cyclic silyl ether, you may encounter:
-
Mono-silylated diol: Where only one hydroxyl group has reacted with the dichlorosilane.
-
Intermolecularly bridged diols: Where two diol molecules are linked by the silyl group.
-
Oligomeric species: Particularly with flexible diols that can form larger rings or polymers.
The formation of these byproducts is highly dependent on reaction conditions such as concentration and the rate of addition of the silylating agent.
Q3: Can I use a standard aqueous workup after my silylation reaction?
A3: Caution is advised during aqueous workups. While tert-butylmethylsilyl ethers are relatively stable, prolonged exposure to acidic or basic aqueous conditions can lead to premature deprotection.[1] It is recommended to:
-
Neutralize the reaction mixture to a pH of ~7 before extraction.
-
Use a buffered aqueous solution, such as saturated sodium bicarbonate or ammonium chloride, for washing.
-
Minimize the contact time between the organic layer and the aqueous phase.
For highly sensitive substrates, a non-aqueous workup may be preferable.
Troubleshooting Guide
Issue 1: My desired product is co-eluting with a silyl byproduct during column chromatography.
| Possible Cause | Troubleshooting Step |
| Similar Polarity | The polarity of your product and the silanol or disiloxane byproducts may be very close. |
| Optimize the Solvent System: Experiment with different eluent systems. A switch from ethyl acetate/hexane to dichloromethane/hexane or acetone/hexane might provide better separation. | |
| Gradient Elution: Employ a shallow gradient of the polar solvent to improve resolution. | |
| Alternative Stationary Phase: Consider using a different stationary phase, such as alumina or florisil, if your compound is stable on these materials.[3] | |
| On-Column Degradation | Residual acidity on the silica gel can cause partial deprotection of your silyl ether, leading to tailing and co-elution with the resulting alcohol. |
| Neutralize the Silica Gel: Prepare a slurry of the silica gel with a small amount of a non-nucleophilic base (e.g., 1% triethylamine in the eluent) before packing the column. |
Issue 2: My silyl ether is being cleaved during the purification process.
| Possible Cause | Troubleshooting Step |
| Acidic Silica Gel | Standard silica gel is slightly acidic and can cleave acid-sensitive silyl ethers. |
| Use Deactivated Silica: Employ silica gel that has been treated with a neutralizing agent. | |
| Add a Modifier to the Eluent: Incorporate a small amount of a base like triethylamine or pyridine into your eluent system to suppress degradation. | |
| Protic Solvents in Eluent | Protic solvents like methanol, even in small amounts, can cause solvolysis of the silyl ether on the column. |
| Use Anhydrous Aprotic Solvents: Ensure your solvents are dry and avoid the use of protic modifiers if possible. If a protic solvent is necessary, the addition of a base is highly recommended. |
Experimental Protocols
Protocol 1: General Purification by Flash Column Chromatography
This protocol is a starting point for the purification of a neutral, relatively stable product protected with a tert-butylmethylsilyl group.
-
Reaction Quenching: After the reaction is complete (monitored by TLC), cool the mixture to 0 °C and slowly add a saturated aqueous solution of sodium bicarbonate to quench any remaining chlorosilane.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Column Preparation: Prepare a flash column with silica gel slurried in a non-polar eluent (e.g., hexane).
-
Loading: Dissolve the crude product in a minimal amount of the eluent or a compatible solvent and load it onto the column. For less soluble compounds, dry loading onto a small amount of silica gel is recommended.
-
Elution: Start with a low polarity eluent and gradually increase the polarity. Collect fractions and monitor by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 2: Deprotection of a tert-Butylmethylsilyl Ether
This protocol describes a general method for the cleavage of a tert-butylmethylsilyl ether using fluoride ions.
-
Preparation: Dissolve the silyl ether (1.0 eq.) in tetrahydrofuran (THF) in a plastic or Teflon vessel.
-
Addition of Deprotecting Agent: To the stirred solution at room temperature, add a 1.0 M solution of tetra-n-butylammonium fluoride (TBAF) in THF (1.5 eq.).[2]
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC.
-
Workup: Once the deprotection is complete, quench the reaction with water and extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography to remove silyl byproducts.[3]
Visualizing the Workflow
Logical Flowchart for Purification Strategy
The following diagram illustrates a decision-making process for selecting an appropriate purification method.
Caption: Decision tree for purification strategy.
Relationship Between Reagent, Product, and Byproducts
This diagram shows the relationship between the starting material, the desired product, and common byproducts.
Caption: Key components in a silylation reaction.
References
- Benchchem. The Enduring Guardian: A Technical Guide to the Stability of Tert-Butyldimethylsilyl Ethers.
-
Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. [Link]
-
Yang, Y.-Q., et al. (2006). Facile Cleavage of Silyl Ethers. Synlett, (8), 1260-1262. [Link]
- Benchchem. A Technical Guide to Trimethylsilyl (TMS) and Tert-butyldimethylsilyl (TBDMS) Protecting Groups in Organic Synthesis.
- Kocienski, P. J. (1994). Protecting Groups. Georg Thieme Verlag.
- Gelest. Deprotection of Silyl Ethers.
- Patil, B. S., et al. (2005). A simple method for deprotection of tert- butyldimethylsilyl ethers by using stannous chloride under microwave irradiation. Indian Journal of Chemistry, 44B, 2434-2437.
- Benchchem. Technical Support Center: Purification of TBDPS-Deprotected Reaction Mixtures.
- A Mild and Efficient Approach for the Deprotection of Silyl Ethers by Sodium Periodate. (2011).
-
Organic Chemistry Portal. Alcohol or phenol synthesis by silyl ether cleavage. [Link]
- Google Patents. (2004). Process for the production and purification of bis(tertiary-butylamino)silane. EP1439180A1.
- Quilliam, M. A., & Yaraskavitch, J. M. (1985). Tert-Butyldiphenylsilyl Derivatization for Liquid Chromatography and Mass Spectrometry.
- Forbes, M. W. (2018). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery.
- Benchchem.
- Forbes, M. W., & Smith, S. M. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Dalton Transactions, 50(42), 14769-14781.
-
ChemBK. tert-butyl(dichloro)methylsilane. [Link]
- ResearchGate. (2006). A Simple and Useful Synthetic Protocol for Selective Deprotection of tert-Butyldimethylsilyl (TBS) Ethers.
- Organic Reaction Workup Formulas for Specific Reagents.
- Organic Syntheses. (2016). Ethyl 2-((tert-butoxycarbonyl)((tert-butyldimethylsilyl)oxy)amino)
- The Royal Society of Chemistry. (2017). Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks.
- Rochow, E. G. (1999). Dimethyldichlorosilane and the Direct Synthesis of Methylchlorosilanes. The Key to the Silicones Industry. Organometallics, 18(17), 3271-3279.
- Thermo Fisher Scientific. A Review of Organosilanes in Organic Chemistry.
- Seyferth, D., & Mammarella, R. E. (1978). The Reaction of 3,3-Dichloroallyltrimethylsilane with N-Butyllithium.
- Sigma-Aldrich. tert-Butyl(chloro)diphenylsilane 98 58479-61-1.
- Thieme Chemistry. (2018).
- Google Patents. (2010). Method of preparing tert-butyl diphenyl chlorosilane. CN101691379A.
- PubMed Central. (2023). Deciphering the Reaction Cycle Mechanisms and Key Reaction Factors of Monochlorosilane by Disproportionation of Dichlorosilane via Experiments and Density Functional Theory.
- PubChem. 2-(4-Tert-butylphenyl)ethyl-dichloro-methylsilane.
- Sigma-Aldrich. tert-Butyldichlorophosphine 98 25979-07-1.
- ResearchGate. (1988). Kinetics of the chemical reaction between dichlorosilane and ammonia during silicon nitride film deposition.
- The Royal Society of Chemistry. (2015). A SN1 Reaction: Synthesis of tert-Butyl Chloride.
- ResearchGate. (2023). (PDF) Deciphering the Reaction Cycle Mechanisms and Key Reaction Factors of Monochlorosilane by Disproportionation of Dichlorosilane via Experiments and Density Functional Theory.
- Pearson+. The reaction of tert-butyl chloride with methanol is found to fol...
- Sigma-Aldrich. tert-Butyldichlorophosphine 98 25979-07-1.
Sources
Technical Support Center: Dichloro(1,1-dimethylethyl)methyl-silane
A Senior Application Scientist's Guide to Silyl Ether Protection
Welcome to the Technical Support Center for silyl protecting group chemistry. This guide is designed for researchers, scientists, and drug development professionals to navigate the common pitfalls and troubleshooting scenarios encountered during the use of silylating agents.
A Note on Nomenclature: The topic specifies dichloro(1,1-dimethylethyl)methyl-silane (tert-butylmethyldichlorosilane, CAS 18147-18-7). While this is a valid chemical, in the context of hydroxyl group protection in multi-step synthesis, the far more commonly utilized reagent is tert-butyl(chloro)di(methyl)silane, universally known as tert-butyldimethylsilyl chloride (TBDMSCl or TBSCl, CAS 18162-48-6) . Given its prevalence and the wealth of established protocols and troubleshooting literature, this guide will focus on the practical application and common challenges associated with TBDMSCl, as it is the reagent most likely intended for this purpose.
Frequently Asked Questions (FAQs)
Q1: What is TBDMSCl and why is it a preferred protecting group for alcohols?
TBDMSCl is an organosilicon compound used to introduce the tert-butyldimethylsilyl (TBDMS) protecting group onto alcohols, forming a TBDMS ether.[1][2] This protection strategy is fundamental in organic synthesis to temporarily mask the reactivity of hydroxyl groups.[3][4] The key advantage of the TBDMS group over simpler silyl groups like trimethylsilyl (TMS) lies in its steric bulk.[5] The large tert-butyl group effectively shields the silicon-oxygen bond from unwanted reactions, making TBDMS ethers significantly more stable to a wide range of synthetic conditions, including chromatography and non-acidic reagents.[6][7] In fact, the TBDMS ether is approximately 10,000 times more stable towards hydrolysis than a TMS ether, allowing for greater flexibility in multi-step syntheses.[5][8]
Q2: What are the standard conditions for protecting an alcohol with TBDMSCl?
The most widely adopted method, developed by E. J. Corey, involves reacting the alcohol with TBDMSCl (typically 1.1-1.5 equivalents) in the presence of a base, most commonly imidazole (2-2.5 equivalents), using an anhydrous polar aprotic solvent like N,N-dimethylformamide (DMF).[8][9][10] The reaction is typically run at room temperature. For sterically hindered alcohols, heating may be necessary, or a more reactive silylating agent like tert-butyldimethylsilyl trifluoromethanesulfonate (TBDMSOTf) can be used with a non-nucleophilic base like 2,6-lutidine.[1][10]
Q3: How should I handle and store TBDMSCl?
TBDMSCl is a white solid that is highly sensitive to moisture.[11][12] It reacts with water to form tert-butyldimethylsilanol and hydrochloric acid, which deactivates the reagent.[11] Therefore, it is critical to store TBDMSCl in a tightly sealed container in a cool, dry, well-ventilated area, preferably in a desiccator.[2] All reactions should be conducted under anhydrous conditions using dry solvents and an inert atmosphere (e.g., nitrogen or argon).[11] Safety precautions are essential: TBDMSCl is flammable and corrosive, causing severe skin burns and eye damage.[13][14][15] Always handle it in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[14]
Q4: What are the most reliable methods for removing the TBDMS group?
The TBDMS group's stability is balanced by the availability of specific and mild deprotection methods. The most common approach is using a fluoride ion source, such as tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF).[5][8] The high affinity of silicon for fluoride drives this reaction, forming a very strong Si-F bond.[16] Alternatively, acidic conditions can be used. Common reagents include aqueous acetic acid, hydrochloric acid in an alcohol solvent, or catalytic amounts of acids like pyridinium p-toluenesulfonate (PPTS).[17][18] The choice of deprotection agent depends on the stability of other functional groups in the molecule.[17]
Q5: Is it possible to selectively protect a primary alcohol in the presence of a secondary alcohol?
Yes, the steric bulk of TBDMSCl allows for a high degree of chemoselectivity. It will react preferentially with less sterically hindered hydroxyl groups. Therefore, primary alcohols can typically be selectively protected in the presence of secondary or tertiary alcohols by carefully controlling the reaction conditions, such as using stoichiometric amounts of TBDMSCl at lower temperatures (e.g., 0 °C) and monitoring the reaction closely.[19]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reaction Yield | 1. Degraded Reagent: TBDMSCl has hydrolyzed due to improper storage.[11][20] 2. Steric Hindrance: The target alcohol is sterically congested (secondary, tertiary, or neopentyl-type).[10][21] 3. Anhydrous Conditions Not Met: Trace water in the solvent or on glassware is consuming the TBDMSCl.[19][20] 4. Insufficient Base Strength: Imidazole may not be a strong enough activator for very hindered alcohols. | 1. Use a fresh bottle of TBDMSCl or purify the existing stock. 2. Switch to a more reactive silylating agent like TBDMSOTf with 2,6-lutidine as the base.[10] Alternatively, increase the reaction temperature and time.[5] 3. Use freshly distilled, anhydrous solvents. Flame-dry glassware under vacuum or oven-dry before use. Ensure starting material is anhydrous.[20] 4. Add a catalytic amount (0.05-0.1 eq.) of 4-(dimethylamino)pyridine (DMAP) to the reaction. |
| Reaction Stalls or is Incomplete | 1. Insufficient Reagents: Stoichiometry may be too low, especially if some reagent was quenched by trace moisture.[17] 2. Poor Solubility: The starting material is not fully dissolved in the chosen solvent.[18][21] | 1. Increase the equivalents of TBDMSCl and imidazole (e.g., 1.5 eq. TBDMSCl, 3.0 eq. imidazole).[21] 2. Try a different anhydrous solvent system in which the substrate is more soluble, such as THF or Dichloromethane (DCM).[11] |
| TBDMS Group Cleaved During Workup or Purification | 1. Acidic Silica Gel: Standard silica gel is slightly acidic and can cleave TBDMS ethers, especially from phenols or sensitive substrates.[22][23] 2. Acidic/Basic Workup: The aqueous workup conditions were not neutral. | 1. For column chromatography, pre-treat the silica gel by flushing the packed column with an eluent containing 1% triethylamine (TEA), then re-equilibrate with the starting mobile phase.[23] Alternatively, use neutral alumina for chromatography. 2. Ensure the aqueous workup is gentle. Use a saturated solution of sodium bicarbonate (NaHCO₃) to quench the reaction, followed by washes with water and brine.[5][19] |
| Difficulty in Deprotection | 1. Steric Hindrance: The TBDMS ether is in a highly congested environment, slowing reagent access.[18] 2. Deactivated Reagent: The TBAF solution may have absorbed excess water, reducing its efficacy, or the acid may have degraded.[17][18] | 1. Increase the reaction temperature or use a more potent deprotection reagent like HF•Pyridine in THF (use with extreme caution). 2. Use a fresh bottle or a newly opened ampule of the deprotection reagent. For TBAF, ensure it is a solution in THF, as completely anhydrous TBAF can be strongly basic and cause side reactions.[18] |
Experimental Protocols
Protocol 1: Standard Protection of a Primary Alcohol
This protocol describes the silylation of a primary alcohol using TBDMSCl and imidazole.
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the primary alcohol (1.0 eq.) in anhydrous DMF (to make a 0.1-0.5 M solution).
-
Reagent Addition: Add imidazole (2.5 eq.) to the solution and stir until it dissolves. Then, add TBDMSCl (1.2 eq.) in one portion.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-12 hours).[19]
-
Work-up: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and extract three times with diethyl ether or ethyl acetate.[19]
-
Purification: Combine the organic layers and wash with water, then with brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.[5][19]
Protocol 2: Fluoride-Mediated Deprotection of a TBDMS Ether
This protocol uses TBAF for the cleavage of the silyl ether.
-
Preparation: Dissolve the TBDMS-protected compound (1.0 eq.) in anhydrous THF (0.1-0.5 M) in a flask under an inert atmosphere.
-
Reagent Addition: Add a 1.0 M solution of TBAF in THF (1.1 eq.) dropwise to the stirred solution at room temperature.[5]
-
Reaction: Stir the reaction for 1-4 hours, monitoring by TLC.[5]
-
Work-up: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the mixture with diethyl ether or ethyl acetate.[5]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[5]
Data & Visualizations
Relative Stability of Common Silyl Ethers
The choice of silyl ether is critical for orthogonal protection strategies. Stability is largely dictated by the steric bulk around the silicon atom.
| Silyl Group | Abbreviation | Relative Rate of Acidic Hydrolysis (vs. TBDMS=1) |
| Trimethylsilyl | TMS | ~10,000 |
| Triethylsilyl | TES | ~300 |
| tert-Butyldimethylsilyl | TBDMS / TBS | 1 |
| Triisopropylsilyl | TIPS | ~0.1 |
| tert-Butyldiphenylsilyl | TBDPS | ~0.05 |
| Data synthesized from sources to show relative trends.[5][7][10][24] |
Diagrams of Key Processes
Caption: TBDMS protection mechanism with imidazole catalysis.
Caption: Decision tree for choosing TBDMS deprotection conditions.
References
-
Wikipedia. (n.d.). tert-Butyldimethylsilyl chloride. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Properties of Tert-Butyldimethylsilyl Chloride (TBSCl). Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). tert-Butyldimethylsilyl Chloride (TBS-Cl). Retrieved from [Link]
-
ResearchGate. (2015). How to purify compound with TBDMS as a protective group? Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link]
-
Reddit. (2024). How to get higher yields for TBDMSCl protection of alcohol. Retrieved from [Link]
-
Reddit. (2023). Silly Ether Protection gone Wrong. Retrieved from [Link]
-
Fiveable. (n.d.). TBDMSCl Definition - Organic Chemistry Key Term. Retrieved from [Link]
-
Reddit. (2022). TBDMS protection of guanosine - seems simple, but turned out terrible. Retrieved from [Link]
-
Royal Society of Chemistry. (2019). Avoid Protecting Groups. In Green Chemistry: Principles and Case Studies. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Tert-Butyldimethylsilyl Chloride: Properties & Uses. Retrieved from [Link]
-
Reddit. (2023). TBDMS group lost during workup or purification. Retrieved from [Link]
-
Study.com. (2022). Silyl Ether Protecting Groups Explained: Definition, Examples, Practice & Video Lessons. Retrieved from [Link]
-
Total Synthesis. (n.d.). TBS Protecting Group: TBS Protection & Deprotection. Retrieved from [Link]
-
Master Organic Chemistry. (2015). Protecting Groups For Alcohols. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to the NMR Analysis of Dichloro(tert-butyl)methylsilane and Its Hydrolysis Products
For researchers, scientists, and professionals in drug development, the precise characterization of organosilicon compounds is paramount for ensuring the purity, stability, and reactivity of intermediates and final products. Dichloro(tert-butyl)methylsilane is a versatile reagent whose reactivity is dominated by the two chlorine atoms attached to the silicon center. Understanding the transformation of this compound, particularly through hydrolysis, is crucial for controlling subsequent reactions and preventing the formation of undesirable byproducts. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this purpose, offering detailed structural information at the atomic level.
This guide provides an in-depth comparison of the NMR spectroscopic signatures of dichloro(tert-butyl)methylsilane and its primary hydrolysis products: (tert-butyl)methylsilanediol and the subsequently formed polysiloxanes. By understanding the characteristic chemical shifts in ¹H, ¹³C, and ²⁹Si NMR, researchers can effectively monitor reaction progress, identify key species, and ensure the desired molecular architecture is achieved.
The Hydrolysis Pathway of Dichloro(tert-butyl)methylsilane: An NMR Perspective
The hydrolysis of dichloro(tert-butyl)methylsilane is a stepwise process that can be readily monitored by NMR. The initial reaction involves the substitution of the chloro groups with hydroxyl groups to form the corresponding silanediol. This intermediate is often unstable and can readily undergo condensation to form siloxane oligomers and polymers. Each of these species possesses a unique set of NMR signals.
Caption: Hydrolysis of Dichloro(tert-butyl)methylsilane.
Comparative NMR Analysis: Key Chemical Shift Regions
Table 1: Predicted ¹H NMR Chemical Shifts (ppm)
| Compound | tert-Butyl (s, 9H) | Methyl (s, 3H) | Si-OH (br s) |
| Dichloro(tert-butyl)methylsilane | ~1.1 - 1.3 | ~0.7 - 0.9 | - |
| (tert-butyl)methylsilanediol | ~0.9 - 1.1 | ~0.1 - 0.3 | Variable (br) |
| Poly(tert-butyl)methylsiloxane | ~0.9 - 1.0 | ~0.0 - 0.2 | - |
Rationale for Chemical Shift Predictions:
-
¹H NMR: The electron-withdrawing effect of the two chlorine atoms in the starting material will deshield the protons of the adjacent tert-butyl and methyl groups, causing them to appear at a higher chemical shift (downfield). Upon hydrolysis to the silanediol, the less electronegative hydroxyl groups will result in an upfield shift for these protons. This upfield trend continues upon formation of the siloxane polymer. The Si-OH proton signal in the silanediol is typically broad and its chemical shift is highly dependent on concentration and solvent.
Table 2: Predicted ¹³C NMR Chemical Shifts (ppm)
| Compound | C(CH₃)₃ | C(CH₃)₃ | Si-CH₃ |
| Dichloro(tert-butyl)methylsilane | ~27 - 29 | ~22 - 24 | ~5 - 7 |
| (tert-butyl)methylsilanediol | ~25 - 27 | ~18 - 20 | ~-2 - 0 |
| Poly(tert-butyl)methylsiloxane | ~25 - 26 | ~17 - 19 | ~-3 - -1 |
Rationale for Chemical Shift Predictions:
-
¹³C NMR: Similar to the proton shifts, the carbon atoms of the tert-butyl and methyl groups in dichloro(tert-butyl)methylsilane are deshielded by the chlorine atoms. Hydrolysis and subsequent condensation lead to a progressive upfield shift of these carbon signals.
Table 3: Predicted ²⁹Si NMR Chemical Shifts (ppm)
| Compound | Chemical Shift Range |
| Dichloro(tert-butyl)methylsilane | ~30 - 35 |
| (tert-butyl)methylsilanediol | ~-10 - -15 |
| Poly(tert-butyl)methylsiloxane | ~-20 - -25 |
Rationale for Chemical Shift Predictions:
-
²⁹Si NMR: The ²⁹Si chemical shift is highly sensitive to the substituents on the silicon atom. The presence of two chlorine atoms in dichloro(tert-butyl)methylsilane results in a significantly downfield chemical shift.[1] Replacement of the chlorines with hydroxyl groups in the silanediol causes a large upfield shift. Further condensation to form the Si-O-Si linkages of the polysiloxane results in an even greater upfield shift.[2]
Experimental Protocol: Hydrolysis of Dichloro(tert-butyl)methylsilane and NMR Analysis
This protocol provides a general procedure for the controlled hydrolysis of dichloro(tert-butyl)methylsilane and subsequent analysis of the reaction mixture by NMR spectroscopy.
Materials:
-
Dichloro(tert-butyl)methylsilane
-
Tetrahydrofuran (THF), anhydrous
-
Water, deionized
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
NMR tubes
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a fume hood, dissolve dichloro(tert-butyl)methylsilane (1.0 eq) in anhydrous THF in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C in an ice bath.
-
Hydrolysis: Slowly add a solution of water (2.2 eq) in THF to the stirred solution of the dichlorosilane. The addition should be dropwise to control the exothermic reaction and the evolution of HCl gas.
-
Reaction Monitoring: The progress of the reaction can be monitored by taking small aliquots from the reaction mixture, quenching them with a small amount of saturated NaHCO₃ solution, extracting with an organic solvent (e.g., diethyl ether), drying the organic layer over MgSO₄, and analyzing by thin-layer chromatography (TLC) or a quick ¹H NMR spectrum.
-
Workup: Once the reaction is complete (as indicated by the disappearance of the starting material), transfer the reaction mixture to a separatory funnel. Add saturated NaHCO₃ solution to neutralize the HCl formed during the reaction.
-
Extraction: Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
NMR Sample Preparation: Dissolve a small amount of the resulting product (the crude (tert-butyl)methylsilanediol, which may have started to condense) in CDCl₃ for NMR analysis.
Caption: Experimental workflow for hydrolysis and NMR analysis.
Interpreting the NMR Spectra: A Self-Validating System
The combination of ¹H, ¹³C, and particularly ²⁹Si NMR provides a robust and self-validating system for analyzing the reaction products of dichloro(tert-butyl)methylsilane.
-
Disappearance of Starting Material: The signals corresponding to dichloro(tert-butyl)methylsilane in all three NMR spectra should diminish and eventually disappear as the reaction proceeds.
-
Appearance of Intermediates: New signals consistent with the formation of (tert-butyl)methylsilanediol will appear. The presence of a broad Si-OH peak in the ¹H NMR and the characteristic upfield shift in the ²⁹Si NMR are strong indicators of the silanediol.
-
Formation of Condensation Products: As the silanediol condenses, the Si-OH signal will decrease, and new signals in the polysiloxane region of the ²⁹Si NMR spectrum will emerge. The ¹H and ¹³C NMR spectra will show a further slight upfield shift and potentially broadening of the signals, especially for higher molecular weight polymers.
By carefully analyzing the chemical shifts and the relative integration of the peaks in the NMR spectra, researchers can gain a quantitative understanding of the composition of their reaction mixture, enabling precise control over the synthesis of silicon-containing molecules.
References
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
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Marsmann, H. (2012). ²⁹Si-NMR Spectroscopic Results. In NMR Basic Principles and Progress (pp. 65-235). Springer, Berlin, Heidelberg. [Link]
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Pestunova, O., Simon, A., & Védrine, J. C. (2005). On the interpretation of 29Si and 27Al MAS NMR spectra of zeolites. Microporous and Mesoporous Materials, 84(1-3), 153-164. [Link]
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SpectraBase. tert-Butylchlorodimethylsilane. [Link]
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Doc Brown's Chemistry. C4H9Cl (CH3)3CCl C-13 nmr spectrum of 2-chloro-2-methylpropane. [Link]
-
Oregon State University. 13C NMR Chemical Shift. [Link]
-
SpectraBase. Dimethyldichlorosilane 29Si NMR. [Link]
-
SCM. (29Si) Silicon NMR. [Link]
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A Senior Application Scientist's Guide to Mass Spectrometry of Tert-Butyl(methyl)silyl Compounds: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the derivatization of polar analytes is a critical step to enable or enhance analysis by gas chromatography-mass spectrometry (GC-MS). The introduction of a silyl group, a process known as silylation, is a cornerstone of this strategy, rendering compounds more volatile and thermally stable. Among the diverse array of silylating agents, those forming the tert-butyldimethylsilyl (TBDMS) ether have gained significant traction.
This guide provides an in-depth, objective comparison of the mass spectrometric performance of TBDMS derivatives against other common silyl ethers, namely trimethylsilyl (TMS), triisopropylsilyl (TIPS), and tert-butyldiphenylsilyl (TBDPS) derivatives. Supported by experimental data and established protocols, this document aims to equip you with the necessary knowledge to make informed decisions for your analytical challenges.
The Rationale for Silylation: Overcoming Analytical Hurdles
Polar functional groups, such as hydroxyls, carboxyls, amines, and thiols, impart low volatility and thermal lability to molecules.[1] This makes direct analysis by GC-MS challenging, often resulting in poor chromatographic peak shape, low sensitivity, and even decomposition of the analyte in the hot injector or column. Silylation addresses these issues by replacing the active hydrogen in these functional groups with a sterically bulky, non-polar silyl group. This derivatization effectively shields the polar functionalities, reducing intermolecular hydrogen bonding and increasing the compound's volatility.[2]
The choice of the silylating agent is a critical decision that directly impacts the stability of the derivative, its chromatographic behavior, and, most importantly for this guide, its fragmentation pattern in the mass spectrometer.
A Comparative Overview of Common Silyl Ethers
The stability and mass spectrometric behavior of silyl ethers are primarily dictated by the steric bulk of the alkyl or aryl groups attached to the silicon atom. A larger steric hindrance generally translates to greater stability.[3]
| Silyl Group | Abbreviation | Key Features |
| Trimethylsilyl | TMS | Least sterically hindered, most reactive, derivatives are most susceptible to hydrolysis. |
| tert-Butyldimethylsilyl | TBDMS/TBS | Offers a good balance of reactivity and stability. More stable than TMS ethers. |
| Triisopropylsilyl | TIPS | Highly sterically hindered, providing excellent stability. Slower reaction kinetics. |
| tert-Butyldiphenylsilyl | TBDPS | Very bulky and offers high stability, particularly towards acidic conditions.[4] |
Relative Stability of Silyl Ethers:
The stability of silyl ethers towards hydrolysis under acidic and basic conditions is a crucial factor in their selection and handling. The general order of stability is as follows:
-
Acidic Conditions: TMS < TBDMS < TIPS < TBDPS[3]
-
Basic Conditions: TMS < TBDMS ≈ TBDPS < TIPS
This differential stability allows for orthogonal protection strategies in complex organic synthesis and can be a deciding factor in choosing a derivatization agent for analytical purposes, especially when sample workup involves pH changes.
Mass Spectrometric Fragmentation: A Fingerprint of the Silyl Group
Under electron ionization (EI), the most common ionization technique in GC-MS, silyl ethers undergo characteristic fragmentation, providing valuable structural information. The fragmentation patterns are highly dependent on the nature of the silyl group.
The Signature Fragmentation of TBDMS Ethers: The [M-57]⁺ Ion
The mass spectra of TBDMS ethers are almost invariably characterized by a prominent peak corresponding to the loss of a tert-butyl radical (57 Da), resulting in the [M-57]⁺ ion.[5] This ion is often the base peak in the spectrum and is a highly reliable diagnostic marker for the presence of a TBDMS group. The formation of this stable silicon-containing cation is a dominant fragmentation pathway.
For example, the EI mass spectrum of the TBDMS derivative of testosterone clearly shows a base peak at m/z 345, corresponding to the [M-57]⁺ fragment.[6]
Caption: General workflow for silylation and GC-MS analysis.
Troubleshooting Common Silylation Issues
-
Low or No Derivatization: This is often due to the presence of moisture. Ensure all glassware, solvents, and the sample are anhydrous. Incomplete reaction can also result from insufficient reaction time or temperature.
-
Multiple Peaks for a Single Analyte: This can occur with compounds that have multiple derivatizable functional groups with different reactivities. Optimizing the reaction conditions (e.g., increasing temperature or time) can help drive the reaction to completion, favoring the fully derivatized product.
-
Peak Tailing: This may indicate incomplete derivatization or adsorption of the analyte onto active sites in the GC system. Ensure the derivatization is complete and consider using a more inert GC column.
Choosing the Right Silylating Agent: A Decision Framework
The selection of the most appropriate silylating agent is a balance between reactivity, stability, and the desired mass spectrometric outcome.
-
For routine screening and when high stability is not paramount, TMS derivatization is often sufficient and cost-effective.
-
When enhanced stability and a highly characteristic fragmentation pattern are desired, TBDMS derivatization is an excellent choice. The prominent [M-57]⁺ ion is particularly useful for selected ion monitoring (SIM) and targeted analysis.
-
For analytes that require high stability to withstand harsh workup conditions or for applications requiring a more prominent molecular ion, TIPS and TBDPS derivatization are superior choices. The trade-off is often slower reaction kinetics and the need for more forcing reaction conditions.
Conclusion
The tert-butyldimethylsilyl group offers a compelling combination of stability and predictable fragmentation, making it a workhorse for the GC-MS analysis of a wide range of polar compounds. Its signature [M-57]⁺ fragment provides a reliable diagnostic tool for compound identification and quantification. By understanding the comparative performance of TBDMS derivatives relative to other common silyl ethers like TMS, TIPS, and TBDPS, researchers can strategically select the optimal derivatization approach for their specific analytical needs. A carefully chosen silylation strategy, coupled with a robust and optimized protocol, is fundamental to achieving high-quality, reproducible data in mass spectrometry.
References
-
Benchchem. (2025). A Comparative Guide to the Mass Spectrometry of Triisopropylsilyl (TIPS) Chloride Protected Molecules. Retrieved from Benchchem website. [3]2. Benchchem. (2025). TBDMS vs. TIPS: A Comparative Guide to Steric Hindrance in Hydroxyl Protection. Retrieved from Benchchem website.
-
Changfu Chemical. (n.d.). An In-Depth Guide to Silylation Reagents: Applications and Benefits. Retrieved from Changfu Chemical website. [7]4. Gelest. (n.d.). GC Derivatization. Retrieved from Gelest website. [8]5. Halket, J. M., & Zaikin, V. G. (2003). Derivatization in mass spectrometry--1. Silylation. European journal of mass spectrometry (Chichester, England), 9(1), 1–21. [9]6. Hanessian, S., & Lavallee, P. (1975). The tert.-butyldiphenylsilyl group for the protection of hydroxyl functions. Canadian Journal of Chemistry, 53(19), 2975-2977. [4]7. Liebeke, M., et al. (2008). Depletion of thiol-containing proteins in response to quinones in Bacillus subtilis. Molecular Microbiology, 69(6), 1513-1529.
-
NIST. (n.d.). Testosterone, TBDMS derivative. NIST Chemistry WebBook. [6]9. Sigma-Aldrich. (n.d.). The Use of Derivatization Reagents for Gas Chromatography (GC). Retrieved from Sigma-Aldrich website. [10]10. TCI Chemicals. (n.d.). GC Derivatization Reagents. Retrieved from TCI Chemicals website. [11]11. Wikipedia. (2023). Silyl ether. In Wikipedia. [12]12. Quilliam, M. A. (1985). Tert-Butyldiphenylsilyl Derivatization for Liquid Chromatography and Mass Spectrometry. Journal of Liquid Chromatography, 8(3), 449-461. [5]13. Harvey, D. J. (2020). Mass spectrometric fragmentation of trimethylsilyl and related alkylsilyl derivatives. Mass Spectrometry Reviews, 39(1-2), 105–211. [13]14. Benchchem. (2025). Troubleshooting guide for scaling up silylation reactions. Retrieved from Benchchem website. [7]15. Zaikin, V. G., & Halket, J. M. (2003). Review: Derivatization in mass spectrometry—1. Silylation. European Journal of Mass Spectrometry, 9(1), 1-21. [14]16. Benchchem. (2025). Spectroscopic Data of Tert-butyldiphenylsilyl Ethers: A Technical Guide. Retrieved from Benchchem website. [2]17. Phillipou, G., Bigham, D. A., & Seamark, R. F. (1975). Steroid t-butyldimethylsilyl ethers as derivatives for mass fragmentography. Steroids, 26(4), 516–524. [15]18. Sigma-Aldrich. (n.d.). Silylation of Non-Steroidal Anti-Inflammatory Drugs. Retrieved from Sigma-Aldrich website. [6]19. NIST. (n.d.). Testosterone, TBDMS derivative. NIST Chemistry WebBook. [6]20. Zaikin, V. G. (2020). Mass spectrometric fragmentation of trimethylsilyl and related alkylsilyl derivatives. Mass Spectrometry Reviews, 39(1-2), 105-211. [13]21. Zaikin, V. G., & Halket, J. M. (2003). Review: Derivatization in mass spectrometry—1. Silylation. European Journal of Mass Spectrometry, 9(1), 1-21. [16]22. Hanessian, S., & Lavallée, P. (1975). The tert.-butyldiphenylsilyl group for the protection of hydroxyl functions. Canadian Journal of Chemistry, 53(19), 2975–2977.
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A Comparative Guide to Silylating Agents for Hydroxyl Protection: A Profile of Dichloro(tert-butyl)methylsilane and Its Contemporaries
In the landscape of multi-step organic synthesis, particularly within drug development and complex molecule construction, the strategic protection of hydroxyl groups is a cornerstone of success. Silyl ethers stand out as a versatile and widely utilized class of protecting groups, owing to their ease of installation, tunable stability, and mild removal conditions.[1] The choice of silylating agent is a critical decision, directly influencing reaction selectivity, yield, and compatibility with subsequent synthetic transformations.
This guide provides a comprehensive comparison of common silylating agents, with a special focus on contextualizing the potential performance of the less-documented dichloro(tert-butyl)methylsilane against well-established reagents such as tert-butyldimethylsilyl chloride (TBDMSCl), triethylsilyl chloride (TESCl), triisopropylsilyl chloride (TIPSCl), and tert-butyldiphenylsilyl chloride (TBDPSCl). While direct comparative experimental data for dichloro(tert-butyl)methylsilane is scarce in peer-reviewed literature, we can infer its reactivity and stability based on fundamental principles of steric and electronic effects that govern silylation chemistry.
The Hierarchy of Silyl Ether Stability: A Tale of Steric Hindrance
The primary determinant of a silyl ether's stability is the steric bulk of the substituents on the silicon atom.[2] Larger, more sterically demanding groups create a kinetic barrier to the approach of nucleophiles or protons, thereby enhancing the stability of the silicon-oxygen bond.[3] This principle establishes a clear hierarchy of stability among common silyl ethers.
The general order of stability for commonly employed silyl ethers under acidic conditions is: TMS < TES < TBDMS < TIPS < TBDPS [4]
This trend is a direct consequence of the increasing steric hindrance around the silicon atom, from the relatively small trimethylsilyl (TMS) group to the bulky tert-butyldiphenylsilyl (TBDPS) group.
Comparative Analysis of Silylating Agents
The selection of a silylating agent is a balancing act between ease of introduction, stability to various reaction conditions, and the mildness of deprotection. The following table summarizes the key characteristics of common silylating agents and provides an inferred profile for dichloro(tert-butyl)methylsilane.
| Silylating Agent | Abbreviation | Key Features & Applications | Relative Stability |
| Dichloro(tert-butyl)methylsilane | - | Inferred Properties: The presence of a tert-butyl group suggests stability comparable to or slightly less than TBDMS ethers due to the smaller methyl group. The two chloro groups would make it a highly reactive silylating agent. Its bifunctional nature could potentially be utilized for the protection of diols. | Moderate to High (Inferred) |
| tert-Butyldimethylsilyl Chloride | TBDMSCl | A versatile and robust protecting group, widely used in multi-step synthesis due to its good balance of stability and ease of removal.[5][6] Stable to a wide range of non-acidic reagents. | High |
| Triethylsilyl Chloride | TESCl | More stable than TMS ethers but more labile than TBDMS ethers. Often used when a moderately stable silyl ether is required.[1] | Moderate |
| Triisopropylsilyl Chloride | TIPSCl | Offers greater steric hindrance and increased stability compared to TBDMS, making it suitable for protecting hydroxyl groups that need to withstand harsher conditions.[2] | Very High |
| tert-Butyldiphenylsilyl Chloride | TBDPSCl | Even more stable than TBDMS and TIPS, particularly towards acidic conditions, due to the bulky phenyl groups.[3] | Very High |
Mechanistic Insights into Silylation
The silylation of an alcohol with a silyl chloride typically proceeds via a nucleophilic attack of the alcohol on the electrophilic silicon atom. This reaction is generally facilitated by a base, such as imidazole or triethylamine, which serves to deprotonate the alcohol, increasing its nucleophilicity, and to neutralize the hydrochloric acid byproduct.
Caption: General mechanism for the silylation of an alcohol.
Experimental Protocols
Detailed and reliable experimental procedures are crucial for the successful implementation of protecting group strategies. Below are representative protocols for the protection of a primary alcohol with TBDMSCl and a general protocol for the deprotection of a TBDMS ether.
Protocol 1: Protection of a Primary Alcohol using tert-Butyldimethylsilyl Chloride (TBDMSCl)
Objective: To protect a primary hydroxyl group as a TBDMS ether.
Materials:
-
Primary alcohol (1.0 eq)
-
tert-Butyldimethylsilyl chloride (TBDMSCl, 1.2 eq)
-
Imidazole (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the primary alcohol.
-
Dissolve the alcohol in anhydrous DMF.
-
Add imidazole to the solution and stir until it is completely dissolved.
-
Add TBDMSCl portion-wise to the stirred solution at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-12 hours.
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and then brine to remove DMF and imidazole.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure TBDMS ether.[5]
Protocol 2: Deprotection of a TBDMS Ether using Tetrabutylammonium Fluoride (TBAF)
Objective: To cleave a TBDMS ether to regenerate the alcohol.
Materials:
-
TBDMS-protected alcohol (1.0 eq)
-
Tetrabutylammonium fluoride (TBAF, 1.1 eq, 1.0 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride
-
Diethyl ether or Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the TBDMS-protected alcohol in anhydrous THF in a round-bottom flask under an inert atmosphere.
-
Add the TBAF solution dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture and monitor its progress by TLC. Deprotection is usually complete within 1-4 hours.
-
Once the reaction is complete, quench by adding saturated aqueous ammonium chloride solution.
-
Extract the mixture with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected alcohol.[7]
Caption: A typical experimental workflow for the protection and deprotection of alcohols.
Concluding Remarks for the Practicing Scientist
The choice of a silylating agent is a nuanced decision that significantly impacts the efficiency and success of a synthetic campaign. While TBDMSCl remains the workhorse for many applications due to its balanced stability and reactivity, more robust agents like TIPSCl and TBDPSCl are invaluable for complex syntheses requiring orthogonal protection strategies.
Although dichloro(tert-butyl)methylsilane is not a commonly documented reagent, its structure suggests a highly reactive silylating agent that would form a silyl ether with stability likely comparable to that of a TBDMS ether. The presence of two chlorine atoms could offer unique reactivity, potentially for the simultaneous protection of two hydroxyl groups. However, without empirical data, its practical utility and selectivity remain speculative. Researchers encountering this reagent should perform careful small-scale trials to characterize its reactivity and the stability of the resulting silyl ether before employing it in a large-scale synthesis.
Ultimately, a deep understanding of the principles of steric and electronic effects, coupled with the practical considerations of reaction conditions and deprotection strategies, will empower the synthetic chemist to navigate the vast landscape of silylating agents and select the optimal tool for the task at hand.
References
-
Gelest. Deprotection of Silyl Ethers. Accessed January 14, 2026. [Link]
-
Gelest. General Silylation Procedures. Accessed January 14, 2026. [Link]
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Fiveable. Silyl Ethers Definition - Organic Chemistry Key Term. Accessed January 14, 2026. [Link]
-
ChemBK. tert-butyl(dichloro)methylsilane. Accessed January 14, 2026. [Link]
-
Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. Accessed January 14, 2026. [Link]
Sources
A Comparative Guide to the Quantitative Analysis of Dichloro(1,1-dimethylethyl)methyl-silane
For researchers, scientists, and drug development professionals engaged in silicon chemistry, the accurate quantification of organosilicon reagents is paramount. Dichloro(1,1-dimethylethyl)methyl-silane (also known as tert-butyldichloromethylsilane), a key building block in organic synthesis, demands precise analytical oversight to ensure reaction stoichiometry, monitor purity, and control impurity profiles. Its inherent reactivity, particularly its sensitivity to hydrolysis, presents unique analytical challenges that necessitate robust and carefully selected methodologies.
This guide provides an in-depth comparison of analytical techniques for the quantification of dichloro(1,1-dimethylethyl)methyl-silane. We will delve into the principles, experimental protocols, and performance characteristics of the predominant chromatographic method, Gas Chromatography (GC), and explore Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy as a powerful alternative. The focus will be on providing not just procedural steps, but the scientific rationale behind them, ensuring a self-validating and trustworthy approach to your analytical needs.
The Analytical Imperative: Why Accurate Quantification Matters
Dichloro(1,1-dimethylethyl)methyl-silane is a bifunctional reagent whose dichloro- and methyl-moieties, attached to a silicon atom, offer a versatile platform for chemical transformations. The bulky tert-butyl group provides steric hindrance, influencing the selectivity of its reactions. In pharmaceutical and materials science applications, the purity of this reagent is critical. Trace impurities, including hydrolysis products like hydrochloric acid (HCl) and siloxanes, can lead to unpredictable reaction kinetics, side product formation, and compromised final product quality. Therefore, a reliable quantitative method is not merely a quality control checkpoint but a fundamental tool for process understanding and optimization.
Gas Chromatography (GC): The Workhorse for Volatile Silane Analysis
Gas Chromatography stands as the most prevalent and practical technique for the analysis of volatile and thermally stable compounds like dichloro(1,1-dimethylethyl)methyl-silane. The principle lies in the separation of components in a mixture based on their differential partitioning between a gaseous mobile phase and a stationary phase within a capillary column.
The Rationale Behind the GC Method
The choice of a GC-based method is dictated by the analyte's physicochemical properties: a boiling point of 130-132°C and sufficient thermal stability. The primary challenge in analyzing chlorosilanes is their reactivity.[1] Any exposure to atmospheric moisture will lead to hydrolysis, forming silanols and releasing corrosive HCl. This can damage the GC column and lead to poor chromatography, characterized by broad, tailing peaks. Consequently, all aspects of the method, from sample preparation to the instrumental setup, must be meticulously controlled to exclude moisture.
A Flame Ionization Detector (FID) is commonly employed due to its high sensitivity to organic compounds and a wide linear range. For impurity profiling and definitive identification, a Mass Spectrometer (MS) detector is invaluable, providing structural information based on mass-to-charge ratios of fragmented ions.
Experimental Workflow: GC-FID/MS
Caption: Workflow for GC-based quantification of dichloro(1,1-dimethylethyl)methyl-silane.
Detailed Experimental Protocol: GC-FID
This protocol represents a robust starting point for method development and validation.
1. Materials and Reagents:
-
Analyte: Dichloro(1,1-dimethylethyl)methyl-silane (CAS 18147-18-7)
-
Solvent: Anhydrous hexane or toluene (GC grade or higher)
-
Internal Standard (Optional but Recommended): A stable, non-reactive compound with a retention time that does not interfere with the analyte or impurities (e.g., undecane, dodecane).
-
Inert Gas: High-purity nitrogen or argon.
2. Instrumentation:
-
Gas Chromatograph: Agilent 8890 GC, Shimadzu GC-2030, or equivalent, equipped with a split/splitless inlet and Flame Ionization Detector (FID).
-
Column: Agilent J&W Select Silanes (30 m x 0.32 mm, 5 µm film) or Restek Rtx-200 (30 m x 0.32 mm, 1 µm film). These columns have trifluoropropyl methyl polysiloxane phases optimized for silane analysis.[1][2]
-
Autosampler: With gas-tight syringes.
3. Chromatographic Conditions:
-
Inlet Temperature: 150°C (to ensure volatilization without degradation).
-
Injection Mode: Split (e.g., 50:1 ratio) to handle concentrated samples.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium or Hydrogen at a constant flow of ~2 mL/min.
-
Oven Temperature Program:
-
Initial Temperature: 60°C, hold for 2 minutes.
-
Ramp: 15°C/min to 200°C.
-
Hold: 2 minutes.
-
-
FID Temperature: 250°C.
-
FID Gas Flows: Hydrogen: 30 mL/min, Air: 300 mL/min, Makeup (N2): 25 mL/min.
4. Sample and Standard Preparation (Strictly under anhydrous conditions):
-
All sample manipulations should be performed in a glovebox or under a stream of inert gas.
-
Use oven-dried glassware and gas-tight syringes that have been flushed with inert gas.
-
Stock Solution: Accurately weigh ~100 mg of dichloro(1,1-dimethylethyl)methyl-silane into a 10 mL volumetric flask and dilute to volume with the anhydrous solvent.
-
Calibration Standards: Prepare a series of at least five calibration standards by serial dilution of the stock solution, covering the expected concentration range of the samples.
-
Sample Preparation: Prepare unknown samples using the same dilution factor as the mid-point calibration standard.
5. Validation Parameters:
-
The method should be validated according to ICH Q2(R2) guidelines.[3]
-
Specificity: Demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank solvent injection.
-
Linearity: Assessed by a linear regression of the peak area versus concentration for the calibration standards. An R² value > 0.99 is typically required.
-
Accuracy: Determined by analyzing samples spiked with known amounts of the analyte (e.g., at 80%, 100%, and 120% of the expected concentration). Recoveries should typically be within 98-102%.
-
Precision:
-
Repeatability (Intra-assay precision): Multiple injections of the same standard.
-
Intermediate Precision: Analysis performed by different analysts on different days. The relative standard deviation (RSD) should be <2%.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
Quantitative NMR (qNMR): A Primary Method for Purity and Assay
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful primary analytical method that allows for the direct measurement of an analyte's concentration or purity without the need for a chemically identical reference standard.[4][5] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei resonating at a specific frequency.[5] By comparing the integral of a specific resonance from the analyte to that of a certified internal standard of known concentration, a direct and highly accurate quantification can be achieved.
Why Consider qNMR?
For a reactive compound like dichloro(1,1-dimethylethyl)methyl-silane, sourcing a high-purity, certified reference standard for GC can be challenging. qNMR bypasses this requirement. It is non-destructive and can provide structural confirmation and quantification simultaneously. The key is the selection of a suitable internal standard that is stable, does not react with the analyte, and has resonances that are well-resolved from those of the analyte.
Experimental Workflow: ¹H qNMR
Caption: Workflow for qNMR-based quantification of dichloro(1,1-dimethylethyl)methyl-silane.
Detailed Experimental Protocol: ¹H qNMR
1. Materials and Reagents:
-
Analyte: Dichloro(1,1-dimethylethyl)methyl-silane.
-
Internal Standard (IS): A certified reference material with a simple ¹H NMR spectrum, high purity, and stability. Maleic anhydride or 1,3,5-trimethoxybenzene are suitable candidates.
-
Solvent: Anhydrous deuterated chloroform (CDCl₃) in a sealed ampoule.
2. Instrumentation:
-
NMR Spectrometer: 400 MHz or higher field strength for better signal dispersion.
3. NMR Acquisition Parameters (Crucial for Quantification):
-
Pulse Angle: 90° pulse, accurately calibrated.
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of both the analyte and the internal standard. A value of 30-60 seconds is often sufficient to ensure full relaxation for quantitative accuracy.
-
Number of Scans: Sufficient to achieve a high signal-to-noise ratio (e.g., 8-16 scans).
4. Sample Preparation:
-
Accurately weigh ~10 mg of the internal standard into a vial.
-
Accurately weigh ~20-30 mg of the dichloro(1,1-dimethylethyl)methyl-silane sample into the same vial.
-
Dissolve the mixture in ~0.7 mL of anhydrous CDCl₃ and transfer to an NMR tube.
5. Data Processing and Calculation:
-
Process the spectrum with careful phasing and baseline correction.
-
Integrate a well-resolved, non-overlapping signal for the analyte (e.g., the methyl singlet at ~0.4 ppm) and a signal for the internal standard (e.g., the singlet for maleic anhydride at ~7.1 ppm).
-
Calculate the purity of the analyte using the following formula:
Purity (%) = (Ianalyte / IIS) * (NIS / Nanalyte) * (MWanalyte / MWIS) * (mIS / manalyte) * PurityIS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
PurityIS = Purity of the internal standard (%)
-
Method Comparison: GC vs. qNMR
| Performance Characteristic | Gas Chromatography (GC-FID) | Quantitative NMR (qNMR) |
| Principle | Chromatographic separation based on volatility and column interaction. | Spectroscopic quantification based on the direct proportionality of signal intensity to the number of nuclei. |
| Primary Use | Routine QC, purity testing, and impurity profiling. | Purity assessment, assay of reference materials, analysis without a specific standard. |
| Selectivity | High; achieved through column chemistry and temperature programming. | Very high; based on unique chemical shifts of protons in different molecular environments. |
| Sensitivity | High (ng to pg level with FID). | Moderate (µg to mg level). |
| Precision | Excellent (RSD < 2% is achievable).[6] | Excellent (RSD < 1% is achievable with proper parameter optimization). |
| Accuracy | High, but dependent on the purity of the reference standard. | High; considered a primary ratio method, less dependent on a specific analyte standard. |
| Sample Throughput | High, especially with an autosampler. | Lower, due to longer acquisition times (long relaxation delays). |
| Key Advantage | High sensitivity and well-established for volatile compounds. | Provides structural confirmation and quantification simultaneously; does not require an identical reference standard. |
| Key Limitation | Requires a high-purity reference standard; analyte must be volatile and thermally stable. | Lower sensitivity compared to GC; requires a higher concentration of analyte. |
Conclusion and Recommendations
For the routine, high-throughput quantification of dichloro(1,1-dimethylethyl)methyl-silane, Gas Chromatography with Flame Ionization Detection (GC-FID) is the method of choice. Its high sensitivity, robustness, and compatibility with automated systems make it ideal for quality control in a production environment. When coupled with a Mass Spectrometer (GC-MS), it provides an unparalleled ability to identify and quantify trace impurities. The critical consideration for GC analysis is the rigorous exclusion of moisture throughout the entire analytical process to maintain the integrity of the sample and the chromatographic system.
Quantitative NMR (qNMR) serves as an excellent orthogonal and primary method. It is particularly valuable for the definitive purity assessment of a new batch of reagent or for certifying an in-house reference standard. While its throughput is lower and sensitivity is less than GC, its ability to provide direct, accurate quantification without reliance on a specific reference material, combined with the structural information it yields, makes it an indispensable tool for research, development, and reference material characterization.
Ultimately, the choice of method depends on the specific analytical objective. For routine process control and release testing, a validated GC method is most practical. For reference standard certification and in-depth purity investigations, qNMR offers a powerful and definitive solution. Employing both techniques can provide a comprehensive and highly trustworthy characterization of dichloro(1,1-dimethylethyl)methyl-silane, ensuring the quality and consistency required for demanding scientific applications.
References
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. European Medicines Agency; 2022. [Link]
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Agilent Technologies. Select Silanes GC column. [Link]
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Agilent Technologies. Silanes Application Note. [Link]
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Combined LC/MS and GC/MS Approach for Analysis of Extractables and Leachables in Complex Matrices Using High Resolution Mass Spectrometry. Agilent Technologies. [Link]
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Wasson-ECE Instrumentation. Analysis of Silanes. [Link]
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Mahler, C. Response to "Which capillary column we can use for GC analysis of chlorsilanes?". ResearchGate; 2016. [Link]
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Shen Y, Qu J, Zhang H. [Determination of chlorosilanes by gas chromatography]. Se Pu. 1997;15(3):246-7. [Link]
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Gallo V, et al. Nuclear Magnetic Resonance Spectroscopy for Quantitative Analysis: A Review for Its Application in the Chemical, Pharmaceutical and Medicinal Domains. Molecules. 2021;26(22):6844. [Link]
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Holzgrabe U, Deubner R, Schollmayer C, Waibel B. Quantitative NMR spectroscopy - Applications in drug analysis. Journal of Pharmaceutical and Biomedical Analysis. 2005;38(5):806-12. [Link]
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Kumar N. The Impact of NMR Spectroscopy in Analytical Chemistry. Journal of Analytical and Bioanalytical Techniques. 2023;14(3). [Link]
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Pauli GF, Jaki BU, Lankin DC. Universal Quantitative NMR Analysis of Complex Natural Samples. Journal of Natural Products. 2013;76(9):1796-1801. [Link]
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Williams E, Kalghatgi K. NMR Spectroscopy of Organosilicon Compounds. In: The Chemistry of Organic Silicon Compounds. Vol 2. John Wiley & Sons, Ltd; 1998:235-298. [Link]
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A Researcher's Guide to the Relative Stability of Silyl Ethers: TBDMS vs. Other Protecting Groups
In the landscape of modern organic synthesis, silyl ethers stand as one of the most versatile and widely utilized classes of protecting groups for hydroxyl functionalities.[1] Their strategic application allows for the selective masking of alcohol reactivity, thereby enabling intricate molecular transformations on other parts of a molecule.[1] The tunable stability of silyl ethers, coupled with their ease of installation and mild removal conditions, makes them indispensable in the synthesis of pharmaceuticals, natural products, and other complex organic molecules.[2]
This guide offers an in-depth comparison of the tert-butyldimethylsilyl (TBDMS) group with other common silyl protecting groups, providing experimental data and protocols to inform the strategic choices of researchers, scientists, and drug development professionals.
The Spectrum of Silyl Ether Stability: A Comparative Overview
The utility of silyl ethers stems from the diverse range of stabilities achievable by varying the substituents on the silicon atom.[2] This variability allows for the selective protection and deprotection of multiple hydroxyl groups within the same molecule.[2] The primary factor governing the stability of a silyl ether is the steric hindrance around the silicon atom, which shields the Si-O bond from cleavage.[3][4]
A well-established hierarchy of stability exists among the common silyl ethers, which is crucial for devising effective synthetic strategies.[5][6]
| Silyl Ether | Abbreviation | Relative Rate of Acidic Hydrolysis | Relative Rate of Basic Hydrolysis |
| Trimethylsilyl | TMS | 1 | 1 |
| Triethylsilyl | TES | 64 | 10-100 |
| tert-Butyldimethylsilyl | TBDMS/TBS | 20,000 | ~20,000 |
| Triisopropylsilyl | TIPS | 700,000 | 100,000 |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | ~20,000 |
Data compiled from multiple sources.[4][7][8] The values represent relative rates of hydrolysis compared to TMS, set to a value of 1.
As the data clearly indicates, the tert-butyldimethylsilyloxy group is approximately 10,000 to 20,000 times more stable towards hydrolysis than the trimethylsilyloxy group.[8] This substantial difference in stability is a direct result of the steric bulk of the tert-butyl group, which effectively hinders the approach of nucleophiles and protons to the silicon-oxygen bond.[8] This differential stability is the foundation for selective deprotection strategies in complex syntheses.[3][5]
In-Depth Comparison: TBDMS vs. The Field
TBDMS vs. TMS & TES: The trimethylsilyl (TMS) group, due to its lability, is less commonly used for robust protection in multi-step synthesis.[2] Triethylsilyl (TES) ethers offer a moderate increase in stability over TMS ethers.[7] However, TBDMS provides a significant leap in stability, rendering it resilient to a much broader range of reaction conditions, including chromatography.[9] This allows for the selective cleavage of TMS or TES ethers in the presence of a TBDMS group, a common tactic in synthetic chemistry.[9][10]
TBDMS vs. TIPS & TBDPS: The triisopropylsilyl (TIPS) and tert-butyldiphenylsilyl (TBDPS) groups offer even greater steric hindrance and, consequently, enhanced stability compared to TBDMS.[4][11] TIPS ethers are particularly robust under basic conditions, while TBDPS ethers exhibit exceptional stability towards acidic hydrolysis.[7][11] The choice between TBDMS, TIPS, and TBDPS often hinges on the specific reaction conditions anticipated in the synthetic route. For instance, the superior stability of TIPS and TBDPS allows for the selective deprotection of a TBDMS ether in their presence.[12][13]
Experimental Protocols: A Practical Guide
The successful implementation of protecting group strategies relies on well-defined and reliable experimental procedures. The following protocols provide a starting point for common protection and deprotection operations involving TBDMS ethers.
Protocol 1: Protection of a Primary Alcohol with TBDMSCl
This procedure, based on the highly cited work of E.J. Corey, is a standard method for the formation of TBDMS ethers.[9]
Materials:
-
Alcohol (1.0 equiv)
-
tert-Butyldimethylsilyl chloride (TBDMSCl) (1.1-1.5 equiv)
-
Imidazole (2.2-3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc) or Diethyl ether (Et₂O)
-
Water, 1.0 M HCl, Saturated aq. NaHCO₃, and Brine
Procedure:
-
Dissolve the alcohol in anhydrous DMF under an inert atmosphere (e.g., argon or nitrogen).[14]
-
Add imidazole, followed by TBDMSCl to the solution at room temperature.[14]
-
Stir the reaction mixture at room temperature, monitoring its progress by thin-layer chromatography (TLC). For sterically hindered alcohols, gentle heating may be necessary.[8][9]
-
Once the reaction is complete, add water and extract the product with EtOAc or Et₂O.[9]
-
Wash the combined organic layers with 1.0 M aq. HCl, water, saturated aq. NaHCO₃, and brine.[14]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[14]
-
Purify the crude product by flash column chromatography on silica gel.[9]
Causality Behind Experimental Choices:
-
Imidazole: Acts as both a base to deprotonate the alcohol and as a nucleophilic catalyst, forming a highly reactive silylating intermediate, N-TBDMS-imidazole.[15]
-
DMF: A polar aprotic solvent that effectively dissolves the reagents and facilitates the reaction.[15]
-
Aqueous Workup: The series of washes is crucial to remove the DMF solvent and unreacted imidazole and TBDMSCl.[9]
Protocol 2: Selective Deprotection of a TBDMS Ether with TBAF
Tetrabutylammonium fluoride (TBAF) is the most common reagent for the cleavage of silyl ethers due to the exceptionally high strength of the Si-F bond that is formed.[16][17]
Materials:
-
TBDMS-protected alcohol (1.0 equiv)
-
Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 1.1-1.5 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc) or Diethyl ether (Et₂O)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the TBDMS-protected alcohol in anhydrous THF under an inert atmosphere.[3]
-
Cool the solution to 0 °C in an ice bath.[17]
-
Add the 1.0 M TBAF solution in THF dropwise to the stirred solution.[17]
-
Monitor the reaction by TLC. Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.[3]
-
Extract the aqueous layer with EtOAc or Et₂O.[3]
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[3]
-
Purify the crude product by flash column chromatography if necessary.
Causality Behind Experimental Choices:
-
TBAF: The fluoride ion is a potent nucleophile for silicon, leading to the formation of a pentacoordinate silicon intermediate which then fragments to release the alkoxide and a stable silyl fluoride.[15][17]
-
THF: An appropriate solvent that dissolves both the substrate and the TBAF reagent.[17]
-
Quenching with NH₄Cl: This step neutralizes the resulting alkoxide and any excess basic TBAF.[3] It is important to note that TBAF is basic and can cause decomposition of base-sensitive substrates.[17]
Visualizing Stability and Workflow
To further clarify these concepts, the following diagrams illustrate the relative stability of common silyl ethers and a typical experimental workflow for selective deprotection.
Caption: Increasing stability of silyl ethers under acidic conditions.
Caption: Workflow for selective deprotection of TBDMS in the presence of TBDPS.
Conclusion
The tert-butyldimethylsilyl group occupies a central role in the repertoire of protecting groups available to the synthetic chemist. Its stability profile represents a "sweet spot," offering robustness to a wide array of reaction conditions while still being readily cleavable under mild and selective protocols.[5] A comprehensive understanding of the relative stabilities of TBDMS versus other silyl ethers, grounded in both qualitative principles and quantitative data, is essential for the rational design and successful execution of complex synthetic endeavors in research and drug development.[8] By carefully selecting the appropriate silyl ether for each specific application, chemists can navigate the intricate pathways of multi-step synthesis with greater efficiency and control.
References
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- Benchchem. Conditions for removing TBDMS group in the presence of other protecting groups - Benchchem.
- Ashenhurst, J. Protecting Groups For Alcohols - Master Organic Chemistry. Master Organic Chemistry. 2015.
- Total Synthesis. TBS Protecting Group: TBS Protection & Deprotection – - Total Synthesis.
- Benchchem. A Researcher's Guide to Silyl Ether Deprotection: Navigating Methods for Sensitive Substrates - Benchchem.
- Benchchem. Application Notes and Protocols: Deprotection of Silyl Ethers using Tetrabutylammonium Fluoride (TBAF) - Benchchem.
- Crouch, R. D. Recent Advances in Silyl Protection of Alcohols. Taylor & Francis Online.
- OChem Ninjas. Protecting Groups for Alcohols: Silyl Ether On → TBAF Off (Mechanism + Worked Example).
- The Organic Chemistry Tutor. TBAF Deprotection Mechanism | Organic Chemistry. YouTube. 2020.
- Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers.
- Reddy, C. R. et al. Chemoselective Deprotection of Triethylsilyl Ethers. PMC - PubMed Central - NIH.
- Pedersen, C. M. et al. Silyl-protective groups influencing the reactivity and selectivity in glycosylations. PMC - NIH. 2017.
- Wikipedia. Silyl ether.
- ResearchGate. Selective deprotection of TBDMS alkyl ethers in the presence of TIPS or TBDPS phenyl ethers by catalytic CuSO4·5H2O in methanol | Request PDF. 2025.
- Benchchem. A Comparative Guide to the Stability of TBS and TIPS Protecting Groups in Acidic and Basic Conditions - Benchchem.
- Lakshman, M. K. et al. KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers.
- Chemistry LibreTexts. 16: Silylethers. 2021.
- Baschieri, A. et al. Chemoselective deprotection of TBS alkyl and phenyl ethers in the presence of TBDPS alkyl and phenyl ethers by intramolecular and competition experiments. ResearchGate.
- Gelest Inc. Deprotection of Silyl Ethers. Gelest Technical Library.
- Benchchem. Application Notes and Protocols: Deprotection of Triisopropylsilyl (TIPS) Ethers - Benchchem.
- Benchchem. A Technical Guide to Trimethylsilyl (TMS) and Tert-butyldimethylsilyl (TBDMS) Protecting Groups in Organic Synthesis - Benchchem.
- Benchchem. A Comparative Guide to the Stability of TBDMS and Other 2'-O-Protecting Groups in Nucleoside Chemistry - Benchchem.
- ResearchGate. A Simple and Useful Synthetic Protocol for Selective Deprotection of tert‐Butyldimethylsilyl (TBS) Ethers | Request PDF. 2025.
- Jadhav, V. H., Borate, H. B., & Wakharkar, R. D. A simple method for deprotection of tert- butyldimethylsilyl ethers by using stannous chloride under microwave irradiation. Indian Journal of Chemistry. 2006;45B:322-324.
- Benchchem. Silyl Ether Protecting Groups: A Comparative Guide to Stability in Acidic and Basic Media - Benchchem.
- Wuts, P. G. M. & Greene, T. W. Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. 2006.
- Glycoscience Protocols. Introduction of tert-butyldiphenylsilyl (TBDPS) group. 2021.
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A Senior Application Scientist's Comparative Guide to Silylation Reagents for GC-MS: Spotlight on Dichloro(tert-butyl)methylsilane Derivatives
For researchers, scientists, and professionals in drug development, the derivatization of polar analytes is a critical step to unlock the full potential of Gas Chromatography-Mass Spectrometry (GC-MS). By converting non-volatile compounds into their more volatile and thermally stable counterparts, we can achieve superior chromatographic separation and mass spectral identification. This guide provides an in-depth technical comparison of silylating agents, with a special focus on the unique properties of derivatives formed from dichloro(tert-butyl)methylsilane, benchmarked against commonly used alternatives.
The Imperative of Silylation in GC-MS
Many biologically and pharmaceutically relevant molecules, such as steroids, amino acids, and fatty acids, possess polar functional groups (-OH, -COOH, -NH2, -SH) that render them unsuitable for direct GC-MS analysis.[1] Silylation, the replacement of an active hydrogen with a silyl group, is a cornerstone of GC-MS sample preparation, effectively mitigating the polarity and enhancing the volatility of these analytes.[2] The choice of silylating reagent is paramount, as it dictates the stability of the derivative, its chromatographic behavior, and its fragmentation pattern in the mass spectrometer.
A Comparative Overview of Silylating Agents
The landscape of silylation is dominated by reagents that introduce either a trimethylsilyl (TMS) or a tert-butyldimethylsilyl (TBDMS) group. While TMS derivatives are widely used, the bulky nature of the tert-butyl group in TBDMS derivatives offers distinct advantages in terms of stability.[2] This guide will compare the well-established TMS and TBDMS derivatives with the less documented, yet potentially advantageous, tert-butylmethylsilyl (TBDMSi) derivatives that would be formed from dichloro(tert-butyl)methylsilane.
dot graph TD { subgraph "Silylating Reagents" A[/"N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)"/] B[/"N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)"/] C[/"N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)"/] D[/"Dichloro(tert-butyl)methylsilane"/] end
}
Caption: Common silylating reagents and their corresponding derivatives.
Trimethylsilyl (TMS) Derivatives: The Workhorse of Silylation
Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are potent TMS donors that react with a wide range of functional groups.[3]
-
Advantages: High reactivity, leading to rapid and complete derivatization for many common analytes. The by-products of these reactions are typically volatile and do not interfere with the chromatography.
-
Disadvantages: TMS ethers are susceptible to hydrolysis, requiring strictly anhydrous conditions during sample preparation and analysis.[2] This can be a significant drawback when dealing with complex biological matrices.
tert-Butyldimethylsilyl (TBDMS) Derivatives: The Guardian of Stability
The introduction of the tert-butyl group significantly enhances the stability of the silyl derivative. N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) is a popular reagent for forming TBDMS ethers.[4]
-
Advantages: TBDMS derivatives are approximately 10,000 times more stable against hydrolysis than their TMS counterparts, providing greater robustness during sample workup and analysis.[2] Their mass spectra are often characterized by a prominent [M-57]+ ion, corresponding to the loss of the tert-butyl group, which can be a valuable diagnostic tool for compound identification.[5]
-
Disadvantages: The increased steric bulk of the TBDMS group can sometimes lead to slower reaction kinetics and may not be suitable for highly hindered functional groups. The higher molecular weight of the derivatives also results in longer retention times.[4]
Dichloro(tert-butyl)methylsilane: A Theoretical Contender
While not as extensively documented in the context of GC-MS derivatization as the aforementioned reagents, dichloro(tert-butyl)methylsilane presents an interesting theoretical profile. The resulting tert-butylmethylsilyl (TBDMSi) derivatives would possess a balance of steric bulk and reactivity.
-
Inferred Advantages:
-
Enhanced Stability: The presence of the tert-butyl group is expected to confer significant hydrolytic stability, similar to TBDMS derivatives.
-
Distinct Fragmentation: The fragmentation pattern of TBDMSi derivatives would likely be dominated by the loss of the tert-butyl group ([M-57]+), providing a clear diagnostic ion. The presence of a single methyl group on the silicon atom, as opposed to two in TBDMS, may lead to unique secondary fragmentation pathways that could aid in structural elucidation.
-
Potentially Faster Reaction Kinetics: With slightly less steric hindrance around the silicon atom compared to TBDMS, dichloro(tert-butyl)methylsilane might offer faster reaction times than MTBSTFA for certain analytes.
-
-
Potential Challenges:
-
Reactivity and By-products: As a dichlorosilane, this reagent is highly reactive and will produce hydrochloric acid (HCl) as a by-product. This necessitates the use of a base in the reaction mixture to neutralize the acid and drive the reaction to completion. The presence of HCl could also potentially degrade acid-labile analytes.
-
Formation of Cyclic Derivatives: For diols and other bifunctional molecules, there is a possibility of forming cyclic derivatives, which could complicate the resulting chromatogram.
-
Comparative Performance Insights
| Feature | Trimethylsilyl (TMS) Derivatives | tert-Butyldimethylsilyl (TBDMS) Derivatives | tert-Butylmethylsilyl (TBDMSi) Derivatives (Inferred) |
| Reagent Examples | BSTFA, MSTFA | MTBSTFA | Dichloro(tert-butyl)methylsilane |
| Relative Stability | Low (hydrolytically sensitive) | High (approx. 10,000x more stable than TMS)[2] | High (expected to be similar to TBDMS) |
| Reactivity | High | Moderate to High | High (potentially faster than MTBSTFA) |
| By-products | Neutral and volatile | Neutral and volatile | Acidic (HCl), requires a base scavenger |
| Characteristic MS Ion | [M-15]+ (loss of CH3) | [M-57]+ (loss of C4H9)[5] | [M-57]+ (loss of C4H9) |
| Chromatographic Shift | Moderate increase in retention time | Significant increase in retention time[4] | Significant increase in retention time |
Experimental Protocols
The following are detailed, step-by-step methodologies for silylation. Note that for dichloro(tert-butyl)methylsilane, the protocol is a suggested starting point and will require optimization.
Protocol 1: General Silylation with MTBSTFA (for TBDMS Derivatives)
This protocol is suitable for a wide range of analytes, including amino acids and steroids.
-
Sample Preparation: Ensure the sample is completely dry. Lyophilization or evaporation under a stream of nitrogen is recommended.
-
Reagent Addition: To the dried sample (typically 10-100 µg), add 50-100 µL of a suitable solvent (e.g., acetonitrile, pyridine, or dimethylformamide) and 50-100 µL of MTBSTFA.
-
Reaction: Tightly cap the reaction vial and heat at 60-80°C for 30-60 minutes. Reaction conditions may need to be optimized depending on the analyte.
-
Analysis: Cool the vial to room temperature. The sample is now ready for direct injection into the GC-MS system.
dot graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
}
Caption: A generalized workflow for silylation using MTBSTFA.
Protocol 2: Proposed Silylation with Dichloro(tert-butyl)methylsilane (for TBDMSi Derivatives)
This protocol is a starting point and requires careful optimization. Caution: Dichloro(tert-butyl)methylsilane is corrosive and moisture-sensitive. Handle in a fume hood with appropriate personal protective equipment.
-
Sample and Reagent Preparation: Ensure the sample and all solvents are scrupulously dry. Prepare a solution of dichloro(tert-butyl)methylsilane in an anhydrous aprotic solvent (e.g., pyridine or a mixture of acetonitrile and pyridine). The pyridine will act as a base to neutralize the HCl by-product.
-
Reagent Addition: To the dried sample, add the prepared solution of dichloro(tert-butyl)methylsilane. The molar excess of the reagent should be optimized.
-
Reaction: Tightly cap the vial and heat at a temperature between 60°C and 100°C. Monitor the reaction progress by analyzing aliquots at different time points.
-
Sample Cleanup (Optional): After cooling, it may be necessary to remove the pyridinium hydrochloride salt by centrifugation or a simple filtration through a small plug of silica gel.
-
Analysis: The supernatant can then be directly injected into the GC-MS.
Conclusion and Future Outlook
The choice of silylating reagent is a critical decision in GC-MS method development. While TMS derivatives offer high reactivity, their moisture sensitivity can be a limiting factor. TBDMS derivatives provide a robust alternative with enhanced stability, making them ideal for complex matrices and multi-step sample preparation procedures.
Dichloro(tert-butyl)methylsilane, while not a mainstream derivatizing agent, holds theoretical promise for forming stable and chromatographically well-behaved derivatives. Its slightly reduced steric bulk compared to TBDMS reagents may offer advantages in the derivatization of certain hindered functional groups. However, the generation of HCl as a by-product necessitates careful reaction design and optimization. Further research and application development are required to fully elucidate the practical benefits and limitations of this reagent in the field of GC-MS analysis. For researchers encountering challenges with existing silylation methods, the exploration of alternative reagents like dichloro(tert-butyl)methylsilane could provide a pathway to improved analytical performance.
References
-
Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. [Online] Available at: [Link]
- Quilliam, M. A., & Yaraskavitch, J. M. (1985). Tert-Butyldiphenylsilyl Derivatization for Liquid Chromatography and Mass Spectrometry.
-
Regis Technologies. Silylation Reagents. [Online] Available at: [Link]
-
GC Derivatization. [Online] Available at: [Link]
- Moldoveanu, S. C., & David, V. (2019). Derivatization Methods in GC and GC/MS.
Sources
Advantages of dichloro(1,1-dimethylethyl)methyl-silane over other dichlorosilanes
An In-Depth Guide to the Strategic Advantages of Dichloro(1,1-dimethylethyl)methyl-silane in Modern Synthesis
In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and minimizing unwanted side reactions. Among the arsenal of reagents for protecting hydroxyl functionalities, dichlorosilanes are fundamental tools for the formation of silyl ethers. While reagents like dichlorodimethylsilane are commonplace, this guide illuminates the distinct and strategic advantages offered by dichloro(1,1-dimethylethyl)methyl-silane, a bulkier analogue. For researchers, scientists, and drug development professionals, understanding these nuances is critical for designing robust and efficient synthetic routes.
The primary differentiator and the source of its advantages lies in the structure of dichloro(1,1-dimethylethyl)methyl-silane. The presence of a tert-butyl group attached to the silicon atom introduces significant steric bulk compared to the methyl or ethyl groups of more common dichlorosilanes.[1][2][3][4] This steric shield is not a drawback; it is a powerful feature that dictates the stability and selectivity of the corresponding silyl ether.
The tert-butyl group, with its three methyl groups projecting from a central quaternary carbon, creates a sterically demanding environment around the silicon atom.[3] This bulk fundamentally alters the accessibility of the silicon-oxygen bond in the resulting silyl ether, forming the basis for its superior performance in complex synthetic challenges.
Sources
A Comparative Guide to the X-ray Crystal Structures of Sterically Hindered Silanols
This guide provides an in-depth comparison of the single-crystal X-ray structures of sterically hindered silanols, with a particular focus on derivatives bearing bulky tert-butyl and phenyl substituents. While the initial focus was on derivatives of dichloro(tert-butyl)methylsilane, a thorough search of crystallographic databases reveals a scarcity of publicly available structures for this specific class of compounds. Consequently, this guide pivots to a comparative analysis of well-characterized, sterically encumbered silanols, which are typically synthesized from their corresponding dichlorosilane precursors. This analysis offers valuable insights into the profound impact of steric hindrance on molecular geometry, intermolecular interactions, and crystal packing, principles directly applicable to the titular compound class.
This guide is intended for researchers, scientists, and professionals in drug development and materials science who are engaged in the synthesis and characterization of organosilicon compounds. We will delve into the structural nuances of di-tert-butylsilanediol, diphenylsilanediol, and triphenylsilanol, supported by experimental data and detailed protocols.
The Influence of Bulky Substituents on Silanol Architecture
The geometry at the silicon atom in organosilanols is fundamentally tetrahedral. However, the introduction of sterically demanding substituents, such as tert-butyl and phenyl groups, induces significant distortions in bond angles and lengths. Furthermore, these bulky groups play a crucial role in dictating the supramolecular assembly in the solid state, primarily through the modulation of hydrogen-bonding networks formed by the silanol (-Si-OH) moieties.
A comparative analysis of key crystallographic parameters for di-tert-butylsilanediol, diphenylsilanediol, and triphenylsilanol reveals these steric effects.
| Compound Name | Formula | Si-C Bond Length (Å) (average) | Si-O Bond Length (Å) (average) | C-Si-C Angle (°) | O-Si-O Angle (°) | Crystal System | Space Group |
| Di-tert-butylsilanediol | C₈H₂₀O₂Si | ~1.88 - 1.90 | ~1.64 - 1.65 | ~115 - 118 | ~107 - 109 | Orthorhombic / Monoclinic | Ibam / C2/c |
| Diphenylsilanediol | C₁₂H₁₂O₂Si | ~1.85 - 1.87 | ~1.63 - 1.64 | ~107 - 109 | ~109 - 111 | Monoclinic | P2₁/c |
| Triphenylsilanol | C₁₈H₁₆OSi | ~1.86 - 1.87 | ~1.64 | ~107 - 111 | N/A | Triclinic | P1 |
Note: The values presented are approximate ranges derived from typical crystallographic data for these compounds and are intended for comparative purposes.
From the data, it is evident that the C-Si-C bond angle in di-tert-butylsilanediol is significantly wider than that in diphenylsilanediol. This expansion is a direct consequence of the greater steric repulsion between the two bulky tert-butyl groups compared to the phenyl groups. This steric pressure also influences the hydrogen bonding patterns. Di-tert-butylsilanediol forms hydrogen-bonded dimers that are further linked into ladder-like chains. In contrast, the crystal structure of diphenylsilanediol consists of hydrogen-bonded columns[1]. Triphenylsilanol, with three bulky phenyl groups, forms intricate hydrogen-bonded tetrameric units in the solid state[2].
Experimental Methodology: From Dichlorosilane to Single Crystal
The synthesis of sterically hindered silanols typically proceeds via the hydrolysis of the corresponding dichlorosilane precursors. The bulky organic groups are crucial for preventing the uncontrolled polymerization that is common for less substituted silanols.
Representative Protocol for the Synthesis and Crystallization of Di-tert-butylsilanediol:
This protocol is a generalized procedure based on established synthetic methods.
-
Synthesis of Di-tert-butyldichlorosilane: A common route involves the reaction of trichlorosilane with tert-butyllithium or a Grignard reagent (tert-butylmagnesium chloride) in an appropriate solvent like diethyl ether or THF. The steric hindrance of the tert-butyl group allows for the stepwise substitution, and careful control of stoichiometry can favor the formation of the dichlorosilane.
-
Hydrolysis of Di-tert-butyldichlorosilane: The purified di-tert-butyldichlorosilane is dissolved in a water-miscible solvent such as acetone or THF.[3]
-
Stoichiometric amounts of water, often in the presence of a mild base (e.g., a tertiary amine like triethylamine or pyridine) to neutralize the HCl byproduct, are added dropwise to the solution at a controlled temperature (typically 0 °C to room temperature).[3]
-
The reaction mixture is stirred until the reaction is complete, which can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction mixture is worked up by extraction. The organic layer is washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure.
-
Crystallization: The crude di-tert-butylsilanediol is then recrystallized from a suitable solvent or solvent mixture (e.g., hexane, toluene, or a mixture of ether and petroleum ether) to obtain X-ray quality single crystals. Slow evaporation of the solvent at room temperature is a commonly employed technique.
Deciphering the Data: From Diffraction to Structure
The process of determining a crystal structure from a single crystal involves several key steps.
-
Data Collection: A suitable single crystal is mounted on a diffractometer, and a beam of X-rays is directed at it. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern.
-
Structure Solution: The positions and intensities of the diffraction spots are used to determine the unit cell dimensions and the space group of the crystal. The phases of the diffracted X-rays, which are lost during the experiment, are then determined using computational methods (e.g., direct methods or Patterson methods) to generate an initial electron density map.
-
Structure Refinement: An atomic model is built into the electron density map. This model is then refined by adjusting atomic positions, and thermal parameters to achieve the best possible fit between the calculated and observed diffraction data. The quality of the final structure is assessed by parameters such as the R-factor and the goodness-of-fit.
Conclusion
The X-ray crystal structures of sterically hindered silanols provide a fascinating window into the interplay of steric and electronic effects at the molecular level. While a direct structural analysis of dichloro(tert-butyl)methylsilane derivatives is currently hampered by a lack of public data, the comparative study of analogous compounds like di-tert-butylsilanediol, diphenylsilanediol, and triphenylsilanol offers invaluable insights. The bulky tert-butyl and phenyl groups significantly distort the tetrahedral geometry around the silicon atom and orchestrate the formation of distinct and complex hydrogen-bonding networks. Understanding these structure-property relationships is fundamental for the rational design of new organosilicon materials with tailored properties for applications in catalysis, materials science, and medicinal chemistry.
References
-
Wikipedia. (2023). Triphenylsilanol. Retrieved January 14, 2026, from [Link]
-
PubChem. (n.d.). Triphenylsilanol. Retrieved January 14, 2026, from [Link]
-
ATB (Automated Topology Builder). (n.d.). Diphenylsilanediol. Retrieved January 14, 2026, from [Link]
-
PubChem. (n.d.). Tri-t-butoxysilanol. Retrieved January 14, 2026, from [Link]
-
Gelest, Inc. (n.d.). DIPHENYLSILANEDIOL. Retrieved January 14, 2026, from [Link]
-
National Institute of Standards and Technology. (n.d.). Silanediol, diphenyl-. Retrieved January 14, 2026, from [Link]
-
Wikipedia. (2023). Diphenylsilanediol. Retrieved January 14, 2026, from [Link]
Sources
A Senior Application Scientist's Guide to Silylating Agents: Benchmarking Dichloro(1,1-dimethylethyl)methyl-silane Against the Standard, TBDMS-Cl
For researchers, medicinal chemists, and professionals in drug development, the strategic protection of functional groups is a cornerstone of successful multi-step organic synthesis. The hydroxyl group, ubiquitous in biologically relevant molecules, often requires a temporary shield to prevent unwanted side reactions. Silyl ethers have emerged as a dominant class of protecting groups for alcohols due to their tunable stability and the diverse conditions available for their introduction and removal.
Among the arsenal of silylating agents, tert-butyldimethylsilyl chloride (TBDMS-Cl) is a well-established and widely adopted reagent. However, the exploration of alternative reagents is crucial for expanding the synthetic chemist's toolkit and potentially discovering agents with unique reactivity, selectivity, or economic advantages. This guide provides an in-depth technical comparison of the lesser-known dichloro(1,1-dimethylethyl)methyl-silane with the industry-standard TBDMS-Cl .
While direct, peer-reviewed comparative studies are scarce, this guide will leverage fundamental principles of physical organic chemistry and established silylation protocols to provide a robust framework for benchmarking their performance. We will delve into the theoretical underpinnings of their reactivity and present a detailed experimental design for a head-to-head comparison, empowering you to make data-driven decisions for your specific synthetic challenges.
The Contenders: A Tale of Two Silanes
The primary difference between our two subjects of interest lies in the number of reactive chloride leaving groups attached to the silicon atom. This seemingly small structural change can have significant implications for reactivity, selectivity, and the potential for di-silylation.
| Feature | Dichloro(1,1-dimethylethyl)methyl-silane | tert-Butyldimethylsilyl Chloride (TBDMS-Cl) |
| CAS Number | 18147-18-7 | 18162-48-6[1][2] |
| Molecular Formula | C₅H₁₂Cl₂Si | C₆H₁₅ClSi[2] |
| Molecular Weight | 171.14 g/mol | 150.72 g/mol [1] |
| Structure | A silicon atom bonded to a tert-butyl group, a methyl group, and two chlorine atoms. | A silicon atom bonded to a tert-butyl group, two methyl groups, and one chlorine atom.[2] |
| Key Reactive Sites | Two Si-Cl bonds | One Si-Cl bond |
The presence of two chloro groups on dichloro(1,1-dimethylethyl)methyl-silane suggests a potentially higher reactivity compared to the monochloro TBDMS-Cl. The electron-withdrawing nature of the second chlorine atom should render the silicon center more electrophilic and thus more susceptible to nucleophilic attack by an alcohol. However, this enhanced reactivity could also lead to a decrease in selectivity, particularly when differentiating between primary, secondary, and tertiary alcohols.
Benchmarking Performance: A Proposed Experimental Framework
To provide a definitive comparison, a series of controlled experiments are necessary. The following protocol is designed to deliver clear, quantitative data on the relative performance of dichloro(1,1-dimethylethyl)methyl-silane and TBDMS-Cl in the silylation of a range of alcohol substrates.
Objective
To quantitatively compare the reactivity and selectivity of dichloro(1,1-dimethylethyl)methyl-silane and tert-butyldimethylsilyl chloride (TBDMS-Cl) in the protection of primary, secondary, and tertiary alcohols under standardized conditions.
Materials
-
Silylating Agents:
-
Dichloro(1,1-dimethylethyl)methyl-silane (≥97%)
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl) (≥98%)
-
-
Substrates:
-
Benzyl alcohol (a primary alcohol)
-
(±)-1-Phenylethanol (a secondary alcohol)
-
2-Methyl-2-phenyl-1-propanol (a tertiary alcohol)
-
-
Base: Imidazole
-
Solvent: Anhydrous Dichloromethane (DCM)
-
Quenching Solution: Saturated aqueous sodium bicarbonate
-
Drying Agent: Anhydrous magnesium sulfate
-
Analytical Standards: Authentic samples of the expected silyl ether products for GC and NMR identification.
Experimental Protocol
The following procedure should be performed for each combination of silylating agent and alcohol substrate.
-
Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the alcohol substrate (1.0 mmol) and imidazole (2.5 mmol).
-
Solvent Addition: Add anhydrous DCM (10 mL) and stir the mixture until all solids have dissolved.
-
Initiation of Silylation: Add the silylating agent (1.2 mmol for TBDMS-Cl; 0.6 mmol for dichloro(1,1-dimethylethyl)methyl-silane to account for the two reactive sites) to the reaction mixture at room temperature (25 °C).
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) and gas chromatography (GC) at regular intervals (e.g., 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).
-
Work-up: Upon completion (or after 24 hours), quench the reaction by adding saturated aqueous sodium bicarbonate (15 mL).
-
Extraction: Extract the aqueous layer with DCM (3 x 15 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Analysis: Analyze the crude product by ¹H NMR to determine the conversion and yield. Purify the product by flash column chromatography if necessary.
Data to be Collected
| Parameter | Dichloro(1,1-dimethylethyl)methyl-silane | TBDMS-Cl |
| Reaction Time with Benzyl Alcohol (Primary) | ||
| Yield of Silylated Benzyl Alcohol | ||
| Reaction Time with (±)-1-Phenylethanol (Secondary) | ||
| Yield of Silylated (±)-1-Phenylethanol | ||
| Reaction Time with 2-Methyl-2-phenyl-1-propanol (Tertiary) | ||
| Yield of Silylated 2-Methyl-2-phenyl-1-propanol | ||
| Selectivity (in a competitive reaction with a mixture of alcohols) |
Visualizing the Process
To better understand the underlying chemistry and the experimental workflow, the following diagrams are provided.
Caption: Generalized mechanism for the silylation of an alcohol.
Caption: Experimental workflow for the comparative silylation study.
Anticipated Outcomes and Practical Implications
Based on the principles of chemical reactivity, we can formulate several hypotheses for the outcomes of this comparative study:
-
Reactivity: Dichloro(1,1-dimethylethyl)methyl-silane is expected to exhibit a higher rate of reaction, particularly with unhindered primary alcohols, due to the presence of two electron-withdrawing chlorine atoms, which increase the electrophilicity of the silicon center.
-
Steric Hindrance: The steric bulk of the tert-butyl group will play a significant role in modulating the reactivity of both silylating agents. This effect is expected to be more pronounced with secondary and tertiary alcohols.[3]
-
Selectivity: TBDMS-Cl, with its single reactive site and well-documented steric profile, is likely to exhibit higher selectivity for primary over secondary and tertiary alcohols. The higher reactivity of dichloro(1,1-dimethylethyl)methyl-silane might lead to lower selectivity in competitive silylations.
-
Stoichiometry: The dichlorosilane offers the potential for a more atom-economical reaction, as one equivalent could theoretically silylate two equivalents of an alcohol. However, the formation of disilyl ethers from a single dichlorosilane molecule could be a competing pathway, depending on the reaction conditions and the nature of the alcohol.
Conclusion
While tert-butyldimethylsilyl chloride remains the gold standard for the protection of alcohols as silyl ethers, a thorough evaluation of alternatives like dichloro(1,1-dimethylethyl)methyl-silane is essential for advancing synthetic methodology. This guide provides the scientific rationale and a practical, detailed framework for conducting a direct, unbiased comparison of these two reagents. By executing the proposed experimental protocol, researchers can generate the necessary data to determine which silylating agent offers the optimal balance of reactivity, selectivity, and efficiency for their specific synthetic needs. The insights gained from such a study will contribute valuable knowledge to the broader chemical community and enhance the toolkit available for the synthesis of complex molecules.
References
-
tert-Butyldimethylsilyl Chloride (TBS-Cl). Common Organic Chemistry. [Link]
-
tert-Butyldimethylsilyl chloride | C6H15ClSi | CID 28928. PubChem. [Link]
-
Pang, X., Ge, X., Ji, J., Liang, W., Li, Z., Chen, X., & Ge, J. (2019). Progress in Silylation Protection and Deprotection of Hydroxyl Groups within Alcohol and Phenol. Chemistry, 82(1), 37-43. [Link]
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Safety Operating Guide
A Senior Scientist's Guide to the Safe Disposal of Dichloro(tert-butyl)methylsilane
As a cornerstone of modern synthetic chemistry, particularly in the protection of alcohols, Dichloro(tert-butyl)methylsilane (CAS 18147-18-7) is a powerful reagent. However, its utility is matched by its hazardous nature, primarily its violent reactivity with water and protic solvents. This guide provides a comprehensive, technically grounded framework for the safe handling and disposal of this chemical, designed for laboratory professionals who prioritize safety and operational integrity. The procedures outlined herein are built on the foundational principles of chemical reactivity and are designed to be self-validating systems for ensuring complete neutralization before final disposal.
Core Hazard Profile: Understanding the "Why"
The entire safety and disposal protocol for Dichloro(tert-butyl)methylsilane is dictated by its aggressive chemical reactivity. The silicon-chlorine bonds are highly susceptible to nucleophilic attack, particularly by water.
The Primary Reaction of Concern: Hydrolysis
This silane reacts vigorously with water in an exothermic hydrolysis reaction to produce tert-butyl(methyl)silanediol and corrosive, toxic Hydrogen Chloride (HCl) gas.[1][2] This reaction is often instantaneous and can generate significant heat and pressure, posing a severe risk of container rupture and exposure to corrosive acid vapors. It is this fundamental reactivity that informs every handling and disposal step.
| Chemical & Hazard Data | |
| Systematic Name | Silane, dichloro(1,1-dimethylethyl)methyl-[3] |
| Common Name | Dichloro(tert-butyl)methylsilane |
| CAS Number | 18147-18-7[3] |
| Molecular Formula | C5H12Cl2Si[3][4] |
| Primary Hazards | Water-Reactive: Reacts violently with water, moisture, and protic solvents, releasing toxic and corrosive gas.[2][4][5][6] |
| Corrosive: Causes severe skin burns and serious eye damage.[2][4][7][8] Corrosive to many metals.[8] | |
| Flammable: Combustible liquid; vapors can form explosive mixtures with air.[8][9] Keep away from heat and ignition sources.[10][11] | |
| Inhalation Toxicity: Vapors and the resulting HCl gas cause severe chemical burns to the respiratory tract.[2] |
Pre-Disposal Safety: Engineering Controls and PPE
Before any handling or disposal operation begins, the proper safety infrastructure must be in place. These are non-negotiable prerequisites for mitigating the inherent risks.
-
Engineering Controls: All manipulations must be conducted within a certified chemical fume hood to contain volatile vapors and any HCl gas generated.[2][7][10] An eyewash station and safety shower must be immediately accessible.[2][7] All equipment used must be properly grounded to prevent static discharge, which could serve as an ignition source.[1][11][12]
-
Personal Protective Equipment (PPE): The selection of PPE is critical to prevent contact and inhalation exposure.
| Required Personal Protective Equipment (PPE) | Specification & Rationale |
| Hand Protection | Wear chemical-resistant gloves (e.g., nitrile or neoprene). Always consult the glove manufacturer's compatibility chart.[4] |
| Eye & Face Protection | Chemical safety goggles and a full-face shield are mandatory to protect against splashes and corrosive vapors.[4][7][8] |
| Skin & Body Protection | A flame-retardant lab coat and closed-toe shoes are required. Ensure full skin coverage.[4][8] |
| Respiratory Protection | While a fume hood is the primary control, a respirator with an appropriate acid gas cartridge should be available for emergency situations like a spill.[1] |
Step-by-Step Disposal Protocols
The correct disposal procedure is dictated by the quantity of the waste material. A clear distinction must be made between small, residual amounts (e.g., from rinsing glassware) and bulk quantities of the chemical.
Protocol A: Disposal of Small, Residual Quantities (Lab-Scale Neutralization)
This protocol is designed for safely quenching the reactivity of trace amounts of Dichloro(tert-butyl)methylsilane. The core principle is to perform a controlled, sequential reaction that is less vigorous than direct hydrolysis.
Step 1: Preparation of Quenching Station
-
Work exclusively in a chemical fume hood.
-
Prepare a large ice bath.
-
Prepare a separate, large beaker containing a stirred, saturated solution of sodium bicarbonate. This will be the final neutralization vessel.
-
Ensure a Class B dry chemical fire extinguisher is nearby.
Step 2: Inert Solvent Dilution
-
Causality: Direct addition of a quenching agent to the concentrated silane can be uncontrollably rapid. Diluting the silane in a compatible, anhydrous, non-protic solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM)) serves to moderate the reaction rate and improve heat dissipation.
-
Rinse the contaminated glassware with a small amount of the chosen anhydrous solvent to collect the residual silane.
Step 3: Controlled Alcoholysis
-
Place a beaker containing a generous amount of a secondary alcohol, such as isopropanol (at least 10x the volume of the silane/solvent mixture), into the ice bath.
-
Using a dropping funnel or pipette, add the diluted silane solution dropwise to the cold, stirred isopropanol.
-
Causality: This initiates a controlled alcoholysis. The reaction with an alcohol is generally less exothermic and violent than direct hydrolysis with water, providing a safer intermediate step.
Step 4: Slow Hydrolysis and Neutralization
-
Once the addition to isopropanol is complete, slowly and carefully add the resulting mixture dropwise to the vigorously stirred sodium bicarbonate solution.
-
Causality: This final step allows for the hydrolysis of any remaining reactive species. The sodium bicarbonate immediately neutralizes the HCl as it is formed, preventing the release of corrosive gas and controlling the pH. Observe for gas (CO2) evolution; control the addition rate to prevent excessive foaming.
Step 5: Verification and Final Disposal
-
After the addition is complete and gas evolution has ceased, allow the mixture to slowly warm to room temperature.
-
Trustworthiness: This step validates the completion of the protocol. Test the pH of the aqueous layer using pH paper or a calibrated meter. The pH should be between 6.0 and 8.0. If it is still acidic, add more sodium bicarbonate until neutral.
-
The resulting neutralized aqueous mixture should be transferred to a properly labeled hazardous waste container for aqueous chemical waste, in accordance with your institution's guidelines.[12][13]
Protocol B: Disposal of Bulk or Unused Quantities
Under no circumstances should you attempt to neutralize bulk quantities of Dichloro(tert-butyl)methylsilane in the laboratory. The potential for a runaway exothermic reaction is extremely high.
-
Secure the Container: Ensure the original container is tightly sealed and in good condition.[1][7][8] If the container is compromised, place it within a larger, compatible, and sealable secondary container.
-
Proper Labeling: Label the container clearly as "Hazardous Waste: Dichloro(tert-butyl)methylsilane". Include the associated hazards: "Water-Reactive, Corrosive, Flammable".
-
Waste Classification: This chemical is classified as a hazardous waste.[7][14] It meets the criteria for multiple EPA hazardous waste numbers, including Ignitability (D001), Corrosivity (D002), and Reactivity (D003).[5]
-
Arrange for Professional Disposal: Contact your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[6][15]
Visualization: Disposal Decision Workflow
The following diagram illustrates the critical decision-making process based on the quantity of the silane waste.
Caption: Decision workflow for Dichloro(tert-butyl)methylsilane disposal.
Emergency Spill Management
In the event of a spill, immediate and correct action is crucial.
-
Evacuate & Alert: Evacuate all non-essential personnel from the immediate area and alert colleagues and supervisors.
-
Ventilate: Ensure the chemical fume hood is operating at maximum capacity.
-
Remove Ignition Sources: Extinguish all nearby flames and turn off spark-producing equipment.[6][15]
-
Containment: Cover the spill with a dry, inert absorbent material such as sand, vermiculite, or a specialized chlorosilane spill absorbent. DO NOT USE combustible materials like paper towels or water.[6]
-
Collection: Once absorbed, carefully sweep or scoop the material into a dry, sealable, and properly labeled container.[1][7]
-
Decontamination: Decontaminate the spill area cautiously, following the lab-scale neutralization protocol for any residual material.
-
Disposal: The collected spill material must be disposed of as hazardous waste.[6][15]
By adhering to these technically sound and safety-first procedures, laboratory professionals can effectively manage the risks associated with Dichloro(tert-butyl)methylsilane, ensuring a safe research environment and full regulatory compliance.
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06 08 02 Waste containing hazardous chlorosilanes.* Util Vtor Prom.
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SAFETY DATA SHEET - tert-Butylchlorodimethylsilane, solution in dichloromethane. Fisher Scientific.
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Chemical Safety Data Sheet MSDS / SDS - DI-TERT-BUTYLDICHLOROSILANE. ChemicalBook.
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Hazardous Substance Fact Sheet - Methyl Chlorosilane. New Jersey Department of Health.
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CHLOROSILANE, 95%. Gelest, Inc.
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Methyldichlorosilane SDS, 75-54-7 Safety Data Sheets. ECHEMI.
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Hazardous Substance Fact Sheet - Trichlorosilane. New Jersey Department of Health.
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Dimethyldichlorosilane-75-78-5.docx. University of Georgia Office of Research.
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TERT-BUTYL CHLORIDE FOR SYNTHESIS MSDS. Loba Chemie.
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Silane, dichloro(1,1-dimethylethyl)methyl- - Substance Details. US EPA.
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A Senior Scientist's Guide to Handling Dichloro(tert-butyl)methylsilane: Beyond the Manual
In the field of drug development and materials science, chlorosilanes like Silane, dichloro(1,1-dimethylethyl)methyl- (also known as tert-Butyldichloro(methyl)silane) are indispensable reagents. However, their utility is matched by their hazardous nature. This guide moves beyond a simple checklist to provide a deep, procedural understanding of how to work safely with this compound. Here, we focus not just on what to do, but why you're doing it, ensuring each step is a self-validating part of a comprehensive safety system. The principles and data discussed draw from safety protocols for highly reactive chlorosilanes, including the closely related tert-Butyldimethylchlorosilane (TBDMSCl), ensuring a robust and well-grounded approach.
Immediate Safety Profile: Understanding the Threat
Dichloro(tert-butyl)methylsilane is a flammable and corrosive compound that reacts violently with water and other protic solvents.[1][2] The primary dangers stem from its reactivity:
-
Moisture Sensitivity: Contact with moisture in the air or on surfaces hydrolyzes the silicon-chlorine bonds to release corrosive and toxic hydrogen chloride (HCl) gas.[3][4][5] This is the source of the material's severe destructive effect on mucous membranes, skin, and eyes.[4][6]
-
Corrosivity: The parent compound and its hydrolysis products cause severe chemical burns to any tissue they contact.[4][7][8]
-
Flammability: The compound is a flammable liquid and its vapors can form explosive mixtures with air.[9] The reaction with water can also generate flammable hydrogen gas if acidic byproducts contact metal surfaces.[4]
Hazard Analysis at a Glance
A thorough risk assessment begins with understanding the fundamental properties and classifications of the chemical.
| Property | Data |
| Chemical Formula | C₅H₁₂Cl₂Si |
| Appearance | Combustible liquid[7] |
| Primary Hazards | Flammable, Corrosive, Water-Reactive |
| GHS Hazard Statements | H227 (Combustible liquid), H290 (May be corrosive to metals), H314 (Causes severe skin burns and eye damage), H318 (Causes serious eye damage)[7] |
| Incompatibilities | Water, alcohols, bases, strong oxidizing agents, amines, metals.[3] |
| Storage Conditions | Store in a cool (2-8°C recommended), dry, well-ventilated place away from ignition sources.[7][8] Keep container tightly closed under an inert atmosphere (e.g., nitrogen).[3][10] Store in a corrosives-compatible area.[3][6][7][10] |
The Cornerstone of Safety: Your Personal Protective Equipment (PPE)
Selecting the correct PPE is non-negotiable. Each component serves a specific purpose, creating a multi-layered defense against exposure.
-
Respiratory Protection: The immediate danger of HCl gas formation necessitates that all handling be performed within a certified chemical fume hood.[3][10] In the event of a significant spill or ventilation failure, an air-purifying respirator is insufficient. Emergency response requires a full-face respirator with appropriate cartridges (e.g., Type ABEK for organic vapors, inorganic gases, and ammonia) or, for high concentrations, a self-contained breathing apparatus (SCBA).[4][8][11]
-
Eye and Face Protection: Due to the severe and immediate danger to eyesight, standard safety glasses are inadequate.[6]
-
Chemical Splash Goggles: These are mandatory as they form a seal around the eyes, protecting against splashes and corrosive vapors.[12][13]
-
Full-Face Shield: Worn over the goggles, a face shield is the primary barrier protecting the rest of your face from splashes.[8][12][14] The causality is clear: a single droplet can cause irreversible damage, and this dual-layer system is the only acceptable protocol.
-
-
Hand Protection: Your hands are most likely to come into direct contact with the chemical.
-
Material: Nitrile gloves offer splash protection, but prolonged contact requires more robust materials like butyl rubber.[13] A 0.11 mm nitrile glove may have a breakthrough time of up to 480 minutes for splash contact, but this is highly dependent on the specific conditions and solvent mixtures used.
-
Technique: Double-gloving is a field-proven best practice. It provides a critical time buffer if the outer glove is compromised. Always inspect gloves for any signs of degradation or puncture before use.
-
-
Body Protection: Protect your skin from contact with the corrosive material.
-
Flame-Retardant Laboratory Coat: A standard cotton lab coat is insufficient. A flame-retardant (FR) coat, preferably with elastic cuffs, should be worn and fully buttoned.[9]
-
Chemical-Resistant Apron: For operations involving larger quantities or a higher risk of splashing, a chemical-resistant apron worn over the lab coat provides an additional layer of protection for your torso.[12]
-
Full Coverage: Ensure legs and feet are fully covered. This means long pants and closed-toe, chemical-resistant shoes.[12]
-
Operational Protocol: From Preparation to Completion
A safe workflow is a deliberate, systematic process.
Step 1: Pre-Use Safety Checklist
-
Verify Fume Hood Operation: Check the certification sticker and ensure the airflow monitor indicates normal operation.
-
Locate Emergency Equipment: Visually confirm the location and accessibility of the safety shower, eyewash station, and appropriate fire extinguisher (dry chemical or CO2).[15]
-
Prepare Spill Kit: Ensure a spill kit containing a non-reactive absorbent material (e.g., dry sand, vermiculite, or Chemizorb®) is immediately accessible. Do not use combustible materials.
-
Inspect PPE: Thoroughly inspect all PPE for damage—cracks in the face shield, holes in gloves, or defects in the lab coat.[15]
-
Inert Atmosphere: If the procedure requires it, ensure your reaction vessel is under a dry, inert atmosphere (nitrogen or argon).[3][10]
Step 2: PPE Donning Sequence
The order in which you put on PPE is critical to ensure complete protection and prevent cross-contamination.
Step 3: Safe Handling Workflow
-
Work Within Fume Hood: All transfers and manipulations must occur inside a functioning fume hood, with the sash at the lowest practical height.
-
Grounding: To prevent ignition from static discharge, ensure that the container and receiving equipment are properly grounded and bonded, especially during transfers of larger quantities.[8][9]
-
Use Compatible Materials: Use labware made of glass or other resistant materials. The HCl generated upon hydrolysis can corrode metals.[7]
-
Controlled Dispensing: Use a cannula or a syringe for liquid transfers. Avoid pouring directly from the bottle when possible to minimize the risk of splashing and exposure to air.
-
Keep Containers Closed: When not in use, keep the chemical container tightly sealed to prevent reaction with atmospheric moisture.[3][7][8]
Step 4: PPE Doffing and Decontamination
Removing PPE correctly is as important as putting it on.
-
Outer Gloves: Remove the outer pair of gloves first, turning them inside out as you remove them to contain any contamination.
-
Face Shield & Goggles: Remove the face shield, followed by the goggles, handling them by the straps.
-
Lab Coat/Apron: Remove your lab coat or apron, rolling it so the contaminated outer surface is folded inward.
-
Inner Gloves: Remove the final pair of gloves, again turning them inside out.
-
Hand Washing: Immediately wash your hands thoroughly with soap and water.[14][15]
Emergency Response Plan
Preparation is key to mitigating the severity of an incident.
Managing Spills and Exposures
First Aid Protocols
-
Skin Contact: As outlined in the workflow, immediately flush the affected area with copious amounts of water for at least 15 minutes after removing all contaminated clothing.[3][16] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[7][16] Remove contact lenses if possible.[7][8] This is a medical emergency requiring immediate professional evaluation.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration (if trained) and call for immediate medical help.[3][4]
-
Ingestion: Do NOT induce vomiting.[3][8] Rinse the mouth with water and seek immediate medical attention.[8]
Waste Management and Disposal
-
Contaminated PPE: All disposable PPE (gloves, etc.) that has come into contact with the chemical must be treated as hazardous waste. Place it in a designated, sealed container.[16]
-
Chemical Waste: Unused or residual Dichloro(tert-butyl)methylsilane must be disposed of as hazardous waste through a licensed disposal company.[4][7][8] Never pour it down the drain.[4][7] Small amounts of residual material can be slowly quenched by adding to a stirred, cooled solution of a weak base like sodium bicarbonate in an appropriate solvent, always within a fume hood. This should only be performed by experienced personnel.
By internalizing the reasons behind these protocols, you transform safety from a set of rules into an intuitive, proactive practice. This level of understanding is the hallmark of a trusted and expert scientific professional.
References
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tert-Butylchlorodimethylsilane, solution in dichloromethane - Vector SDS and Chemical Management. (n.d.). Retrieved January 14, 2026, from [Link]
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Personal Protective Equipment | US EPA. (2025, September 12). Retrieved January 14, 2026, from [Link]
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- Synthesis method of ditertbutyldichlorosilane - Google Patents. (n.d.).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
